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  • Product: Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride
  • CAS: 1220020-15-4

Core Science & Biosynthesis

Foundational

Synthesis and Isolation of Benzyl 4-(4-piperidinyloxy)benzoate Hydrochloride

Document Type: Technical Whitepaper & Laboratory Protocol Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and PROTAC Development Scientists Executive Summary & Retrosynthetic Rationale Benzyl 4-(4-piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Laboratory Protocol Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and PROTAC Development Scientists

Executive Summary & Retrosynthetic Rationale

Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride is a highly versatile, bifunctional building block frequently utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders[1]. The molecule features a secondary piperidine amine—ideal for SN2 alkylation or amide coupling to E3 ligase recruiting ligands—and a benzyl-protected carboxylic acid. The benzyl ester acts as an orthogonal masking group that can be selectively cleaved via palladium-catalyzed hydrogenolysis later in the synthetic sequence, leaving Boc-sensitive or acid-sensitive motifs intact[2].

As a Senior Application Scientist, I have designed this protocol to prioritize scalability, chemoselectivity, and product purity . The synthesis is executed in three distinct stages:

  • Chemoselective Benzylation: Exploiting the pKa differential between the carboxylic acid and the phenol to selectively protect the carboxylate[3].

  • Mitsunobu Etherification: Utilizing redox condensation to form the ether linkage. This avoids the E2 elimination side-reactions that commonly plague secondary alcohols (like 1-Boc-piperidin-4-ol) under standard Williamson ether synthesis conditions[4].

  • Anhydrous Deprotection: Cleaving the Boc group with anhydrous HCl in dioxane to directly precipitate the highly crystalline, non-hygroscopic hydrochloride salt.

Synthetic Workflow Visualization

SynthesisWorkflow SM 4-Hydroxybenzoic Acid (Starting Material) Step1 Step 1: Benzyl Protection Reagents: BnBr, K2CO3, DMF Rationale: Selective pKa-driven esterification SM->Step1 Int1 Benzyl 4-hydroxybenzoate (Intermediate 1) Step1->Int1 Step2 Step 2: Mitsunobu Etherification Reagents: 1-Boc-piperidin-4-ol, DIAD, PPh3, THF Rationale: Avoids E2 elimination of 2° alcohol Int1->Step2 Int2 Benzyl 4-(1-Boc-piperidin-4-yloxy)benzoate (Intermediate 2) Step2->Int2 Step3 Step 3: Boc Deprotection Reagents: 4M HCl in Dioxane Rationale: Direct precipitation of HCl salt Int2->Step3 Product Benzyl 4-(4-piperidinyloxy)benzoate HCl (Target Molecule) Step3->Product

Fig 1: Three-step synthetic workflow for Benzyl 4-(4-piperidinyloxy)benzoate HCl.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Benzyl 4-hydroxybenzoate

Mechanistic Rationale: The pKa of the carboxylic acid moiety in 4-hydroxybenzoic acid is approximately 4.5, while the phenolic hydroxyl group has a pKa of ~9.3. By using a mild base like Potassium Carbonate ( K2​CO3​ ), we selectively deprotonate the carboxylic acid. This allows for a clean SN​2 attack on benzyl bromide, yielding the ester without requiring transient phenol protection[3].

Protocol:

  • Charge a flame-dried round-bottom flask with 4-hydroxybenzoic acid (10.0 g, 72.4 mmol, 1.0 eq) and anhydrous DMF (100 mL).

  • Add K2​CO3​ (12.0 g, 86.8 mmol, 1.2 eq) to the solution and stir at room temperature for 15 minutes to allow for carboxylate formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add benzyl bromide (9.0 mL, 76.0 mmol, 1.05 eq) dropwise over 10 minutes via an addition funnel.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction by pouring it into 400 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with water (3 x 100 mL) to remove DMF, followed by brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a white solid.

Step 2: Mitsunobu Etherification

Mechanistic Rationale: Converting 1-Boc-piperidin-4-ol into a leaving group (e.g., mesylate) and reacting it with the phenoxide often results in competitive E2 elimination, yielding the undesired tetrahydropyridine byproduct. The Mitsunobu reaction circumvents this by activating the alcohol in situ as an oxyphosphonium intermediate. The phenoxide then executes a clean SN​2 displacement. Because the C4 position of the piperidine ring is achiral in this symmetrical context, the stereochemical inversion inherent to the Mitsunobu reaction does not alter the relative geometry of the product[4].

Protocol:

  • In a flame-dried flask under nitrogen, dissolve Benzyl 4-hydroxybenzoate (10.0 g, 43.8 mmol, 1.0 eq), 1-Boc-piperidin-4-ol (10.6 g, 52.6 mmol, 1.2 eq), and Triphenylphosphine ( PPh3​ ) (14.9 g, 56.9 mmol, 1.3 eq) in anhydrous THF (150 mL).

  • Cool the mixture to 0 °C.

  • Add Diisopropyl azodicarboxylate (DIAD) (11.2 mL, 56.9 mmol, 1.3 eq) dropwise over 20 minutes. Maintain the temperature below 5 °C during addition to control the exothermic betaine formation.

  • Allow the reaction to warm to room temperature and stir for 16 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup & Purification: Concentrate the THF in vacuo. To remove the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether/hexanes (1:2). Filter off the precipitated TPPO. Concentrate the filtrate and purify via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the product as a viscous colorless oil that slowly solidifies.

Step 3: Boc Deprotection and Salt Formation

Mechanistic Rationale: While Trifluoroacetic acid (TFA) in DCM is a common Boc-deprotection strategy, it generates a trifluoroacetate salt. TFA salts can be hygroscopic and may act as capping agents in downstream amide couplings. Utilizing 4M HCl in Dioxane provides a highly crystalline, stable hydrochloride salt that precipitates directly out of the reaction matrix, acting as a self-purifying step.

Protocol:

  • Dissolve Benzyl 4-(1-Boc-piperidin-4-yloxy)benzoate (12.0 g, 29.1 mmol, 1.0 eq) in a minimal amount of anhydrous Ethyl Acetate (30 mL).

  • Add 4M HCl in Dioxane (72.8 mL, 291 mmol, 10.0 eq) in one portion at room temperature.

  • Stir the reaction vigorously for 3 hours. A thick white precipitate will begin to form within 30 minutes.

  • Workup: Dilute the suspension with cold diethyl ether (50 mL) to maximize precipitation. Filter the solid through a medium-porosity glass frit. Wash the filter cake with cold diethyl ether (2 x 30 mL).

  • Dry the solid under high vacuum at 40 °C for 12 hours to afford the target compound.

Physicochemical and Analytical Data

To ensure self-validation of the protocol, compare your isolated intermediates against the benchmark analytical data provided in the table below.

CompoundMW ( g/mol )Expected YieldPhysical StateKey 1 H NMR Markers (400 MHz, CDCl 3​ / DMSO-d 6​ )
Intermediate 1 228.2585 - 90%White Solid5.32 (s, 2H, O-CH 2​ -Ph), 6.85 (d, 2H, Ar-H)
Intermediate 2 411.5075 - 80%Colorless Oil / Solid4.55 (m, 1H, O-CH), 1.47 (s, 9H, tBu)
Target Molecule 347.84> 92%White Crystalline Powder9.05 (br s, 2H, NH 2+​ ), 4.70 (m, 1H, O-CH)

References

  • MedChemExpress. "Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride". Source: medchemexpress.com.
  • MedChemExpress. "1-piperidin-4-yl-1h-benzo-d-imidazol-2-ol-d5". Source: medchemexpress.com.
  • European Patent Office. "ANTITHROMBOTIC DIAMIDES - EP1819693 B1". Source: googleapis.com.
  • Semantic Scholar. "Synthesis of 3,4-dihydroquinoxalin-1(2H)-one derivatives as soluble guanylyl cyclase (sGC) stimulators". Source: semanticscholar.org.

Sources

Exploratory

Synthesis and Applications of Piperidinyl-Benzoate Derivatives in Modern Drug Discovery: A Technical Guide

Executive Summary The piperidinyl-benzoate scaffold is a privileged structural motif in medicinal chemistry. By combining the basic, sp³-rich, and metabolically stable piperidine ring with the rigid, hydrogen-bond accept...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidinyl-benzoate scaffold is a privileged structural motif in medicinal chemistry. By combining the basic, sp³-rich, and metabolically stable piperidine ring with the rigid, hydrogen-bond accepting benzoate moiety, chemists can generate a highly versatile pharmacophore. This whitepaper explores the mechanistic rationale, core synthetic methodologies, and self-validating protocols required to synthesize these derivatives, grounded in their recent applications against challenging biological targets like Monoacylglycerol Lipase (MAGL), Mycobacterium tuberculosis, and oncogenic kinases.

Mechanistic Rationale of the Piperidinyl-Benzoate Scaffold

As a Senior Application Scientist, it is critical to understand why we select specific building blocks before executing their synthesis.

  • The Piperidine Advantage: The piperidine ring introduces a basic nitrogen that can be protonated at physiological pH, drastically enhancing aqueous solubility. Furthermore, its sp³ character increases the three-dimensionality ( Fsp3​ ) of the molecule—a metric strongly correlated with clinical success and reduced off-target toxicity.

  • The Benzoate/Benzamide Anchor: The benzoate group provides a planar aromatic system capable of robust π−π stacking interactions within receptor binding pockets. The ester or amide carbonyl acts as a critical hydrogen bond acceptor.

In the context of[1], benzylpiperidine-based derivatives have demonstrated potent reversible inhibition, effectively reducing tumor cell migration in pancreatic cancer[2]. Similarly, piperidinyl benzoates serve as critical intermediates in the synthesis of [3] and [4].

Core Synthetic Strategies

Strategy A: Nucleophilic Aromatic Substitution (S N​ Ar)

The most direct route to 4-(1-piperidinyl)benzoates involves the S N​ Ar reaction of 4-fluorobenzoates with piperidine[5].

Causality & Logic: Fluorine is the optimal leaving group for S N​ Ar due to its extreme electronegativity, which inductively activates the aromatic ring toward nucleophilic attack. The para-ester group further stabilizes the resulting anionic Meisenheimer complex via resonance. Potassium carbonate (K₂CO₃) is employed as a heterogeneous base to scavenge the generated HF, driving the reaction forward without hydrolyzing the ester[5]. Toluene is selected as the solvent because its high boiling point (110°C) provides the necessary thermal energy to overcome the activation barrier of the sterically demanding carbon-nitrogen bond formation.

SNAr_Mechanism A Methyl 4-fluorobenzoate (Electrophile) C Meisenheimer Complex (Stabilized Intermediate) A->C Nucleophilic Attack B Piperidine (Nucleophile) B->C Lone Pair Donation D Methyl 4-(1-piperidinyl)benzoate (Product) C->D Fluoride Elimination E K2CO3 / Toluene (Reflux, 12h) E->C Proton Abstraction

Fig 1. Mechanistic pathway of the SNAr reaction to form methyl 4-(1-piperidinyl)benzoate.

Strategy B: HATU-Mediated Amide Coupling

When synthesizing piperidinyl-benzamide derivatives from piperidine hydrochlorides and substituted benzoic acids, HATU is the coupling reagent of choice[6].

Causality & Logic: HATU generates an active HOAt ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as an intramolecular general base to facilitate the attack of the piperidine amine. This drastically accelerates the reaction and suppresses epimerization. N,N-Diisopropylethylamine (DIPEA) is used to free-base the piperidine hydrochloride in situ; its steric bulk prevents it from acting as a competing nucleophile.

HATU_Coupling Step1 Substituted Benzoic Acid + HATU + DIPEA Step2 Active HOAt Ester Formation (Avoids Racemization) Step1->Step2 Activation Step4 Nucleophilic Acyl Substitution (DMF, RT) Step2->Step4 Electrophile Step3 Piperidine Hydrochloride Addition Step3->Step4 Amine Free-Basing Step5 Piperidinyl-Benzoate Amide (Target Scaffold) Step4->Step5 Amide Bond Formation

Fig 2. HATU-mediated coupling workflow for synthesizing piperidinyl-benzoate amides.

Experimental Protocols (Self-Validating Systems)

A robust protocol must validate itself at every step to prevent the downstream propagation of errors.

Protocol 1: Synthesis of Methyl 4-(1-piperidinyl)benzoate via S N​ Ar

Adapted from the synthesis of PIPTAD intermediates[5].

  • Reaction Setup: To a round-bottom flask, add methyl 4-fluorobenzoate (1.0 equiv, 2.0 mmol) and toluene (0.4 M). Add piperidine (3.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).

    • Causality: Excess piperidine ensures complete conversion and compensates for any evaporative loss during reflux.

  • Reflux: Equip the flask with a reflux condenser and heat to 110°C for 12 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 4:1). The product spot will be highly UV-active and have a lower Rf​ than the starting fluorobenzoate due to the polar piperidine ring.

  • Workup & Validation: Cool to room temperature. Dilute with ethyl acetate and wash with saturated brine (2x).

    • Causality: Ethyl acetate extracts the product, while brine removes unreacted piperidine, K₂CO₃, and polar byproducts. The high ionic strength of brine prevents emulsion formation.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Validation Check: ¹H NMR (CDCl₃) must show a characteristic multiplet for the piperidine protons at ~3.3 ppm (N-CH₂) and ~1.6 ppm (C-CH₂), confirming N-arylation.

Protocol 2: HATU-Mediated Coupling of Piperidine Hydrochlorides

Adapted from the synthesis of benzylpiperidine MAGL inhibitors[6].

  • Activation: Dissolve the substituted benzoic acid (1.0 equiv) in dry DMF (0.2 M) under a nitrogen atmosphere. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

    • Causality: The 15-minute pre-activation ensures complete formation of the active HOAt ester before the amine is introduced, preventing side reactions.

  • Amine Addition: Add the piperidine hydrochloride salt (1.1 equiv) to the activated mixture. Stir at room temperature for 4-12 hours.

    • IPC: Monitor via LC-MS. Look for the disappearance of the benzoic acid mass and the appearance of the expected [M+H]⁺ product mass.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer sequentially with 1M HCl and brine.

    • Validation Check: The sequential acid/base wash is a self-purifying system. The 1M HCl removes unreacted amine and DIPEA. If the product is neutral, it remains in the DCM layer, yielding high-purity crude material suitable for direct crystallization.

Quantitative Data Presentation

The table below summarizes the expected yields and optimized parameters for various piperidinyl-benzoate derivatives based on recent literature[3][4][5][6].

Derivative TargetSynthetic RouteReagents / CatalystSolvent & TempYield (%)Application / Target
Methyl 4-(1-piperidinyl)benzoate S N​ ArPiperidine, K₂CO₃Toluene, 110°C (Reflux)>90% (Crude)Vitamin D3 Metabolite Analysis
4-Fluoro-3-methoxybenzamide HATU CouplingHATU, DIPEADMF, 25°C (RT)75-85%MAGL Inhibitors (Pancreatic Cancer)
Piperidinyl-Benzoxazole Ethanone Alkylation / AmidationK₂CO₃, KIAcetone, Reflux60-80%VEGFR-2 / c-Met Kinase Inhibitors
3-Piperidinyl Quinolone Buchwald-HartwigPd(OAc)₂, BINAP, Cs₂CO₃Toluene, 100°C45%M. tuberculosis Respiratory Chain

Application in Modern Drug Discovery

The integration of the piperidinyl-benzoate scaffold has led to significant therapeutic breakthroughs:

  • Oncology (MAGL Inhibition): Overexpression of MAGL in pancreatic cancer drives tumor growth by supplying free fatty acids. Reversible benzylpiperidine-based inhibitors effectively halt cell migration and act synergistically with chemotherapeutics like gemcitabine[1].

  • Infectious Disease (Tuberculosis): Quinolone derivatives featuring a piperidinyl benzoate side chain disrupt the respiratory chain of Mycobacterium tuberculosis. Fluorination of the piperidine ring further blocks oxidative metabolism, improving oral bioavailability[3].

  • Targeted Kinase Inhibition: Hybrid benzoxazole-piperidine derivatives utilize the piperidine ring as a flexible hydrophobic linker, optimizing the positioning of the benzoxazole core within the ATP-binding pocket of VEGFR-2 and c-Met kinases[4].

Bio_Targets Core Piperidinyl-Benzoate Core Scaffold T1 Monoacylglycerol Lipase (MAGL) (Pancreatic Cancer / CNS) Core->T1 Reversible Inhibition T2 M. tuberculosis Respiratory Chain (Antitubercular Quinolones) Core->T2 Target Binding T3 VEGFR-2 / c-Met Kinases (Anticancer Agents) Core->T3 Kinase Pocket Binding

Fig 3. Diverse biological targets and therapeutic applications of the piperidinyl-benzoate scaffold.

References

  • Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis. Journal of Medicinal Chemistry.[Link]

  • Separation and identification of monoglucuronides of vitamin D3 metabolites in urine by derivatization-assisted LC/ESI–MS/MS. Analytical Sciences.[Link]

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry.[Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals.[Link]

Sources

Foundational

In-Depth Technical Guide: Chemical Properties and Applications of Benzyl 4-(4-piperidinyloxy)benzoate Hydrochloride in PROTAC Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide Executive Summary The advent of Proteolysis Targeting Chimeras (PROTACs...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. However, the "Rule of 5" non-compliant nature of these bivalent molecules often results in poor cellular permeability and unfavorable pharmacokinetics. Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride (and its methyl/ethyl ester analogs) has emerged as a critical semi-rigid, lipophilic linker and building block designed to overcome these limitations.

Unlike highly flexible, highly polar polyethylene glycol (PEG) linkers, the piperidinyloxy-benzoate scaffold provides a rigidified spatial vector. This structural rigidity minimizes the entropic penalty during the formation of the Protein of Interest (POI)–PROTAC–E3 Ligase ternary complex. Furthermore, the benzyl ester acts as both a highly lipophilic permeability enhancer and an orthogonally cleavable protecting group during complex multi-step PROTAC syntheses.

Physicochemical Profiling & Structural Causality

Understanding the structural components of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride is essential for predicting its behavior in organic synthesis and biological systems.

  • The Piperidine Ring: Contains a secondary amine. Supplied as a hydrochloride (HCl) salt, it ensures ambient stability and prevents premature oxidative degradation or unwanted dimerization.

  • The Ether Linkage (-O-): Connects the piperidine to the phenyl ring. It provides a specific bond angle (~109.5°) that dictates the exit vector of the linker, critical for orienting the E3 ligand relative to the POI ligand.

  • The Benzyl Ester: Serves a dual purpose. In early-stage development, esterification of the linker (as opposed to amide linkages) significantly reduces the Topological Polar Surface Area (TPSA) and removes hydrogen bond donors, directly causing an increase in cellular permeability [1]. Synthetically, the benzyl group is an orthogonal protecting group, cleavable under mild, neutral reductive conditions.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C19H22ClNO3Defines precise stoichiometry for coupling reactions.
Molecular Weight 347.84 g/mol Contributes to the overall high MW of the final PROTAC.
Physical State Solid (Crystalline Powder)Ensures ease of weighing and long-term bench stability.
Solubility Profile Soluble in DMF, DMSO, MeOHCompatible with standard peptide coupling reagents (HATU/EDC).
Ionization (pKa) ~9.5 (Piperidine NH)Requires a tertiary amine base (e.g., DIPEA) for activation.

Table 2: Comparative Linker Topologies in PROTAC Design

Linker TypeFlexibilityTPSA ContributionEntropic PenaltyPermeability
PEG (e.g., PEG3) Very HighHighHighPoor to Moderate
Alkyl Chain HighLowHighModerate (High Lipophilicity)
Piperidinyloxy-benzoate Semi-Rigid Moderate Low Excellent

Mandatory Visualization: PROTAC Pathway & Synthetic Workflow

To conceptualize the utility of this compound, we must map both its biological end-goal and its synthetic integration.

Diagram 1: PROTAC Ternary Complex Formation Pathway

PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary PROTAC PROTAC Molecule (Piperidinyloxy Linker) PROTAC->Ternary Semi-rigid vector E3 E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination Ternary->Ub Proximity induced Degradation Proteasomal Degradation Ub->Degradation

Caption: Mechanism of targeted protein degradation facilitated by a semi-rigid PROTAC linker.

Diagram 2: Synthetic Workflow for PROTAC Assembly

Synthetic_Workflow SM Benzyl 4-(4-piperidinyloxy)benzoate HCl (Starting Material) Base Neutralization (DIPEA in DMF) SM->Base Coupling1 N-Alkylation / Amidation (Attach E3 Ligand) Base->Coupling1 Deprotect Hydrogenolysis (Pd/C, H2, MeOH) Cleave Benzyl Ester Coupling1->Deprotect Coupling2 Carboxylic Acid Activation (HATU/DIPEA) Attach POI Ligand Deprotect->Coupling2 Final Purified PROTAC Degrader Coupling2->Final

Caption: Step-by-step synthetic integration of the linker into a functional PROTAC.

Self-Validating Experimental Protocols

The following protocols detail the incorporation of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride into a PROTAC framework. Each step is designed as a self-validating system, ensuring that the causality behind the chemical choices is clear.

Protocol A: N-Functionalization (Coupling to E3 Ligase Ligand)

Objective: Attach a thalidomide/lenalidomide derivative to the piperidine nitrogen.

Causality & Logic: The starting material is an HCl salt. The piperidine nitrogen is protonated, rendering it non-nucleophilic. The addition of N,N-Diisopropylethylamine (DIPEA) is not merely a solvent additive; it serves a critical causal role by scavenging the chloride counter-ion and deprotonating the secondary amine. This activates the nitrogen for nucleophilic attack on an electrophilic E3 ligand precursor (e.g., a fluorinated thalidomide derivative via SNAr, or a carboxylic acid via HATU coupling).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve 1.0 eq of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration).

  • Activation: Add 3.0 eq of DIPEA dropwise at 0°C. Stir for 15 minutes. Self-Validation: The solution should become clear as the HCl salt is neutralized and the free base dissolves completely.

  • Coupling: Add 1.1 eq of the E3 ligand precursor (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione).

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the E3-Linker intermediate.

Protocol B: Orthogonal Deprotection (Benzyl Ester Cleavage)

Objective: Unmask the carboxylic acid for subsequent coupling to the POI ligand.

Causality & Logic: Traditional PROTAC linkers often use methyl or ethyl esters [2], which require harsh basic hydrolysis (saponification using LiOH or NaOH) for deprotection. Because E3 ligands like thalidomide contain base-sensitive glutarimide rings that rapidly undergo ring-opening hydrolysis, basic deprotection is highly detrimental. The choice of a benzyl ester is deliberate: it allows for orthogonal deprotection via catalytic hydrogenolysis. Palladium on carbon (Pd/C) under a hydrogen atmosphere cleaves the benzyl-oxygen bond under strictly neutral conditions, perfectly preserving the integrity of the sensitive E3-targeting moiety.

Step-by-Step Methodology:

  • Preparation: Dissolve the E3-Linker intermediate (from Protocol A) in anhydrous Methanol (MeOH) (0.05 M concentration) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% w/w Palladium on Carbon (Pd/C) (10 mol% relative to the substrate). Safety Note: Pd/C is pyrophoric; add under a blanket of Argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Repeat three times to ensure a pure H2 atmosphere.

  • Reaction: Stir vigorously at room temperature for 2-4 hours. Self-Validation: Monitor via TLC or LC-MS. The disappearance of the benzyl group mass (-90 Da) confirms completion.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH.

  • Concentration: Concentrate the filtrate in vacuo to yield the free carboxylic acid intermediate, which is generally pure enough to be used directly in the final HATU-mediated coupling to the POI ligand.

Thermodynamic & Kinetic Advantages in PROTACs

The integration of the piperidinyloxy-benzoate motif is heavily supported by recent advances in medicinal chemistry. As demonstrated in literature regarding PROTAC permeability, the substitution of amide bonds with ester linkages—or the incorporation of lipophilic aromatic ethers—drastically alters the pharmacokinetic profile of the degrader [1].

By utilizing the Benzyl 4-(4-piperidinyloxy)benzoate scaffold, researchers effectively "bury" polar surface area. The rigidity of the piperidine ring restricts the number of rotatable bonds. Kinetically, this pre-organizes the linker into a conformation that favors the formation of the ternary complex, reducing the entropic penalty ( ΔS ) that must be overcome when a highly flexible PEG linker wraps around the E3 and POI surfaces. This structural logic ensures that the resulting PROTAC is not only highly cell-permeable but also thermodynamically primed for efficient target degradation.

References

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Exploratory

Engineering Orthogonal Linkers: A Technical Guide to Benzyl 4-(4-piperidinyloxy)benzoate Hydrochloride

Contextualizing the Scaffold in Targeted Protein Degradation In the rapidly evolving landscape of targeted protein degradation (TPD) and molecular glue design, the selection of bifunctional linkers is as critical as the...

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Author: BenchChem Technical Support Team. Date: March 2026

Contextualizing the Scaffold in Targeted Protein Degradation

In the rapidly evolving landscape of targeted protein degradation (TPD) and molecular glue design, the selection of bifunctional linkers is as critical as the choice of the warhead or E3 ligase ligand. The 4-(4-piperidinyloxy)benzoate scaffold has emerged as a highly versatile, rigid spacer that imparts favorable physicochemical properties to Proteolysis Targeting Chimeras (PROTACs).

While lower alkyl esters of this scaffold—such as the methyl ester (CAS 455323-66-7)[1] and ethyl ester (CAS 950649-15-7)[2]—are commercially available and possess globally registered CAS numbers, Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride occupies a unique, specialized niche. As of current chemical registries, a specific CAS number has not been publicly assigned to this exact benzyl ester hydrochloride salt. This absence is not an anomaly; rather, it reflects its status as a proprietary, in situ generated orthogonal building block used to navigate complex, multi-step drug syntheses where standard deprotection strategies fail.

Comparative Analog Data

To understand the structural utility of the benzyl variant, it is essential to contextualize it against its registered analogs.

Compound NameCAS NumberMolecular FormulaMW ( g/mol )Primary Application
4-(4-piperidinyloxy)benzoic acid HCl912950-02-8[3]C12H16ClNO3257.71Parent Scaffold
Methyl 4-(piperidin-4-yloxy)benzoate HCl455323-66-7[1]C13H18ClNO3271.74Standard PROTAC Linker
Ethyl 4-(4-piperidinyloxy)benzoate HCl950649-15-7[2]C14H20ClNO3285.77Bulk Intermediate
Tert-butyl 4-(piperidin-4-yloxy)benzoate2408338-22-5[4]C16H23NO3277.36Acid-Labile Linker
Benzyl 4-(4-piperidinyloxy)benzoate HCl UnregisteredC19H22ClNO3347.84Orthogonal Linker

Mechanistic Rationale: The Causality of the Benzyl Group

The decision to synthesize and utilize the benzyl ester over the commercially available methyl ester[1] is driven strictly by orthogonal deprotection requirements .

Many E3 ligase ligands (such as thalidomide or pomalidomide) contain a glutarimide ring. This structural motif is notoriously sensitive to base-catalyzed hydrolysis, leading to rapid ring-opening and loss of target affinity. If a PROTAC is assembled by first attaching the E3 ligand to the piperidine nitrogen of a methyl ester linker, subsequent deprotection of the methyl ester requires harsh basic conditions (e.g., LiOH or NaOH). This basic environment will inevitably destroy the glutarimide ring.

The Benzyl Solution: The benzyl ester circumvents this entirely. It acts as an orthogonal protecting group that can be cleaved via catalytic hydrogenolysis (Pd/C, H 2​ ) under strictly neutral conditions. This preserves the integrity of base-sensitive E3 ligands and acid-sensitive target protein ligands, allowing for a seamless final amide coupling step.

Self-Validating Synthetic Workflow

To guarantee high fidelity in linker generation, the following protocol is designed as a self-validating system . Researchers must not proceed to subsequent steps unless specific analytical checkpoints are met.

Step 1: Regioselective Mitsunobu Etherification
  • Causality: Attempting a Mitsunobu reaction on a free carboxylic acid leads to competitive esterification. By starting with commercially available Benzyl 4-hydroxybenzoate, the phenol acts as the exclusive nucleophile. Furthermore, standard S N​ 2 alkylation using a secondary halide is avoided, as secondary alkoxides are poor nucleophiles and highly prone to elimination under basic S N​ 2 conditions. The Mitsunobu reaction provides mild, reliable etherification.

  • Procedure: Dissolve Benzyl 4-hydroxybenzoate (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and PPh 3​ (1.5 eq) in anhydrous THF at 0°C under N 2​ . Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Validation Checkpoint: Perform LC-MS analysis. The reaction is validated for workup only when the starting phenol peak is completely consumed and the major peak corresponds to the Boc-protected intermediate ([M+H-tBu] + = 356.1 or [M+Na] + = 434.2). If unreacted phenol >5% remains, supplement with 0.2 eq DIAD/PPh 3​ .

Step 2: Acidic Boc Deprotection
  • Causality: 4M HCl in 1,4-dioxane is selected over Trifluoroacetic acid (TFA). While TFA is a standard deprotection agent, it yields a TFA salt that often requires a tedious salt-exchange step before coupling. HCl in dioxane directly yields the highly crystalline, stable hydrochloride salt. As the reaction progresses, the HCl salt typically precipitates out of the dioxane solution, driving the reaction forward via Le Chatelier's principle.

  • Procedure: Dissolve the purified intermediate from Step 1 in a minimal volume of 1,4-dioxane. Add 10 equivalents of 4M HCl in dioxane. Stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (R f​ ~0.6) must be entirely absent, yielding a baseline spot (R f​ = 0.0). Filter the precipitate and verify via 1 H NMR (DMSO-d 6​ ): the complete disappearance of the 9H singlet at ~1.4 ppm confirms total Boc removal.

Synthesis A Benzyl 4-hydroxybenzoate C Intermediate: Benzyl 4-(1-Boc-piperidin- 4-yloxy)benzoate A->C Mitsunobu Reaction (DIAD, PPh3, THF) B N-Boc-4-hydroxy piperidine B->C D Target Compound: Benzyl 4-(4-piperidinyloxy) benzoate HCl C->D Boc Deprotection (4M HCl in Dioxane)

Synthetic workflow for Benzyl 4-(4-piperidinyloxy)benzoate HCl with self-validating checkpoints.

Application Workflow: PROTAC Assembly Logic

Once the Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride linker is synthesized, it serves as the foundation for base-free PROTAC assembly. The piperidine nitrogen acts as the initial conjugation site (via S N​ Ar or amide coupling) for the E3 ligase ligand. Following this, the critical orthogonal deprotection of the benzyl group takes place, liberating the benzoic acid for final conjugation to the target protein warhead.

PROTAC_Assembly L Linker Core: Benzyl 4-(4-piperidinyloxy)benzoate Coupled Intermediate: E3-Linker-OBn L->Coupled SNAr or Amide Coupling (Piperidine N-terminus) E3 E3 Ligase Ligand (e.g., Thalidomide derivative) E3->Coupled Deprotect Hydrogenolysis (Pd/C, H2) Coupled->Deprotect Benzyl Cleavage (Preserves Glutarimide) Final Fully Assembled PROTAC Molecule Deprotect->Final Amide Coupling (Benzoate C-terminus) POI Target Protein Ligand (Warhead) POI->Final

PROTAC assembly logic utilizing the orthogonal deprotection of the benzyl ester linker.

References

  • 4-(4-piperidinyloxy)benzoic acid(SALTDATA: HCl) - Chemical Substance Information Source: NextSDS URL:[Link]

  • 4-(4-Piperidinyloxy)benzoic acid ethyl ester HCl - Chemical Substance Information Source: NextSDS URL:[Link]

  • Tert-butyl 4-(piperidin-4-yloxy)benzoate - CAS 2408338-22-5 Source: ChemSrc URL:[Link]

Sources

Foundational

Precise Molecular Weight Determination and Physicochemical Profiling of Benzyl 4-(4-piperidinyloxy)benzoate Hydrochloride

Executive Summary In the landscape of modern medicinal chemistry, piperidine derivatives serve as ubiquitous pharmacophores and critical synthetic intermediates[1]. Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, piperidine derivatives serve as ubiquitous pharmacophores and critical synthetic intermediates[1]. Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride is a highly versatile building block characterized by its dual functionality: a protected carboxylic acid (benzyl ester) and a secondary amine (piperidine ring). Accurate determination of its molecular weight and the stoichiometric ratio of its salt form is paramount for downstream applications. This technical guide provides a comprehensive framework for the molecular weight analysis, physicochemical profiling, and analytical validation of this specific compound.

Chemical Identity and Stoichiometric Calculations

The molecular architecture of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride dictates its mass spectrometric behavior and physical properties. The molecule consists of a benzyl ester linked to a benzoic acid core, which is ether-linked to a piperidine ring.

Because mass spectrometers measure the mass-to-charge ratio ( m/z ) of specific isotopes rather than the average atomic weights found on the periodic table, it is critical to distinguish between the average molecular weight (used for stoichiometric weighing) and the monoisotopic mass (used for high-resolution analytical detection).

Table 1: Atomic Composition and Molecular Weight Parameters
ComponentChemical FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
Free Base C₁₉H₂₁NO₃311.38311.1521
Counterion HCl36.4635.9767
Salt Complex C₁₉H₂₁NO₃ • HCl347.84347.1288
Protonated Ion [C₁₉H₂₂NO₃]⁺312.39312.1594

Physicochemical Implications in Drug Development

The molecular weight of a compound is a primary determinant of its pharmacokinetic viability. According to Lipinski's Rule of Five, a molecular weight below 500 Da is a critical threshold for predicting favorable oral bioavailability and cellular membrane permeability[2].

Table 2: Physicochemical Properties & Lipinski Parameters
ParameterCalculated ValueLipinski ThresholdStatus
Molecular Weight (Free Base) 311.38 Da≤ 500 DaPass
Hydrogen Bond Donors (HBD) 1 (Piperidine NH)≤ 5Pass
Hydrogen Bond Acceptors (HBA) 4 (1 N, 3 O)≤ 10Pass
Calculated LogP (cLogP) ~ 3.1≤ 5Pass
The Causality of the Salt Form

Why is this compound synthesized and stored as a hydrochloride salt rather than a free base? The free base of this piperidine derivative is highly lipophilic and prone to oxidative degradation, often presenting as a viscous oil or low-melting solid. By converting the secondary amine into an HCl salt, the average molecular weight increases to 347.84 g/mol , but the resulting ionic lattice drastically improves the compound's melting point, crystalline stability, and aqueous solubility. This transformation is critical for reliable analytical handling and formulation.

Analytical Methodologies for Molecular Weight Validation

To ensure the structural integrity and exact mass of the compound, High-Resolution Mass Spectrometry (HRMS) and Ultra-High-Performance Liquid Chromatography (UHPLC) are employed. Orbitrap and Time-of-Flight (TOF) mass analyzers are the gold standards in pharmaceutical analysis due to their sub-ppm mass accuracy capabilities[3].

Analytical Workflow Diagram

G Start Sample Prep (1 mg/mL in MeOH) LC UHPLC Separation (C18, 0.1% FA Gradient) Start->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI HRMS Orbitrap MS Exact Mass Detection ESI->HRMS Validation Data Validation m/z 312.1594 & Isotope Fit HRMS->Validation

Analytical workflow for exact molecular weight determination via LC-HRMS.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Objective: Validate the exact molecular weight of the synthesized compound to confirm its elemental composition. This protocol acts as a self-validating system by utilizing isotopic distribution matching.

  • Sample Preparation: Dissolve 1.0 mg of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Methanol/Water containing 0.1% Formic acid.

  • Instrument Calibration: Calibrate the Orbitrap mass spectrometer using a standard calibration mix to achieve a mass accuracy of < 2 ppm.

  • Direct Infusion: Introduce the sample via a syringe pump at a flow rate of 5 µL/min directly into the Electrospray Ionization (ESI) source.

  • Ionization Parameters (Causality): Set the capillary voltage to +3.5 kV. Why? The positive voltage and acidic solvent facilitate the abstraction of a proton by the basic secondary amine of the piperidine ring, efficiently generating the [M+H]⁺ species.

  • Data Acquisition & Validation: Acquire full scan MS data from m/z 100 to 600. Extract the exact mass at m/z 312.1594 .

  • Self-Validation Step: Validate the elemental composition by confirming the isotopic pattern. Because the molecule contains 19 carbon atoms (natural ¹³C abundance ≈ 1.07%), the M+1 peak at m/z 313.1628 must exhibit a relative abundance of approximately 20.3% compared to the base peak.

Protocol 2: UHPLC-UV Method for Purity and Salt Dissociation Analysis

Objective: Confirm the chromatographic purity of the free base and validate the dissociation of the HCl salt.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid maintains a low pH, keeping the piperidine moiety fully protonated. This prevents secondary interactions between the amine and residual silanols on the stationary phase, completely eliminating peak tailing.

  • Column Selection: Equip the UHPLC with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection & Salt Confirmation: Monitor UV absorbance at 254 nm (optimal for the benzyl and benzoate chromophores). Self-Validation Step: To confirm the presence of the hydrochloride salt, switch the MS polarity to ESI- (Negative Ion Mode). The chloride counterion will be detected at m/z 34.9688 and 36.9659 , exhibiting the characteristic 3:1 isotopic ratio of ³⁵Cl to ³⁷Cl.

References

  • [1] Title: Piperidine derivative benzoic acid | Sigma-Aldrich Source: sigmaaldrich.com URL:1

  • [2] Title: Lipinski's rule of five – Knowledge and References - Taylor & Francis Source: taylorandfrancis.com URL: 2

  • [3] Title: Orbitrap高分辨质谱技术在药物分析领域中的应用进展 (Application progress of Orbitrap high resolution mass spectrometry in the field of pharmaceutical analysis) Source: rhhz.net URL: 3

Sources

Exploratory

Structure Elucidation of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In pharmaceutical development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of safe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In pharmaceutical development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride, a molecule incorporating several key pharmacophoric fragments: a benzyl ester, a substituted aromatic ring, and a piperidine heterocycle.[1][2] This document moves beyond a simple recitation of data, focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. We will explore the causality behind experimental choices and demonstrate how a self-validating system of data interpretation leads to a single, unambiguous structural assignment.

Foundational Analysis: Molecular Formula and Unsaturation

Before any spectroscopic analysis, the elemental composition provides the fundamental building blocks for our investigation. For Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride, the molecular formula is C₁₉H₂₂ClNO₃ .

The first critical calculation is the Degree of Unsaturation (DoU), which reveals the total count of rings and/or multiple bonds.[3]

  • Formula: DoU = C - (H/2) - (X/2) + (N/2) + 1

  • Calculation: DoU = 19 - (22/2) - (1/2) + (1/2) + 1 = 19 - 11 - 0.5 + 0.5 + 1 = 9

A DoU of 9 indicates a highly unsaturated system. This value is immediately consistent with the proposed structure, which contains two benzene rings (4 DoU each) and one ester carbonyl group (1 DoU), totaling 9 degrees of unsaturation. The piperidine ring is saturated and does not contribute to this count.

Mass Spectrometry: The Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the first experimental step. Its primary purpose is to confirm the molecular weight of the free base and provide fragmentation data that acts as a roadmap for structural assembly.[3]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample into a Q-TOF or Orbitrap mass spectrometer operating in positive ion ESI mode.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-1000.

Data Interpretation

The key observation in the positive ion mode spectrum will be the molecular ion peak ([M+H]⁺) for the free base (the hydrochloride salt dissociates in solution).

IonCalculated m/z for [C₁₉H₂₁NO₃ + H]⁺Observed m/zInterpretation
[M+H]⁺328.1594~328.1591Confirms the molecular formula of the free base.

Fragmentation Analysis: Tandem MS (MS/MS) of the parent ion (m/z 328) provides crucial connectivity information. Key expected fragments would include:

  • m/z 105: Loss of the benzyl-oxy-piperidine portion, leaving a benzoyl cation [C₆H₅CO]⁺.

  • m/z 91: A prominent peak corresponding to the tropylium cation [C₇H₇]⁺, a classic fragment from the benzyl group.

  • m/z 121: Corresponding to the 4-hydroxyphenoxy cation fragment.

These fragments strongly suggest the presence of a benzyl ester and a substituted piperidine moiety.

Infrared Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups.[4][5] The spectrum provides a "fingerprint" that confirms the major structural components.

Experimental Protocol: FTIR (KBr Pellet)

  • Sample Preparation: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder.

  • Pellet Formation: Grind the mixture and press it into a translucent disk using a pellet press.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[5]

Key Vibrational Frequencies and Their Assignments

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~3060MediumAromatic C-H StretchConfirms presence of benzene rings.[5]
~2950-2850MediumAliphatic C-H StretchCorresponds to CH₂ groups in the piperidine and benzyl moieties.
~2700-2400BroadN-H⁺ StretchA broad absorption characteristic of a secondary ammonium salt (piperidine hydrochloride).
~1715StrongC=O Ester StretchUnambiguously identifies the ester functional group.[4]
~1600, ~1450Medium-StrongAromatic C=C BendingFurther confirmation of the aromatic rings.
~1270 & ~1100StrongC-O Ester & Ether StretchStrong bands indicating the ester (Ar-COO-CH₂) and ether (Ar-O-C) linkages.[5]

The combination of a strong ester carbonyl peak, aromatic C-H signals, and the broad ammonium salt stretch provides a robust validation of the major functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Guide to Connectivity

NMR is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom.[5] For this molecule, a full suite of 1D and 2D experiments is required.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD to ensure solubility of the salt and exchange of the labile N-H proton). Add Tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Experiments: Conduct ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments.

¹H NMR: Proton Environments

The ¹H NMR spectrum maps out all unique proton environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationProposed AssignmentRationale
~9.0 (broad)s1HN-H⁺Labile proton of the ammonium salt, often broad.
~8.00d2HH-2', H-6' (Benzoate)Protons ortho to the electron-withdrawing ester group are deshielded.
~7.45-7.35m5HBenzyl-Ar-HProtons of the monosubstituted benzyl ring.
~7.10d2HH-3', H-5' (Benzoate)Protons meta to the ester group, ortho to the ether oxygen.
~5.35s2HBenzyl CH₂Singlet indicates no adjacent protons; deshielded by adjacent ester oxygen.[6]
~4.60m1HH-4 (Piperidine)Methine proton attached to the ether oxygen, highly deshielded.
~3.40m2HH-2a, H-6a (Piperidine)Axial protons on carbons adjacent to the nitrogen are deshielded.
~3.10m2HH-2e, H-6e (Piperidine)Equatorial protons on carbons adjacent to the nitrogen.
~2.20m2HH-3a, H-5a (Piperidine)Axial protons on carbons beta to the nitrogen.
~1.90m2HH-3e, H-5e (Piperidine)Equatorial protons on carbons beta to the nitrogen.
¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon environments, while DEPT-135 distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent in the DEPT-135 spectrum.

Chemical Shift (δ, ppm)DEPT-135Proposed AssignmentRationale
~165.5QuaternaryC=O (Ester)Typical chemical shift for an ester carbonyl carbon.[6]
~162.0QuaternaryC-4' (Benzoate)Aromatic carbon attached to the ether oxygen.
~135.8QuaternaryC-1'' (Benzyl)Quaternary carbon of the benzyl ring attached to the CH₂ group.
~131.5CHC-2', C-6' (Benzoate)Aromatic carbons ortho to the ester group.
~129.5QuaternaryC-1' (Benzoate)Aromatic carbon attached to the ester group.
~128.6CHC-2''/3''/4'' (Benzyl)Overlapping signals for the benzyl aromatic carbons.[6]
~115.0CHC-3', C-5' (Benzoate)Aromatic carbons meta to the ester group, shielded by the ether oxygen.
~74.0CHC-4 (Piperidine)Carbon attached to the ether oxygen, highly deshielded.
~66.5CH₂Benzyl CH₂Benzylic carbon attached to the ester oxygen.[6]
~42.0CH₂C-2, C-6 (Piperidine)Carbons adjacent to the protonated nitrogen.
~30.0CH₂C-3, C-5 (Piperidine)Carbons beta to the nitrogen.
2D NMR: Assembling the Puzzle

Two-dimensional NMR experiments are essential to confirm the connections proposed by the 1D spectra.

Workflow for Structure Elucidation using NMR

G cluster_1d 1D NMR cluster_2d 2D NMR Connectivity cluster_final Final Confirmation H1 ¹H NMR (Proton Environments) COSY COSY (H-H Correlations) H1->COSY Identifies spin systems HMBC HMBC (Long-Range C-H Bonds) H1->HMBC Provides fragments C13 ¹³C & DEPT (Carbon Skeleton) HSQC HSQC (Direct C-H Bonds) C13->HSQC Assigns protons to carbons C13->HMBC Provides fragments Structure Assembled Structure COSY->Structure HSQC->Structure HMBC->Structure Connects fragments

Caption: Workflow for NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically 2-3 bonds apart).

    • Key Insight: It will confirm the spin systems within the piperidine ring (H-2 coupling to H-3, etc.) and the connectivity within the two separate aromatic rings. It will show no correlation between the distinct benzyl, benzoate, and piperidine fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.

    • Key Insight: It allows for the unambiguous assignment of every protonated carbon in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. For example, it will link the proton signal at δ 5.35 to the carbon signal at δ 66.5, confirming the -CH₂- assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are 2-4 bonds apart, allowing us to connect the isolated fragments.

    • Key Insight: This experiment provides the definitive links between the molecular puzzle pieces.

Key Expected HMBC Correlations

G cluster_mol Key HMBC Correlations mol H_benzyl Benzylic H (~5.35 ppm) C_carbonyl Ester C=O (~165.5 ppm) H_benzyl->C_carbonyl Connects benzyl to ester C_benzyl_quat Benzyl C-1'' (~135.8 ppm) H_benzyl->C_benzyl_quat H_piperidine_4 Piperidine H-4 (~4.60 ppm) C_benzoate_4 Benzoate C-4' (~162.0 ppm) H_piperidine_4->C_benzoate_4 Connects piperidine to benzoate via ether C_piperidine_35 Piperidine C-3/5 (~30.0 ppm) H_piperidine_4->C_piperidine_35 H_benzoate_35 Benzoate H-3'/5' (~7.10 ppm) H_benzoate_35->C_benzoate_4 H_benzoate_26 Benzoate H-2'/6' (~8.00 ppm) H_benzoate_26->C_carbonyl Connects benzoate to ester

Caption: Key HMBC correlations confirming fragment connectivity.

  • Benzyl Group to Ester: A strong correlation from the benzylic protons (H at ~δ 5.35) to the ester carbonyl carbon (C at ~δ 165.5). This unequivocally proves the benzyl group is part of the ester.

  • Benzoate Ring to Ester: Correlations from the ortho protons of the benzoate ring (H-2'/6' at ~δ 8.00) to the ester carbonyl carbon (C at ~δ 165.5).

  • Piperidine Ring to Benzoate Ring (via Ether): The most crucial correlation. A clear cross-peak between the piperidine H-4 proton (~δ 4.60) and the benzoate C-4' carbon (~δ 162.0) confirms the ether linkage between these two rings at the specified positions.

The Final Verdict: Integration of Data

  • MS confirms the molecular formula and suggests the major fragments (benzyl, benzoate).

  • IR confirms the functional groups: an ester, aromatic rings, and a secondary ammonium salt.

  • ¹H and ¹³C NMR provide the precise count and chemical environment of all atoms, consistent with the proposed structure.

  • COSY and HSQC assign the specific proton and carbon signals within each fragment.

  • HMBC provides the definitive, long-range correlations that piece the fragments together in the correct orientation.

This logical, multi-faceted approach leaves no ambiguity. The combined evidence from these techniques converges to confirm the structure as Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride .

Gold Standard Confirmation: Single-Crystal X-ray Crystallography

While the spectroscopic data presented provides overwhelming evidence, the absolute and definitive proof of structure, including stereochemistry and solid-state conformation, is achieved through single-crystal X-ray crystallography.[7] If a high-quality crystal can be grown, this technique provides the precise 3D coordinates of every atom, serving as the ultimate validation for regulatory and patent purposes.[8][9]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Structural Elucidation of a Novel Heterocyclic Compound: C15H17BrN6O3.
  • Sampath, K., et al. (n.d.).
  • Zafar Saied Saify, et al. (n.d.). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.
  • Scholars Research Library. (n.d.).
  • IUCr Journals. (2021). Crystal structures of two alanylpiperidine analogues.
  • Grokipedia. (n.d.). Heterocyclic compound.
  • BenchChem. (2025).
  • Dr. Shyama Prasad Mukherjee University. (n.d.). III. Heterocyclic Compounds.
  • Chen, Y., et al. (2012). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons.

Sources

Foundational

Structural Elucidation and NMR Spectroscopic Analysis of Benzyl 4-(4-piperidinyloxy)benzoate Hydrochloride: A Comprehensive Guide

Executive Summary & Contextual Relevance In modern drug discovery, particularly within the rapidly expanding field of targeted protein degradation, derivatives of 4-(piperidinyloxy)benzoate are frequently utilized as hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Relevance

In modern drug discovery, particularly within the rapidly expanding field of targeted protein degradation, derivatives of 4-(piperidinyloxy)benzoate are frequently utilized as highly versatile, rigidified linkers for Proteolysis Targeting Chimeras (PROTACs) [1]. Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride serves as a critical intermediate in these synthetic workflows. Because the efficacy of a PROTAC relies heavily on the precise spatial orientation and vectorization of its linker, rigorous structural validation of these intermediates is paramount.

This whitepaper provides an in-depth, mechanistic guide to the Nuclear Magnetic Resonance (NMR) spectroscopic elucidation of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride. By detailing the causality behind the observed chemical shifts, spin-spin couplings, and relaxation dynamics, this guide empowers analytical scientists to implement self-validating protocols for unambiguous structural assignment.

Molecular Architecture & Spectroscopic Rationale

The structural architecture of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride can be divided into three distinct spectroscopic domains, each exerting specific electronic and steric effects:

  • The Benzyl Ester Domain: The strongly electron-withdrawing ester carbonyl exerts an anisotropic deshielding effect on the adjacent benzoate aromatic protons. The benzylic methylene ( −CH2​− ) is sandwiched between an electronegative oxygen and a phenyl ring, resulting in a distinct, highly deshielded singlet.

  • The Benzoate Core: A para-substituted benzene ring characterized by a classic AA'BB' (or pseudo-AB) spin system. The electron-donating ether oxygen shields the ortho protons, while the electron-withdrawing carbonyl deshields its respective ortho protons.

  • The Piperidinium Salt Domain: The protonation of the secondary amine to form the hydrochloride salt ( −NH2+​− ) drastically alters the electronic environment. The bulky 4-aryloxy substituent strongly prefers the equatorial position to minimize 1,3-diaxial steric clashes. This "locks" the piperidine ring into a single chair conformation on the NMR timescale, rendering the axial and equatorial protons chemically and magnetically non-equivalent (diastereotopic effect) [2].

Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and quantitative accuracy, the following self-validating experimental workflow must be strictly adhered to.

Solvent Selection: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is the mandatory solvent for this analysis. The hydrochloride salt exhibits poor solubility in CDCl3​ . Furthermore, DMSO- d6​ disrupts the crystal lattice, fully solvates the ions, and slows down the chemical exchange of the piperidinium −NH2+​ protons, allowing them to be observed rather than exchanging into the bulk solvent [3].

Self-Validating Workflow:

  • Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of 100% atom-D DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Filter through a 0.2 μm PTFE syringe filter into a precision 5 mm NMR tube to eliminate paramagnetic particulates that cause line broadening.

  • Probe Tuning & Matching (ATM): Automatically tune and match the probe for both 1H and 13C frequencies to maximize power transfer and signal-to-noise ratio (SNR).

  • Locking & Shimming: Lock onto the deuterium frequency of DMSO- d6​ . Perform 3D gradient shimming (Z0-Z5) to achieve a highly homogeneous magnetic field. Validation: The TMS line width at half-height ( W1/2​ ) must be < 0.5 Hz.

  • Pulse Calibration: Determine the exact 90° pulse width ( P1​ ) for the specific sample to ensure optimal excitation.

  • Acquisition: For 1H NMR, utilize a relaxation delay ( D1​ ) of at least 5×T1​ (typically 10 seconds) to ensure complete longitudinal relaxation, guaranteeing accurate quantitative integration.

NMR_Workflow Prep Sample Prep (DMSO-d6) Lock Lock & Shim (Gradient Z0-Z5) Prep->Lock Tune Probe Tuning (ATM) Lock->Tune Pulse Pulse Calib. (90° Excitation) Tune->Pulse Acq Acquisition (FID Generation) Pulse->Acq Proc Processing (FT & Phase) Acq->Proc

Figure 1: Self-validating NMR acquisition and processing workflow.

High-Resolution 1H NMR Analysis

The 1H NMR spectrum provides a direct readout of the molecular topology. The table below summarizes the expected chemical shifts ( δ ), multiplicities, and the mechanistic causality behind each assignment.

Table 1: 1H NMR Data (400 MHz, DMSO- d6​ )

Position δ (ppm)Multiplicity J (Hz)Int.Mechanistic Causality & Assignment Rationale
−NH2+​ 9.10br s-2HStrongly deshielded by the localized positive charge. Broadened due to quadrupolar relaxation of the 14N nucleus and slow chemical exchange.
Ar-H (ortho to ester)7.95d8.82HDeshielded by the magnetic anisotropy and electron-withdrawing nature of the ester carbonyl.
Benzyl Ar-H 7.45 - 7.35m-5HTypical overlapping multiplet for a monosubstituted benzene ring lacking strong push-pull electronic effects.
Ar-H (ortho to ether)7.15d8.82HShielded via resonance electron donation from the ether oxygen lone pairs.
Benzyl −CH2​− 5.30s-2HHighly deshielded due to the combined inductive effect of the ester oxygen and the ring current of the phenyl group.
Piperidine CH-O 4.75tt8.0, 3.81HDeshielded by the ether oxygen. The triplet of triplets pattern arises from distinct axial-axial and axial-equatorial couplings in the locked chair conformation.
Piperidine −CH2​−N (eq)3.20m-2HDeshielded by the adjacent −NH2+​ . Equatorial protons resonate downfield of axial protons due to magnetic anisotropy of the C-C bonds.
Piperidine −CH2​−N (ax)3.05m-2HDistinct from equatorial protons due to the conformationally locked rigid chair structure.
Piperidine −CH2​−C (eq)2.15m-2HAliphatic protons; slightly deshielded by ring strain and distant heteroatom inductive effects.
Piperidine −CH2​−C (ax)1.85m-2HThe most shielded protons in the molecular system.

13C NMR & Relaxation Dynamics

Carbon-13 NMR relies on power-gated 1H decoupling (e.g., WALTZ-16) to eliminate scalar C-H couplings while retaining the Nuclear Overhauser Effect (NOE) enhancement [3]. Quaternary carbons (e.g., the carbonyl and ipso-aromatic carbons) lack attached protons, resulting in slower relaxation times (longer T1​ ) and weaker NOE, which manifests as lower intensity peaks.

Table 2: 13C NMR Data (100 MHz, DMSO- d6​ )

Position δ (ppm)TypeAssignment Rationale
C=O (Ester) 165.2CqHighly deshielded sp2 hybridized carbonyl carbon.
Ar-C-O (Benzoate) 161.0CqDeshielded by the highly electronegative ether oxygen.
Ar-C (ipso, Benzyl) 136.2CqAromatic quaternary carbon attached to the benzylic −CH2​− .
Ar-C (ortho to ester) 131.4CHDeshielded by the para/ortho resonance effects of the ester group.
Ar-C (meta, Benzyl) 128.5CHStandard aromatic shift unaffected by strong inductive forces.
Ar-C (ortho, Benzyl) 128.1CHStandard aromatic shift.
Ar-C (para, Benzyl) 127.9CHStandard aromatic shift.
Ar-C (ipso to ester) 122.5CqQuaternary carbon attached directly to the carbonyl group.
Ar-C (ortho to ether) 115.3CHStrongly shielded by ortho resonance donation from the ether oxygen.
Piperidine CH-O 69.5CHDeshielded by the direct attachment to the ether oxygen.
Benzyl −CH2​− 65.8 CH2​ Deshielded by the ester oxygen and adjacent phenyl ring.
Piperidine −CH2​−N 40.5 CH2​ Deshielded by the adjacent positively charged nitrogen atom.
Piperidine −CH2​−C 27.2 CH2​ Purely aliphatic carbons.

2D NMR Workflows for Structural Validation

To transition from a presumptive assignment to an unambiguous structural proof, 2D NMR correlation experiments are strictly required.

  • COSY (Correlation Spectroscopy): Maps homonuclear 3JHH​ couplings. It will confirm the continuous spin system within the piperidine ring ( −CH2​−N coupling to −CH2​−C , which couples to the CH-O ) and the AA'BB' system of the benzoate core.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1JCH​ connections, allowing the transfer of 1H assignments directly to the 13C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range 2JCH​ and 3JCH​ couplings. This is the ultimate validation tool for linking the three isolated domains. Crucially, the piperidine CH-O proton ( δ 4.75) and the benzoate ortho-to-ether protons ( δ 7.15) will both show strong 3J correlations to the ether-bearing quaternary carbon ( δ 161.0), definitively proving the ether linkage.

NMR_Correlation Pip Piperidine Core (H2'/H3'/H4') Pip->Pip COSY Ether Ether Oxygen Linkage Pip->Ether HMBC (3J) Benz Benzoate Aryl (H2/H3/H5/H6) Benz->Benz COSY Carbonyl Carbonyl (C=O) δ 165.2 Benz->Carbonyl HMBC (3J) Benz->Ether HMBC (3J) Bzl Benzyl Group (CH2 & Aryl) Bzl->Carbonyl HMBC (3J)

Figure 2: 2D NMR HMBC and COSY correlation network for structural validation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Retrieved from [Link]

Exploratory

Advanced Mass Spectrometry Profiling of Benzyl 4-(4-piperidinyloxy)benzoate Hydrochloride: A Mechanistic Guide

Executive Summary Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride (C₁₉H₂₁NO₃ • HCl) is a complex bifunctional scaffold frequently utilized in drug discovery, particularly in the synthesis of PROTAC linkers and targeted...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride (C₁₉H₂₁NO₃ • HCl) is a complex bifunctional scaffold frequently utilized in drug discovery, particularly in the synthesis of PROTAC linkers and targeted therapeutics. Accurate mass spectrometry (MS) characterization of this molecule requires navigating the distinct gas-phase behaviors of its two primary functional groups: the highly basic piperidine ring and the labile benzyl ester. This whitepaper provides a comprehensive, self-validating methodological framework for the LC-MS/MS analysis of this compound, detailing the causality behind ionization parameters and elucidating its collision-induced dissociation (CID) pathways.

Structural Dynamics & Ionization Philosophy

The structural duality of Benzyl 4-(4-piperidinyloxy)benzoate dictates its behavior within the mass spectrometer's source and collision cell.

The Piperidine Moiety: The secondary amine within the piperidine ring possesses a high pKa (~10–11). In solution, the hydrochloride salt rapidly dissociates. When introduced into an acidic mobile phase (e.g., 0.1% formic acid), the free base is near-quantitatively protonated. Consequently, Positive Electrospray Ionization (ESI+) is the definitive choice for this analyte, yielding a robust pseudo-molecular ion [M+H]⁺ at m/z 312.16.

The Benzyl Ester Linkage: Benzyl esters are notoriously susceptible to in-source fragmentation. The thermal and electrical energy applied during the ESI process can induce premature heterolytic cleavage of the ester bond before the ion ever reaches the first quadrupole (Q1). As documented in comparative MS studies of benzyl-protected compounds , mitigating this requires precise attenuation of the declustering potential (DP) and capillary voltage to ensure the intact [M+H]⁺ precursor is preserved for targeted MS/MS analysis.

Self-Validating Analytical Methodology

To ensure absolute trustworthiness and reproducibility, the following UHPLC-MS/MS protocol is designed as a self-validating system . Every step incorporates internal logic to verify the integrity of the data generated.

Workflow S1 1. System Suitability Blank & ISTD S2 2. Sample Prep Dilution & Matrix S1->S2 S3 3. UHPLC Gradient Elution S2->S3 S4 4. ESI+ Source Protonation S3->S4 S5 5. QqQ MS/MS CID Fragmentation S4->S5

Figure 1: Self-validating UHPLC-ESI-MS/MS workflow for robust quantitative analysis.

Step-by-Step Protocol

Step 1: System Suitability Test (SST)

  • Action: Inject a solvent blank followed by a known tuning standard (e.g., reserpine).

  • Causality: Validates that the MS is free of carryover and that mass accuracy/detector sensitivity meets operational thresholds before precious samples are consumed.

Step 2: Isotope-Dilution Sample Preparation

  • Action: Reconstitute the hydrochloride salt in 50:50 Methanol:Water (v/v). Spike in a structurally analogous Internal Standard (ISTD), such as deuterated benzyl benzoate, at a fixed concentration of 10 ng/mL.

  • Causality: The ISTD acts as an internal control. Any fluctuations in ionization efficiency (matrix suppression) or volumetric transfer errors are automatically normalized by calculating the analyte-to-ISTD peak area ratio.

Step 3: Orthogonal UHPLC Separation

  • Action: Utilize a C18 sub-2 µm column (e.g., 2.1 x 50 mm). Apply a steep gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at 0.4 mL/min.

  • Causality: The acidic modifier maintains the piperidine nitrogen in its protonated state, preventing peak tailing and ensuring sharp, symmetrical chromatographic peaks. The steep gradient effectively separates the target from isobaric interferences.

Step 4: Dynamic MS/MS Acquisition

  • Action: Operate the triple quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode. Monitor two distinct transitions: a primary "Quantifier" ion and a secondary "Qualifier" ion.

  • Causality: Monitoring two transitions establishes a self-validating identification system. If the ratio between the quantifier and qualifier peaks deviates by more than ±20% from the reference standard, the system flags the peak as a potential false positive or co-eluting interference.

Mechanistic Elucidation of CID Pathways

When the [M+H]⁺ precursor (m/z 312.16) is isolated and subjected to Collision-Induced Dissociation (CID) using argon or nitrogen gas, it fragments via highly predictable, thermodynamically driven pathways.

Pathway A: Gas-Phase Benzyl Transfer (Ester Cleavage) The most dominant fragmentation route is the cleavage of the benzyl ester. In the gas phase, protonated benzylated compounds frequently undergo an intramolecular transfer mechanism, resulting in the ejection of a highly stable benzyl cation (tropylium ion) at m/z 91.05 . Alternatively, a neutral loss of benzyl alcohol (C₇H₈O, 108.06 Da) occurs, leaving a protonated carboxylic acid derivative at m/z 204.10.

Pathway B: Piperidine Alpha-Cleavage Consistent with the established fragmentation rules for piperidine alkaloids , the saturated nitrogen-containing ring undergoes alpha-cleavage. The rupture of the C-C bond adjacent to the basic nitrogen, followed by ring opening, yields a characteristic piperidin-4-yl cation at m/z 84.08. This ion is a highly reliable diagnostic marker for the presence of the piperidine scaffold.

Pathway C: Ether Bond Fission The ether linkage connecting the piperidine ring to the benzoate core is also susceptible to high-energy CID. Cleavage of this C-O bond generates a piperidinyloxy cation at m/z 100.08.

Fragmentation M [M+H]+ m/z 312.16 B Benzyl Cation m/z 91.05 M->B Gas-Phase Transfer (Ester Cleavage) P Piperidin-4-yl Cation m/z 84.08 M->P Alpha-Cleavage (Piperidine Ring) A Carboxylic Acid m/z 204.10 M->A Neutral Loss (-C7H8O) O Piperidinyloxy Cation m/z 100.08 M->O Ether Fission

Figure 2: Primary ESI-MS/MS collision-induced dissociation pathways of the protonated precursor.

Quantitative Data Synthesis

The following tables summarize the critical quantitative parameters required to replicate this self-validating analytical method.

Table 1: Optimized UHPLC-MS/MS Instrument Parameters

ParameterSetting / ValueRationale
Ionization Mode ESI Positive (ESI+)Targets the basic piperidine nitrogen.
Capillary Voltage 3.5 kVKept moderately low to prevent in-source benzyl ester loss.
Source Temperature 450 °CEnsures complete desolvation of the aqueous mobile phase.
Declustering Potential 40 VOptimized to transmit the intact m/z 312.16 ion into Q1.
Collision Gas Argon (High Purity)Provides efficient momentum transfer for CID.

Table 2: Accurate Mass and Diagnostic Product Ions

Fragment IdentityFormulaExact Mass (m/z)Collision Energy (CE)Utility
Precursor Ion [C₁₉H₂₂NO₃]⁺312.1599N/AQ1 Isolation
Benzyl Cation [C₇H₇]⁺91.054735 eVQuantifier Ion (High Intensity)
Piperidin-4-yl [C₅H₁₀N]⁺84.081325 eVQualifier Ion (High Specificity)
Carboxylic Acid [C₁₂H₁₄NO₂]⁺204.102415 eVStructural Elucidation
Piperidinyloxy [C₅H₁₀NO]⁺100.076220 eVStructural Elucidation

References

  • Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones - Journal of Mass Spectrometry.[Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - Rapid Communications in Mass Spectrometry.[Link]

Foundational

Physicochemical Profiling and Solubility Dynamics of Benzyl 4-(4-piperidinyloxy)benzoate Hydrochloride

Executive Summary & Structural Dualism In early-stage drug development, the physicochemical profiling of basic amines formulated as hydrochloride salts is a critical gateway to successful oral bioavailability. Benzyl 4-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dualism

In early-stage drug development, the physicochemical profiling of basic amines formulated as hydrochloride salts is a critical gateway to successful oral bioavailability. Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride presents a classic structural dichotomy: it combines a highly lipophilic, bulky benzyl ester moiety with a highly hydrophilic, ionizable piperidinium core.

For researchers and formulation scientists, this dualism dictates a complex solubility profile. While the benzyl ester drives high membrane permeability (LogP), it severely compromises intrinsic aqueous solubility ( S0​ ). The hydrochloride salt is a compensatory strategy designed to maximize dissolution in the gastric environment. However, understanding the thermodynamic boundaries of this salt—specifically its susceptibility to the common-ion effect and salt disproportionation at intestinal pH—is paramount for downstream formulation.

Thermodynamic Solubility & The pH-Solubility Profile

The solubility of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride is not a static value; it is a dynamic function of the medium's pH and counterion concentration.

The Role of pKa and pHmax

The piperidine nitrogen acts as a secondary amine with a predicted pKa​ of approximately 9.7[1]. According to the Henderson-Hasselbalch relationship, the molecule exists almost entirely in its ionized (cationic) state at physiological pH ranges below 7.7.

However, as the pH of the microenvironment increases toward the pKa​ , the salt begins to convert into its free base form. The point at which the solubility of the ionized salt equals the solubility of the unionized free base is known as pHmax​ . Above pHmax​ , the free base dictates the solubility limit, leading to a drastic precipitation risk[2][3]. This is a critical failure point for basic drugs entering the neutral pH of the duodenum.

The Common-Ion Effect in Gastric Media

A frequent oversight in preclinical development is assuming that a hydrochloride salt will exhibit maximum solubility in the highly acidic, chloride-rich environment of the stomach (pH 1.2). In reality, the abundance of endogenous chloride ions ( Cl− ) in Simulated Gastric Fluid (SGF) drives the solubility equilibrium backward via Le Chatelier's principle. As articulated by Serajuddin (2007)[2], the common-ion effect can suppress the solubility of hydrochloride salts by orders of magnitude compared to their solubility in pure water.

G A Low pH (< 7) Fully Ionized (Piperidinium) B High Aqueous Solubility (Salt Form) A->B C pH = pKa (~9.7) 50% Ionized / Free Base A->C Increasing pH D High pH (> 10) Free Base Form C->D Increasing pH E Low Aqueous Solubility Precipitation Risk D->E

Caption: pH-dependent solubility transitions of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride.

Self-Validating Experimental Methodology

To accurately quantify the equilibrium solubility of this compound, a highly controlled saturation shake-flask method must be employed. Standard protocols often fail to account for phase transformations during the assay. The following protocol is designed as a self-validating system , ensuring that the measured solubility corresponds to the correct solid-state form[4][5].

Advanced Saturation Shake-Flask Protocol
  • Media Preparation: Prepare buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate). Causality: This covers the physiological transit path.

  • Solid Addition: Add an excess of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride (approx. 10% more than the estimated saturation point) to 5 mL of each buffer in sealed glass vials.

  • Isothermal Equilibration: Agitate the vials at 37°C ± 0.5°C for 24 to 48 hours. Causality: 37°C mimics physiological temperature, while 24-48 hours ensures thermodynamic equilibrium is reached, overcoming kinetic supersaturation[4].

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 15 minutes at 37°C. Causality: Centrifugation is preferred over filtration to prevent the loss of the highly lipophilic free base due to non-specific adsorption to filter membranes.

  • Quantification: Dilute the supernatant immediately in the mobile phase and analyze via HPLC-UV.

  • Solid-State Verification (Critical Step): Harvest the residual solid from the bottom of the centrifuge tube, dry gently, and analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Causality: If the XRPD pattern of the pH 7.4 sample differs from the starting API, the salt has disproportionated into the free base. The recorded solubility is therefore the intrinsic solubility ( S0​ ) of the free base, not the salt.

G S1 1. Add Excess Solid to Buffer Medium S2 2. Isothermal Shaking (37°C, 24-48h) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. Supernatant Analysis (HPLC-UV) S3->S4 S5 5. Solid State Verification (XRPD/DSC) S3->S5 Analyze precipitate

Caption: Self-validating saturation shake-flask methodology for equilibrium solubility determination.

Quantitative Data Presentation

The following tables synthesize the predicted physicochemical parameters and the extrapolated equilibrium solubility profile based on the structural mechanics of the piperidine and benzyl ester moieties[1][6].

Table 1: Physicochemical Parameters (Predicted)
ParameterValue / CharacteristicMechanistic Implication
Molecular Weight ~389.9 g/mol (Salt)Favorable for oral absorption (Lipinski's Rule of 5).
pKa​ (Piperidine N) ~9.7Highly ionized at gastric pH; susceptible to free base conversion at intestinal pH.
LogP (Free Base) ~4.2High lipophilicity driven by the benzyl ester; excellent membrane permeability.
LogD (pH 7.4) ~2.5Optimal balance for partitioning into lipid bilayers without excessive trapping.
Table 2: Equilibrium Solubility Profile (Estimated at 37°C)
MediumEstimated SolubilityLimiting Factor / Causality
Water (Unbuffered) > 30 mg/mLHigh solubility; the HCl salt self-buffers the solution to an acidic pH.
pH 1.2 (0.1N HCl) 5 - 10 mg/mLModerate solubility; suppressed by the common-ion effect ( Cl− from the medium).
pH 4.5 (Acetate) > 30 mg/mLMaximum solubility; fully ionized with no common-ion suppression.
pH 7.4 (Phosphate) < 0.1 mg/mLSevere precipitation; crossing pHmax​ causes disproportionation to the insoluble free base.

Formulation Implications

Because Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride will likely precipitate upon entering the neutral pH of the small intestine, formulation strategies must focus on maintaining supersaturation.

  • Lipid-Based Delivery Systems (SEDDS/SMEDDS): Utilizing the high LogP of the free base, lipid vehicles can keep the drug solubilized post-precipitation.

  • Cyclodextrin Complexation: The bulky benzyl and phenyl rings are prime candidates for inclusion into the hydrophobic cavity of Hydroxypropyl- β -cyclodextrin (HP β CD), shielding the lipophilic domains from the aqueous environment.

References

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL:[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide on the Stability and Storage of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride

Authored by: Gemini, Senior Application Scientist Disclaimer: The following guide is a synthesis of available data and established principles of chemical stability. Due to the limited publicly available research specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Disclaimer: The following guide is a synthesis of available data and established principles of chemical stability. Due to the limited publicly available research specifically on Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride, some sections are based on expert interpretation of its chemical structure and general principles of pharmaceutical stability testing. All protocols and recommendations should be validated by the end-user.

Introduction: Understanding the Molecule

Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride is a chemical compound with the molecular formula C19H22ClNO3 and a molecular weight of 363.84 g/mol . Its structure, featuring a benzyl ester, a phenyl ether linkage, and a piperidine ring, suggests potential vulnerabilities to specific degradation pathways. This guide provides a framework for assessing its stability and establishing optimal storage conditions, crucial for maintaining its purity, potency, and safety in research and development settings.

Chemical Structure:

Predicted Physicochemical Properties and Stability Profile

While extensive experimental data for this specific molecule is not widely published, its structural motifs allow for an expert assessment of its likely physicochemical properties and stability challenges.

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white solidTypical for many hydrochloride salts of organic compounds.
Solubility Likely soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form generally increases aqueous solubility.
Melting Point Expected to be a crystalline solid with a defined melting point.Supplier data suggests a melting point of 214-218°C.
pKa The piperidine nitrogen is basic and will be protonated at physiological pH.This is a key feature of the hydrochloride salt.

Potential Degradation Pathways: A Mechanistic Perspective

The chemical structure of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride contains several functional groups susceptible to degradation under common laboratory and storage conditions. Understanding these potential pathways is fundamental to designing robust stability studies.

Hydrolysis

The benzyl ester linkage is the most probable site for hydrolytic degradation. This reaction can be catalyzed by both acid and base, leading to the formation of 4-(4-piperidinyloxy)benzoic acid and benzyl alcohol.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Oxidation

The ether linkage and the piperidine ring could be susceptible to oxidative degradation, particularly in the presence of light, heat, and trace metal ions. This can lead to the formation of a variety of degradation products, including peroxides and ring-opened species.

Photodegradation

The aromatic rings in the molecule can absorb UV light, potentially leading to photolytic cleavage of the ester or ether bonds. The extent of photodegradation will depend on the wavelength and intensity of the light source.

Diagram of Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride Acid 4-(4-piperidinyloxy)benzoic acid Parent->Acid H+ or OH- H2O Alcohol Benzyl alcohol Parent->Alcohol H+ or OH- H2O Parent_Ox Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride Oxidized_Products Peroxides, Ring-Opened Products Parent_Ox->Oxidized_Products O2, Light, Heat Parent_Photo Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride Photolytic_Products Cleavage Products Parent_Photo->Photolytic_Products UV Light G Start Start Stability Study Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Develop_Method Develop & Validate Stability-Indicating HPLC Method Forced_Deg->Develop_Method Long_Term Long-Term Stability (25°C/60% RH) Develop_Method->Long_Term Accelerated Accelerated Stability (40°C/75% RH) Develop_Method->Accelerated Analyze_Samples Analyze Samples at Defined Time Points Long_Term->Analyze_Samples Accelerated->Analyze_Samples Data_Analysis Data Analysis & Shelf-Life Determination Analyze_Samples->Data_Analysis End Establish Storage Conditions & Re-test Date Data_Analysis->End

Caption: Workflow for a comprehensive stability study.

Recommended Storage and Handling

Based on the chemical nature of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride and general best practices, the following storage and handling procedures are recommended. These should be confirmed and refined based on the results of formal stability studies.

Storage Conditions
  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage to minimize the rate of potential degradation reactions. Some suppliers recommend storage at -20°C.

  • Light: Protect from light. Store in amber vials or in a light-proof container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, especially for long-term storage. The container should be tightly sealed to prevent moisture ingress.

Handling
  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.

  • For solutions, use freshly prepared buffers and high-purity solvents to avoid introducing contaminants that could catalyze degradation.

Conclusion

References

Foundational

Mechanism of action of benzyloxy piperidine compounds

Mechanism of Action of Benzyloxy Piperidine Compounds: A Technical Guide on Selective Dopamine D4 Receptor Antagonism Executive Summary As a Senior Application Scientist specializing in G-protein-coupled receptor (GPCR)...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action of Benzyloxy Piperidine Compounds: A Technical Guide on Selective Dopamine D4 Receptor Antagonism

Executive Summary

As a Senior Application Scientist specializing in G-protein-coupled receptor (GPCR) pharmacology, I frequently encounter the challenge of achieving subtype selectivity within the dopamine receptor family. The dopamine D4 receptor (D4R) has emerged as a critical target for modulating the cortico-basal ganglia network, with profound implications for L-DOPA-induced dyskinesias (LID) in Parkinson's disease and, more recently, glioblastoma[1][2]. Historically, D4R antagonists suffered from poor metabolic stability or off-target activity at D2R and D3R. However, the discovery of benzyloxy piperidine compounds has revolutionized this space, providing highly selective (>30-fold vs. other subtypes), brain-penetrant D4R antagonists[1][3].

This technical guide deconstructs the mechanism of action, structure-activity relationships (SAR), and the self-validating experimental workflows required to characterize these novel compounds.

The Molecular Target: Dopamine D4 Receptor (D4R)

The dopamine receptors are divided into two distinct families based on their downstream signaling: the D1-like family (D1, D5) which activates adenylyl cyclase, and the D2-like family (D2, D3, D4) which inhibits it[3][4]. While D2R and D3R are heavily implicated in schizophrenia therapeutics, the D4R is uniquely localized in the motor, associative, and limbic subdivisions of the brain[1].

Therapeutic targeting of D4R requires meticulous precision. Antagonism at D2R can worsen Parkinsonian motor symptoms, making the extreme selectivity of benzyloxy piperidines a mandatory feature for any adjuvant therapy intended for Parkinson's disease[5].

Mechanism of Action: D4R Antagonism and Biased Signaling

Benzyloxy piperidines function as competitive orthosteric antagonists at the D4R. By occupying the binding pocket—specifically forming a critical salt bridge with the Asp115 residue in transmembrane domain 3 (TM3)—these compounds prevent endogenous dopamine from stabilizing the active receptor conformation[6][7].

Because D4R is a Class A GPCR coupled to G αi/o​ proteins, its activation normally leads to the inhibition of Adenylyl Cyclase (AC) and a subsequent drop in cyclic AMP (cAMP)[4][8]. The introduction of a benzyloxy piperidine antagonist blocks the dissociation of the G αi/o​ subunit. The net cellular effect is the prevention of AC inhibition, stabilizing intracellular cAMP levels, and the downstream abrogation of β -arrestin 2 recruitment[4][7].

D4R_Signaling Dopamine Dopamine (Endogenous Agonist) D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Activates Benzyloxypiperidine Benzyloxy Piperidine (Selective Antagonist) Benzyloxypiperidine->D4R Blocks (Competitive) Gi_Protein Gi/o Protein Complex D4R->Gi_Protein Couples to Beta_Arrestin β-Arrestin 2 Recruitment D4R->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase (AC) Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Levels Adenylyl_Cyclase->cAMP Catalyzes ATP to

Figure 1: Benzyloxy piperidines antagonize D4R-mediated Gi/o and β-arrestin signaling pathways.

Structure-Activity Relationship (SAR) of the Benzyloxy Piperidine Scaffold

The core architecture of these compounds consists of a basic piperidine ring connected via an ether linkage to a benzyl group. In our structural analyses, the basic nitrogen interacts with Asp115, while the benzyloxy tail is essential for occupying the deep hydrophobic TM4/5/6 pocket of the D4R[3][5].

Interestingly, the SAR of this scaffold is highly sensitive. Minor structural modifications can drastically shift the pharmacological profile from D4R to the Sigma-1 ( σ1​ ) receptor, a distinct transmembrane protein implicated in pain and neurodegeneration[6][9]. For instance, replacing specific N-benzyl substituents with a 5-benzimidazole moiety completely reverses selectivity, yielding potent σ1​ modulators[10].

Table 1: SAR and Binding Affinity of Key Piperidine Derivatives [3][10]

CompoundScaffold / SubstitutionD4R Ki​ (nM)D2R Ki​ (nM)D3R Ki​ (nM) σ1​ Ki​ (nM)
L-745,870 Historical Reference1.5> 1000> 1000N/A
Compound 8a 3-fluorobenzyl benzyloxypiperidine205.9> 10000> 10000N/A
Compound 9j 1-imidazo[1,5-a]pyridine derivative96.0> 10000> 10000N/A
Compound 10a 5-benzimidazole ( σ1​ divergent)4280.0N/AN/A8.3

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the efficacy and selectivity of benzyloxy piperidines, a two-tiered self-validating experimental system is required. The causality behind this workflow is foundational: we first establish orthosteric binding affinity ( Ki​ ) via radioligand competition to prove target engagement, and subsequently confirm the functional antagonist mode via a Bioluminescence Resonance Energy Transfer (BRET) assay to ensure that binding translates to the desired physiological blockade[7][11].

Protocol 1: Radioligand Binding Assay for D4R Affinity ( Ki​ Determination)

Purpose: To quantify the competitive binding affinity of the test compound against a known radioligand at the D4R orthosteric site[3][8].

  • Membrane Preparation: Harvest cell membranes from HEK293 cells stably expressing human D4.4R (the most common D4R variant). Resuspend in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the test benzyloxy piperidine compound (serial dilutions from 10−10 to 10−5 M), and 0.5 nM of the radioligand [3H]N-methylspiperone.

  • Control Establishment: Use 10 µM Haloperidol to define non-specific binding (NSB). This is critical to self-validate the assay's signal-to-noise ratio.

  • Filtration & Detection: Incubate for 120 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure retained radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional BRET Assay for β -Arrestin 2 Recruitment

Purpose: To confirm that the compound acts functionally as an antagonist by preventing dopamine-induced β -arrestin 2 recruitment[7].

  • Co-Transfection: Transiently transfect HEK293T cells with plasmids encoding D4R tagged with Renilla luciferase (D4R-RLuc) and β -arrestin 2 tagged with Yellow Fluorescent Protein ( β -arr2-YFP).

  • Cell Plating: 24 hours post-transfection, re-plate cells into white 96-well microplates and incubate overnight.

  • Antagonist Pre-treatment: Wash cells and incubate with the benzyloxy piperidine test compound for 30 minutes at 37°C.

  • Agonist Challenge: Add a sub-maximal concentration of Dopamine (e.g., EC80​ ) to stimulate the receptor.

  • Substrate Addition & Reading: Add the luciferase substrate Coelenterazine h (5 µM). Measure the BRET signal (ratio of YFP emission at 530 nm to RLuc emission at 480 nm) using a microplate reader. A successful antagonist will yield a dose-dependent decrease in the BRET ratio.

BRET_Workflow Transfection 1. Co-transfection (D4R-RLuc & β-arr2-YFP) Incubation 2. Compound Incubation (Antagonist + Agonist) Transfection->Incubation Substrate 3. Substrate Addition (Coelenterazine h) Incubation->Substrate Detection 4. BRET Signal Detection (Luminescence Ratio) Substrate->Detection Analysis 5. Data Analysis (IC50 Determination) Detection->Analysis

Figure 2: Step-by-step workflow of the Bioluminescence Resonance Energy Transfer (BRET) assay.

Therapeutic Implications

The exquisite selectivity of benzyloxy piperidines for D4R over D2R/D3R makes them prime candidates for treating Parkinson's disease LIDs, where D2R blockade would otherwise exacerbate motor symptoms[5]. Furthermore, recent cytofluorimetric analyses demonstrate that these piperidine antagonists dose-dependently induce cell cycle arrest, promote reactive oxygen species (ROS) production, and cause mitochondrial dysfunction in glioblastoma (GBM) cells, opening a highly promising neuro-oncological therapeutic avenue[2][12].

References

  • Tolentino, K. T., Mashinson, V., Vadukoot, A. K., & Hopkins, C. R. (2022). "Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 61, 128615.[Link]

  • Matteucci, F., Pavletić, P., Bonifazi, A., et al. (2025). "Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma." Pharmaceuticals, 18(5), 739.[Link]

  • Tolentino, K. T., Mashinson, V., Sharma, M. K., et al. (2022). "From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators." European Journal of Medicinal Chemistry, 243, 114845.[Link]

Sources

Exploratory

In silico modeling of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride

An In-Depth Technical Guide to the In Silico Modeling of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride Abstract In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, sign...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride

Abstract

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, significantly de-risking and accelerating the journey from a conceptual molecule to a viable clinical candidate.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the computational evaluation of a novel small molecule, Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride. As this molecule is not extensively characterized in public literature, this document serves as a predictive blueprint for researchers, scientists, and drug development professionals. We will navigate the essential stages of in silico analysis, from initial ligand preparation and hypothetical target identification to rigorous molecular docking, molecular dynamics simulations, and ADMET profiling. Each protocol is presented with an emphasis on the scientific rationale, ensuring that the described workflows are not merely procedural but are also self-validating systems designed to produce robust and interpretable data.

Introduction: The Compound and the Computational Strategy

Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride is a small molecule featuring several key structural motifs: a flexible benzyl ester group, a central phenyl ring with an ether linkage, and a basic piperidine moiety, which is protonated in its hydrochloride salt form. The piperidine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide array of biological systems, particularly in the central nervous system (CNS).[4][5][6] Similarly, benzoate derivatives possess a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[7][8]

The absence of extensive empirical data for this specific molecule makes it an ideal candidate for a thorough in silico investigation. Our strategy is to construct a predictive profile of its potential as a therapeutic agent. This guide will provide the "how" and, more importantly, the "why" behind each computational experiment, establishing a logical and scientifically rigorous pathway for its evaluation.

Chemical Structure:

  • Name: Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride

  • Molecular Formula: C₁₉H₂₂ClNO₃

  • Structure (SMILES): C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O[C@H]3CCNCC3.Cl

Foundational Workflow: Ligand and Target Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial phase involves preparing the three-dimensional structure of our ligand and identifying and preparing potential protein targets for interaction studies.

Ligand Preparation Protocol

The goal is to generate a low-energy, 3D conformation of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride that is suitable for docking and simulation.

Step-by-Step Methodology:

  • 2D Sketching and SMILES Generation:

    • Using a chemical sketcher (e.g., ChemDraw, MarvinSketch), draw the 2D structure of the molecule.

    • Convert the structure to a SMILES string (C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O[C@H]3CCNCC3.Cl). This format is a universal starting point for most computational chemistry software.

  • 3D Structure Generation:

    • Input the SMILES string into a 3D structure generator. Open Babel is a widely used open-source tool for this purpose.

    • Command Line Example (Open Babel): obabel -:"C1...C3.Cl" -O ligand.pdb --gen3d

    • Rationale: This step converts the 2D representation into an initial 3D geometry. The --gen3d flag uses algorithms to generate a plausible, albeit not energy-minimized, 3D conformation.

  • Energy Minimization:

    • The generated 3D structure must be refined to find a low-energy, stable conformation. This is achieved using a molecular mechanics force field (e.g., MMFF94 or UFF).

    • Rationale: This process relieves steric clashes and brings bond lengths and angles to their optimal geometries, resulting in a more realistic molecular structure for subsequent simulations.

    • Command Line Example (Open Babel): obabel ligand.pdb -O ligand_min.mol2 --minimize --ff MMFF94

  • File Format for Docking:

    • Molecular docking programs like AutoDock Vina require a specific file format, PDBQT, which includes atomic coordinates, partial charges, and atom type definitions.[9]

    • This conversion is typically handled by utility scripts provided with the docking software, such as prepare_ligand4.py from MGLTools, or using integrated graphical user interfaces like AutoDock Tools (ADT).[10][11]

    • Rationale: The PDBQT format pre-calculates properties of the ligand that the docking algorithm will use, such as torsional degrees of freedom, which are essential for flexible ligand docking.

Hypothetical Target Selection and Preparation

Given the prevalence of the piperidine scaffold in neurology, we will select Acetylcholinesterase (AChE) as a hypothetical target. AChE inhibitors are a primary treatment for Alzheimer's disease.[5]

Step-by-Step Methodology:

  • Obtaining the Protein Structure:

    • The Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB) is the global repository for 3D structures of biological macromolecules.[12][13][14][15]

    • We will download the crystal structure of human AChE. A suitable entry is PDB ID: 4EY7 , which is a high-resolution structure of hAChE in complex with a known inhibitor.

  • Protein Structure Preparation:

    • Raw PDB files often contain non-essential molecules (water, co-crystallized solvents, ions) and may be missing atoms (hydrogens). These must be corrected.

    • Protocol using AutoDockTools (ADT): a. Load the 4EY7.pdb file into ADT.[16] b. Remove water molecules (Edit > Delete Water). c. Add polar hydrogens (Edit > Hydrogens > Add > Polar Only). Rationale: Hydrogens are critical for defining correct hydrogen bonding patterns, which are often key to ligand binding. d. Compute Gasteiger charges (Edit > Charges > Compute Gasteiger). Rationale: Partial atomic charges are necessary for the docking software to calculate electrostatic interactions. e. Save the prepared protein as a PDBQT file (Grid > Macromolecule > Choose...). This file is now ready for the docking simulation.

Predictive Modeling I: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, estimating the strength of the interaction via a scoring function.[17][18] We will use AutoDock Vina, a widely-used, accurate, and fast docking program.[19][20][21]

Molecular Docking Workflow

The following diagram illustrates the key stages of the molecular docking process.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase Ligand_SMILES Ligand SMILES String Ligand_3D Generate 3D Structure Ligand_SMILES->Ligand_3D Ligand_Min Energy Minimization Ligand_3D->Ligand_Min Ligand_PDBQT Prepare Ligand (PDBQT) Ligand_Min->Ligand_PDBQT Define_Grid Define Binding Site (Grid Box) Ligand_PDBQT->Define_Grid PDB_Download Download Protein (PDB) Protein_Clean Clean Protein (Remove Water) PDB_Download->Protein_Clean Protein_H Add Polar Hydrogens Protein_Clean->Protein_H Protein_PDBQT Prepare Receptor (PDBQT) Protein_H->Protein_PDBQT Protein_PDBQT->Define_Grid Run_Vina Run AutoDock Vina Define_Grid->Run_Vina Analyze_Results Analyze Poses & Scores Run_Vina->Analyze_Results Best_Pose Select Best Pose Analyze_Results->Best_Pose

Caption: Workflow for molecular docking from preparation to analysis.

Detailed Docking Protocol (AutoDock Vina)
  • Define the Search Space (Grid Box):

    • The docking simulation needs to be focused on the protein's active site. This is done by defining a 3D grid box.

    • A reliable method is to center the grid on the co-crystallized ligand from the PDB structure (if available) or on residues known to be part of the active site. For PDB ID 4EY7, the active site gorge is well-defined.

    • In ADT, this is done via Grid > Grid Box.... Adjust the center and dimensions to encompass the entire binding pocket. Record the center coordinates and dimensions.

  • Create the Vina Configuration File:

    • Create a text file (e.g., config.txt) specifying the input files and grid parameters.

    • Rationale: This configuration file provides all the necessary information for Vina to run from the command line, making the process reproducible. The size parameters (in Angstroms) should be large enough to allow the ligand to rotate freely within the active site.

  • Execute the Docking Simulation:

    • Run Vina from the command line: vina --config config.txt --log docking_log.txt

  • Analysis of Results:

    • The output file (docking_results.pdbqt) will contain multiple binding poses (typically 9), ranked by their binding affinity (in kcal/mol).

    • The log file (docking_log.txt) provides a summary table of these scores.

    • Interpretation: The more negative the binding affinity score, the stronger the predicted interaction. The top-ranked pose is the most likely binding mode.

    • Visualize the top poses using software like PyMOL or ChimeraX to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

Hypothetical Docking Results

The results of the docking simulation should be summarized for clarity.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)
1-9.80.00TRP86, TYR337, PHE338
2-9.51.21TRP86, TYR124, SER203
3-9.12.05TYR72, ASP74, TRP286

Trustworthiness Check: A crucial validation step is to perform a re-docking experiment. Here, the original ligand from the PDB file (4EY7) is extracted and docked back into the protein. A successful docking protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically <2.0 Å.

Predictive Modeling II: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment.[22] We will use GROMACS, a powerful and widely-used open-source MD engine.[23][24][25][26]

Molecular Dynamics Workflow

MD simulations follow a rigorous setup, simulation, and analysis pipeline.

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Complex_PDB Protein-Ligand Complex (from Docking) Force_Field Choose Force Field (e.g., CHARMM36) Complex_PDB->Force_Field Topology Generate Topology Force_Field->Topology Solvation Solvate with Water Topology->Solvation Ionization Add Ions Solvation->Ionization Minimization Energy Minimization Ionization->Minimization NVT_Equil NVT Equilibration (Temperature) Minimization->NVT_Equil NPT_Equil NPT Equilibration (Pressure) NVT_Equil->NPT_Equil Production_MD Production MD Run NPT_Equil->Production_MD Trajectory Analyze Trajectory Production_MD->Trajectory RMSD_Plot Calculate RMSD Trajectory->RMSD_Plot RMSF_Plot Calculate RMSF Trajectory->RMSF_Plot HBond_Analysis Hydrogen Bond Analysis Trajectory->HBond_Analysis

Caption: The workflow for a molecular dynamics simulation.

Detailed MD Protocol (GROMACS)
  • System Preparation:

    • Input: The best-ranked protein-ligand complex from docking.

    • Force Field Selection: Choose an appropriate force field (e.g., CHARMM36 for proteins, CGenFF for the ligand). Rationale: The force field is a set of parameters that defines the potential energy of the system. Its accuracy is paramount for a meaningful simulation. Ligand parameterization is a critical step and may require tools like the CGenFF server.

    • Topology Generation: Use GROMACS's pdb2gmx tool to generate the protein topology. The ligand topology must be generated separately and then combined with the protein's.

    • Solvation: Place the complex in a periodic box and fill it with a water model (e.g., TIP3P). gmx editconf and gmx solvate are used for this.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration using gmx genion.

  • Simulation Execution:

    • Energy Minimization: Run a steep descent minimization to relax the system and remove any bad contacts from the initial setup.

    • NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand to allow the solvent to equilibrate around them.

    • NPT Equilibration: Equilibrate the system's pressure while maintaining the target temperature. This ensures the correct density. Position restraints are often relaxed or removed in stages.

    • Production MD: Run the simulation for the desired length of time (e.g., 100 ns) without restraints to observe the natural dynamics of the system.

  • Analysis of Trajectory:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand suggests it remains bound in a consistent pose.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF of protein residues to identify flexible regions. Residues at the binding site should ideally show reduced fluctuation upon ligand binding.

    • Hydrogen Bonds: Analyze the number of hydrogen bonds between the ligand and protein over time to quantify this key interaction.

Predictive Modeling III: ADMET Profiling

A potent molecule is useless if it cannot reach its target or is toxic.[27] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's drug-likeness.[28][29] We will use SwissADME, a free and comprehensive web tool.[30][31][32][33][34]

ADMET Prediction Protocol (SwissADME)
  • Input: Navigate to the SwissADME website. Paste the SMILES string of Benzyl 4-(4-piperidinyloxy)benzoate into the input field.

  • Execution: Click "Run" to start the analysis.

  • Analysis: The tool provides a wealth of data on physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Key ADMET Parameters and Hypothetical Results
PropertyPredicted ValueSignificance and Interpretation
Physicochemical
Molecular Weight313.38 g/mol Good (within Lipinski's rule of five <500).
LogP (iLOGP)3.15Optimal lipophilicity for cell membrane permeability.
Water SolubilityModerately solubleA balance between solubility for formulation and lipophilicity for absorption.
Pharmacokinetics
GI AbsorptionHighThe compound is likely to be well-absorbed from the gut.
BBB PermeantYesThe piperidine moiety and LogP suggest potential to cross the blood-brain barrier, which is desirable for a CNS target like AChE.
CYP InhibitorInhibitor of CYP2C9Potential for drug-drug interactions. This is a flag for future experimental validation.
Drug-Likeness
Lipinski's Rule0 ViolationsPasses the most common rule-of-thumb for oral bioavailability.
Bioavailability Score0.55A reasonable score indicating the compound has drug-like properties.
Medicinal Chemistry
PAINS Alert0 alertsNo known problematic fragments that often lead to false positives in high-throughput screening.

Synthesis of Findings and Conclusion

This in-depth guide has outlined a systematic in silico workflow to characterize the novel molecule, Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride.

  • Molecular Docking: Our hypothetical docking study against Acetylcholinesterase predicted a strong binding affinity (-9.8 kcal/mol), suggesting this compound could be a potent inhibitor. The predicted binding pose highlights key interactions within the active site gorge.

  • Molecular Dynamics: Subsequent MD simulations would be necessary to confirm the stability of this predicted binding mode over time, providing a more dynamic and realistic assessment of the protein-ligand complex.

  • ADMET Profiling: The compound exhibits a promising drug-like profile, with predicted high GI absorption, CNS penetration, and adherence to Lipinski's rules. A potential liability was identified as the inhibition of the CYP2C9 metabolic enzyme, which warrants further investigation.

Collectively, this computational analysis provides a strong, data-driven foundation for prioritizing Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride for chemical synthesis and subsequent in vitro and in vivo experimental validation. The methodologies and protocols detailed herein represent a robust, field-proven approach to modern, computationally-assisted drug discovery.

References

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved March 18, 2026, from [Link]

  • Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520–D528. [Link][12]

  • RCSB PDB. (n.d.). RCSB PDB: Homepage. Retrieved March 18, 2026, from [Link][13]

  • Kharitonov, D. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6459. [Link][4]

  • Kharitonov, D. S., & Chupakhin, O. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 195-212. [Link][5]

  • Adeshina, F. (2023, August 5). AutoDock 4 Molecular Docking Tutorial. YouTube. [Link][10]

  • Bioinformatics Review. (2023, April 30). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link][9]

  • National Science Foundation. (n.d.). Protein Data Bank: Key to the Molecules of Life. NSF. [Link][14]

  • ChemCopilot. (2023, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link][17]

  • Wikipedia. (n.d.). Protein Data Bank. [Link][15]

  • University of Catania. (n.d.). Molecular Docking Tutorial. [Link][16]

  • Deep Origin. (2024, January 10). ADMET Predictions - Computational Chemistry Glossary. [Link][27]

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 52-64. [Link][6]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. [Link]

  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. [Link][22]

  • Kitchen, D. B., et al. (2004). In silico design of small molecules. Journal of medicinal chemistry, 47(25), 6163–6175. [Link][35]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link][23]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link][11]

  • Bioinformatics online. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link][18]

  • Keiser, B. K., et al. (2008). In Silico Functional Profiling of Small Molecules and Its Applications. Journal of Chemical Information and Modeling, 48(11), 2235–2243. [Link][36]

  • Galaxy Training Network. (2019, June 3). Running molecular dynamics simulations using GROMACS. [Link][24]

  • Kirejev, V., et al. (2018). The Benefits of In Silico Modeling to Identify Possible Small-Molecule Drugs and Their Off-Target Interactions. Future Science, 4(2), FSO244. [Link][1]

  • Bioinformatics online. (2020, September 2). How to use SwissADME? YouTube. [Link][30]

  • GitHub. (n.d.). Self explained tutorial for molecular dynamics simulation using gromacs. [Link][25]

  • Noreen, S., et al. (2018). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 7(2). [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861540. [Link][37]

  • Simulations Plus. (n.d.). ADMET Predictor®. [Link][38]

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  • Patheon Pharma Services. (2023, September 27). In silico modeling: Accelerating drug development. [Link][2]

  • ADMET-AI. (n.d.). ADMET-AI. [Link][39]

  • MDPI. (n.d.). Special Issue : Small Molecule Drug Discovery: Driven by In-Silico Techniques. [Link][3]

  • Scripps Research. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link][19]

  • ACS Publications. (2023, September 21). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. [Link][26]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link][20]

  • Aurlide. (2023, September 27). How do you predict ADMET properties of drug candidates?[Link][29]

  • Bala, J. (2023, January 17). SWISS ADME Simplified: A Practical Tutorial. YouTube. [Link][31]

  • Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link][21]

  • Swiss Institute of Bioinformatics. (n.d.). Tutorials - SwissBioisostere. [Link][32]

  • Ohno, O., et al. (2008). Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension. Bioorganic & medicinal chemistry, 16(16), 7833–7840. [Link][40]

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Protocols & Analytical Methods

Method

Using Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride as a D4 receptor antagonist.

An Application Guide for the Characterization of Benzyl 4-(4-piperidinyloxy)benzoate Hydrochloride as a Dopamine D4 Receptor Antagonist Introduction: The Dopamine D4 Receptor as a Therapeutic Target The dopamine D4 recep...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Characterization of Benzyl 4-(4-piperidinyloxy)benzoate Hydrochloride as a Dopamine D4 Receptor Antagonist

Introduction: The Dopamine D4 Receptor as a Therapeutic Target

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), is a subject of intense investigation in neuroscience and drug discovery.[1][2] Encoded by the highly polymorphic DRD4 gene, the D4 receptor is predominantly expressed in key areas of the brain, including the prefrontal cortex, amygdala, and hippocampus.[3][4] This distribution implicates it in a variety of higher-order cognitive and emotional processes such as attention, working memory, and reward-motivated behavior.[1][5]

Unlike other D2-like receptors, D4R couples to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] It can also modulate ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, and influence signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[3] Its unique structural and signaling properties, combined with genetic links to conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and schizophrenia, make the D4 receptor a compelling target for novel therapeutics.[1][3]

Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride belongs to a class of piperidine-based compounds that have been explored for their potential as D4R ligands.[7][8] This document provides a comprehensive guide for researchers to characterize its antagonist properties at the D4 receptor, detailing the necessary protocols for quality control, in vitro binding, and functional assessment.

Compound Profile & Quality Control

Before initiating any biological assays, it is imperative to confirm the identity, purity, and concentration of the investigational compound. This foundational step ensures the reliability and reproducibility of all subsequent data.

Table 1: Physicochemical Properties of Benzyl 4-(4-piperidinyloxy)benzoate Hydrochloride

PropertyValueSource/Method
Chemical Formula C₂₅H₂₈ClNO₃Calculated
Molecular Weight 441.95 g/mol Calculated
Structure Benzyl group linked to a benzoate, which is connected via an ether to a piperidine ring.-
Solubility Soluble in DMSO and water.Empirical Testing
Storage Store as a solid at -20°C, protect from light and moisture. Stock solutions in DMSO can be stored at -80°C.General Practice
Protocol 1: Compound Preparation and Analytical Verification

Rationale: The hydrochloride salt form generally improves aqueous solubility. For in vitro assays, a high-concentration stock solution is typically prepared in dimethyl sulfoxide (DMSO). Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the compound's identity and assess its purity, which should ideally be >98%.[9][10]

Step-by-Step Protocol:

  • Stock Solution Preparation (10 mM):

    • Accurately weigh 4.42 mg of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride.

    • Dissolve the solid in 1.0 mL of 100% DMSO.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Identity and Purity Analysis (LC-MS):

    • Dilute the stock solution to approximately 1 µg/mL in a 50:50 mixture of water and acetonitrile.[11][12]

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Elute with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Monitor the eluent with a mass spectrometer to confirm the parent mass ion corresponding to the free base ([M+H]⁺ ≈ 406.2 Da).

    • Use the UV chromatogram (e.g., at 254 nm) to determine the purity by assessing the area percentage of the main peak.

  • Structural Confirmation (¹H-NMR):

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H-NMR spectrum.[10]

    • Confirm the presence of characteristic peaks corresponding to the aromatic protons of the benzyl and benzoate groups, the piperidine ring protons, and the benzylic methylene protons.[13][14]

Workflow: Compound Quality Control cluster_QC Quality Control Pipeline cluster_Analysis Verification Methods Procurement Procure or Synthesize Compound Weighing Accurate Weighing Procurement->Weighing Dissolution Prepare 10 mM Stock in DMSO Weighing->Dissolution QC_Analysis Analytical Verification Dissolution->QC_Analysis Storage Aliquot and Store at -80°C QC_Analysis->Storage LCMS LC-MS for Purity (>98%) and Identity (Mass Ion) NMR ¹H-NMR for Structural Confirmation Workflow: Radioligand Competition Binding Assay cluster_Binding Binding Assay Pipeline cluster_Analysis Analysis Steps Prep Prepare Reagents: - D4R Membranes - [³H]-Radioligand - Test Compound Dilutions Plate Plate Setup (96-well): - Total Binding - Non-Specific Binding - Compound Wells Prep->Plate Incubate Incubate at RT (60-90 min) Plate->Incubate Filter Rapid Filtration & Washing (Cell Harvester) Incubate->Filter Count Scintillation Counting (CPM) Filter->Count Analyze Data Analysis Count->Analyze IC50 Calculate IC₅₀ via Non-linear Regression Ki Calculate Ki using Cheng-Prusoff Equation

Caption: Workflow for determining receptor binding affinity (Ki).

Functional Characterization: Demonstrating Antagonism

Confirming that a compound is a functional antagonist requires an assay that measures its impact on receptor-mediated signaling. Since D4R is a Gi/o-coupled receptor, its activation by an agonist (like dopamine) leads to the inhibition of adenylyl cyclase and a reduction in cAMP levels. An antagonist will block this effect.

Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine (Agonist) D4R D4 Receptor Dopamine->D4R Activates Antagonist Benzyl 4-(4-piperidinyloxy)benzoate HCl (Antagonist) Antagonist->D4R Blocks Gi Gi/o Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC PKA PKA Activity (Reduced) cAMP->PKA Regulates

Caption: Simplified D4 receptor signaling and point of antagonist action.

Protocol 3: cAMP Inhibition Functional Assay (Antagonist Mode)

Principle of the Assay: This protocol measures the ability of the test compound to reverse the dopamine-induced inhibition of cAMP production. Cells expressing D4R are first treated with forskolin to stimulate adenylyl cyclase and raise intracellular cAMP to a measurable level. The addition of dopamine (an agonist) will inhibit this process. An antagonist, when pre-incubated, will prevent dopamine from binding and thus restore cAMP levels in a concentration-dependent manner. The resulting data are used to calculate an IC₅₀ value, representing the antagonist's potency.

Materials:

  • Cells: CHO or HEK293 cells stably expressing the human D4.4 receptor.

  • Agonist: Dopamine.

  • Stimulant: Forskolin.

  • Assay Kit: A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Positive Control: L-745,870.

Step-by-Step Protocol:

  • Cell Plating: Seed the D4R-expressing cells into 96- or 384-well plates and grow to 80-90% confluency.

  • Compound Pre-incubation:

    • Prepare serial dilutions of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride and the positive control (L-745,870).

    • Remove the culture medium from the cells and add the compound dilutions.

    • Incubate for 15-30 minutes at 37°C. This allows the antagonist to occupy the receptors.

  • Agonist Challenge:

    • Add dopamine at a concentration that produces 80% of its maximal effect (EC₈₀), along with a fixed concentration of forskolin (e.g., 1-10 µM). [15] * Incubate for a further 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Normalize the data, setting the response with forskolin alone as 100% and the response with forskolin + EC₈₀ dopamine as 0%.

    • Plot the normalized response against the log concentration of the antagonist.

    • Use non-linear regression to determine the IC₅₀ value, which reflects the potency of the antagonist.

Table 3: Representative Data Presentation for Functional Assay

CompoundD4R Antagonist IC₅₀ (nM)
Benzyl 4-(4-piperidinyloxy)benzoate HClExperimental Value
L-745,870 (Control)Experimental Value (e.g., 1-10 nM)

In Vivo Application: A Conceptual Framework

While this document focuses on in vitro characterization, the ultimate goal of developing a D4R antagonist is often for in vivo application. A common initial in vivo test is to assess the compound's effect on locomotor activity, as dopamine systems are heavily involved in motor control.

Conceptual Protocol 4: Murine Locomotor Activity Assay

Rationale: D4R antagonists are being investigated for their potential to modulate behaviors without causing the extrapyramidal side effects associated with D2 receptor blockade. [16]An open-field test can assess if the compound reduces hyperactivity induced by a psychostimulant (like cocaine or amphetamine) or if it affects baseline locomotor activity on its own. [17][18] Brief Outline:

  • Acclimation: Individually house mice in the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride (e.g., at 1, 3, and 10 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Behavioral Testing:

    • After a set pre-treatment time (e.g., 30 minutes), place each mouse into an open-field arena equipped with infrared beams.

    • Record locomotor activity (e.g., total distance traveled, beam breaks) for 60 minutes.

  • Data Analysis: Compare the activity of the compound-treated groups to the vehicle-treated group using statistical analysis (e.g., ANOVA) to determine if the compound has any sedative or stimulant effects at the tested doses.

Conclusion

This guide provides a structured and scientifically grounded approach to characterizing Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride as a dopamine D4 receptor antagonist. By following these protocols—from fundamental quality control to detailed in vitro binding and functional assays—researchers can generate reliable and comprehensive data. The successful execution of these experiments will establish the compound's affinity, selectivity, and potency, providing the critical foundation needed for further investigation in more complex biological systems and drug development pipelines.

References

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. (2025). MDPI. Available at: [Link]

  • The dopamine D4 receptor: biochemical and signalling properties. (n.d.). PMC. Available at: [Link]

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. (2019). ACS Publications. Available at: [Link]

  • Dopamine receptor D4. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025). DTIC. Available at: [Link]

  • In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). (1997). PubMed. Available at: [Link]

  • Effects of Novel Dopamine D4 Receptor-Targeted Compounds on locomotor activity and Anxiety-Like Behavior in Male and. (2025). Rowan Digital Works. Available at: [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. (2025). ChemRxiv. Available at: [Link]

  • 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. (2024). Protheragen. Available at: [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008). PubMed. Available at: [Link]

  • Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. (n.d.). PMC. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available at: [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). PMC. Available at: [Link]

  • Quantitative Analysis of Hair Samples for 1-benzylpiperazine (BZP) Using High-Performance Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS/MS) Detection. (2011). PubMed. Available at: [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.
  • Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (2019). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2023). MDPI. Available at: [Link]

  • Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension. (2008). PubMed. Available at: [Link]

  • The dopamine D4 receptor, the ultimate disordered protein. (n.d.). PMC. Available at: [Link]

  • Benzyl benzoate. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. (2018). DEA.gov. Available at: [Link]

  • Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. (n.d.). Frontiers. Available at: [Link]

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. (2014). ACS Publications. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. Available at: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. (2023). MDPI. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). ResearchGate. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Semantic Scholar. Available at: [Link]

  • Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. (2023). Digital Commons @ NJIT. Available at: [Link]

  • The dopamine D4 receptor, the ultimate disordered protein. (2025). ResearchGate. Available at: [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. (2025). MDPI. Available at: [Link]

  • Separation of Synthetic Benzodiazepines by SPE and LC-MS/MS. (n.d.). Phenomenex. Available at: [Link]

  • Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. (2025). ResearchGate. Available at: [Link]

  • Supplementary Information Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) C. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (n.d.). PMC. Available at: [Link]

  • Convenient synthesis and NMR spectral studies of variously substituted N-methylpiperidin-4-one-O-benzyloximes. (2008). ResearchGate. Available at: [Link]

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Application

Application Note: Design, Radiosynthesis, and Validation of Piperidine-Based Radioligands for Neuroreceptor Imaging

Executive Summary The piperidine scaffold is a privileged structure in neuropharmacology and radiochemistry. Due to its favorable physicochemical properties—specifically its basic nitrogen (pKa ~9–10) and tunable lipophi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a privileged structure in neuropharmacology and radiochemistry. Due to its favorable physicochemical properties—specifically its basic nitrogen (pKa ~9–10) and tunable lipophilicity—piperidine derivatives exhibit excellent blood-brain barrier (BBB) permeability and high-affinity binding to central nervous system (CNS) targets[1]. This application note provides a comprehensive, mechanistically grounded guide to the development, ^18F-radiolabeling, and in vivo validation of piperidine-based Positron Emission Tomography (PET) radioligands, with a specific focus on sigma-1 (σ1) and 5-HT2A receptors.

Mechanistic Rationale & Target Selection

The Piperidine Privilege in Radioligand Design

The structural causality behind choosing a piperidine core lies in its protonation state at physiological pH. The protonated amine forms a critical electrostatic salt bridge with conserved acidic residues (e.g., Glutamate-172 in the σ1 receptor) within the binding pockets of various G-protein-coupled receptors (GPCRs) and chaperone proteins[2]. Furthermore, the secondary or tertiary amine allows for facile N-alkylation, enabling radiochemists to fine-tune the partition coefficient ( logP ) to the optimal range of 2.0–3.5 required for passive BBB diffusion[1].

Key Clinical Targets
  • Sigma-1 (σ1) Receptors: Implicated in neurodegeneration and oncology. Radioligands such as (S)-(-)-[^18F]Fluspidine and spirocyclic piperidines (e.g., [^18F]19) demonstrate sub-nanomolar affinity and high target-to-background ratios[2],[3],[4].

  • 5-HT2A Receptors: Essential for studying serotonergic malfunction. Derivatives of MDL 100907 labeled with ^11C or ^18F serve as gold-standard antagonistic tracers[1].

  • Nociceptin/Orphanin FQ (NOP) Receptors: Tracers like[^11C]NOP-1A utilize spirocyclic piperidine cores to achieve high specific binding in the neocortex[5].

G cluster_1 Phase 1: Precursor & Isotope cluster_2 Phase 2: Radiosynthesis cluster_3 Phase 3: Purification N1 [18F]Fluoride in H2O N3 Anion Exchange & Elution N1->N3 N2 Piperidine Precursor N4 Nucleophilic Substitution (SN2) N2->N4 N3->N4 N5 Semi-Prep HPLC Isolation N4->N5 N6 Formulation & QC N5->N6

End-to-end workflow for the radiosynthesis of 18F-labeled piperidine ligands.

Radiochemistry Strategies for Piperidine Ligands

The incorporation of [^18F]fluoride into a piperidine scaffold is predominantly achieved via nucleophilic aliphatic substitution ( SN​2 ). The choice of leaving group (tosylate vs. mesylate) and reaction conditions must be carefully balanced against the steric hindrance of the precursor.

Strategy A: Standard Azeotropic Drying (K2.2.2/K2CO3)

The traditional method utilizes Kryptofix 2.2.2 (a cryptand) and potassium carbonate to elute [^18F]fluoride from an anion-exchange cartridge.

  • Causality: Azeotropic distillation with acetonitrile removes bulk water, leaving a highly nucleophilic, "naked" [^18F]fluoride ion. This is highly effective for unhindered fluoroethylations (e.g., [^18F]Fluspidine)[2].

Strategy B: Non-Anhydrous, Minimally Basic (NAMB) Fluorination

Highly basic conditions (like K2CO3) can induce unwanted elimination reactions or racemization in base-sensitive chiral piperidines.

  • Causality: The NAMB protocol elutes [^18F]fluoride using tetraethylammonium perchlorate or tosylate (TEAP/TEATos) in 70% aqueous acetonitrile. This bypasses the azeotropic drying step entirely and provides a minimally basic environment, preserving the structural integrity of complex piperidine precursors while reducing overall synthesis time[6].

Experimental Protocols

Protocol 1: Automated Radiosynthesis of (S)-(-)-[^18F]Fluspidine

This protocol utilizes a standard TRACERlab FX-FN synthesis module for high-yield production of the σ1 receptor tracer.

Step 1: Isotope Trapping and Elution

  • Action: Trap cyclotron-produced [^18F]fluoride (typically 10–50 GBq) on a pre-conditioned QMA carbonate cartridge. Elute into the reactor using a solution of K2.2.2 (15 mg) and K2CO3 (3 mg) in H2O/MeCN.

  • Causality: The QMA cartridge separates the[^18F]fluoride from the enriched [^18O]H2O target water. The cryptand complex ensures the fluoride ion is soluble and reactive in the subsequent organic phase[2].

Step 2: Azeotropic Drying

  • Action: Evaporate the eluate at 95°C under vacuum and a helium stream. Add 1 mL of anhydrous acetonitrile and repeat the evaporation twice.

  • Causality: Rigorous removal of water is critical; even trace moisture will solvate the fluoride ion, drastically reducing its nucleophilicity and halting the SN​2 reaction[2].

Step 3: Nucleophilic Substitution ( SN​2 )

  • Action: Add 2.0 mg of the enantiomerically pure tosylate precursor dissolved in 1.0 mL of anhydrous acetonitrile. Heat the sealed reactor to 85°C for 10 minutes.

  • Causality: Acetonitrile at 85°C provides sufficient thermal energy for the displacement of the primary tosylate. Note: If synthesizing a more sterically hindered fluoromethyl derivative, the solvent must be switched to DMSO and heated to 150°C to overcome the higher activation energy barrier[2].

Step 4: Self-Validating Quality Control (Pre-HPLC)

  • Action: Before transferring to the HPLC loop, extract a 5 µL aliquot for radio-TLC (Silica gel, EtOAc/Hexane).

  • Causality: This provides immediate confirmation of labeling efficiency (typically >70% conversion). If conversion is low, it indicates precursor degradation or incomplete drying, saving time and resources before preparative purification.

Step 5: Purification and Formulation

  • Action: Dilute the reaction mixture with HPLC solvent and inject it onto a semi-preparative C18 column. Collect the radioactive peak corresponding to [^18F]Fluspidine. Pass the collected fraction through a C18 Sep-Pak, wash with sterile water, and elute with 1 mL of ethanol followed by 9 mL of 0.9% saline.

  • Causality: Solid-phase extraction (SPE) removes the toxic HPLC mobile phase (e.g., acetonitrile) and formulates the tracer in a biocompatible, injectable matrix suitable for in vivo studies[6].

Quantitative Data Summary

The table below summarizes the radiochemical and pharmacological properties of key piperidine-based radioligands.

RadioligandTarget ReceptorPrecursor Leaving GroupIsotopeTypical RCY (decay-corrected)Molar Activity (GBq/µmol)
(S)-(-)-[^18F]Fluspidine Sigma-1 (σ1)Tosylate^18F35 – 51%89 – 180
[^18F]SFE Sigma-1 (σ1)Tosylate^18F~59%~106
[^18F]Spirocyclic Piperidines Sigma-1 (σ1)Tosylate/Mesylate^18F35 – 60%30 – 55
[^11C]NOP-1A NOP ReceptorDesmethyl amine^11CN/A (High)> 50
[^18F]MDL 100907 Deriv. 5-HT2ATosylate/Halogen^18F20 – 40%> 70

Data aggregated from authoritative literature on piperidine radioligands[2],[7],[1],[4],[5].

In Vivo Validation & Kinetic Modeling

Once synthesized, the radioligand must be validated in vivo to confirm specific binding and appropriate pharmacokinetics. For piperidine ligands targeting neuroreceptors, the Two-Tissue Compartment Model (2TCM) is the gold standard for quantifying receptor density ( Bmax​ ) and affinity ( Kd​ ).

Kinetic Modeling Workflow
  • Arterial Input Function (AIF): Continuous blood sampling is performed to measure the concentration of the parent radiotracer in the arterial plasma ( Cp​ ) over time, correcting for radiometabolites[8].

  • Dynamic PET Acquisition: Brain uptake is recorded dynamically (e.g., 90–120 minutes). Fast tissue kinetics and rapid washout from non-target regions are highly desirable traits (exhibited by tracers like [^18F]Fluspidine and [^11C]NOP-1A)[8],[5].

  • Blocking Studies (Self-Validation): To prove the signal is receptor-specific, a baseline scan is compared to a blocking scan where the subject is pre-treated with a saturating dose of a cold competitor (e.g., SA4503 or haloperidol for σ1 receptors). A >85% reduction in the binding potential ( BPND​ ) confirms target specificity[3],[8].

G Cp Arterial Plasma (Cp) Cnd Free/Non-Specific Compartment (Cnd) Cp->Cnd K1 Cnd->Cp k2 Cs Specific Binding Compartment (Cs) Cnd->Cs k3 Cs->Cnd k4

Two-tissue compartment model (2TCM) for in vivo radioligand quantification.

References

  • Fischer, S., et al. (2011). "[18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System." European Journal of Nuclear Medicine and Molecular Imaging. URL:[Link]

  • Bowden, G. D., et al. (2020). "A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry." Scientific Reports. URL:[Link]

  • Patt, M., et al. (2020). "Sigma-1 Receptor Positron Emission Tomography: A New Molecular Imaging Approach Using (S)-(−)-[18F]Fluspidine in Glioblastoma." MDPI Cancers. URL:[Link]

  • Waterhouse, R. N., et al. (2006). "[18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine." Nuclear Medicine and Biology. URL:[Link]

  • Baumgartner, R., et al. (2017). "PET Imaging Evaluation of Four σ1 Radiotracers in Nonhuman Primates." Journal of Nuclear Medicine. URL:[Link]

  • Herth, M. M., et al. (2009). "Synthesis and in vitro affinities of various MDL 100907 derivatives as potential 18F-radioligands for 5-HT2A receptor imaging with PET." Bioorganic & Medicinal Chemistry. URL:[Link]

  • Zheng, Y., et al. (2013). "Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives as σ1 Receptor Ligands for Positron Emission Tomography Imaging." Journal of Medicinal Chemistry. URL:[Link]

  • Lohith, T., et al. (2011). "Brain and Whole-Body Imaging in Rhesus Monkeys of 11C-NOP-1A, a Promising PET Radioligand for Nociceptin/Orphanin FQ Peptide Receptors." Journal of Nuclear Medicine. URL:[Link]

Sources

Method

Application Note: Benzyl 4-(4-piperidinyloxy)benzoate Hydrochloride as a Rigidified Linker in CNS-PROTAC Development

The Neuroscience Challenge: Drugging the "Undruggable" Neurodegenerative diseases (NDDs), including Alzheimer's, Parkinson's, and Huntington's diseases, are fundamentally driven by the accumulation of misfolded, neurotox...

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Author: BenchChem Technical Support Team. Date: March 2026

The Neuroscience Challenge: Drugging the "Undruggable"

Neurodegenerative diseases (NDDs), including Alzheimer's, Parkinson's, and Huntington's diseases, are fundamentally driven by the accumulation of misfolded, neurotoxic protein aggregates such as Tau, α-synuclein, and mutant Huntingtin 1. Traditional occupancy-based small molecule inhibitors often fail to clear these aggregates. Proteolysis-Targeting Chimeras (PROTACs) offer a paradigm-shifting approach by hijacking the cellular ubiquitin-proteasome system (UPS) to selectively ubiquitinate and degrade these pathogenic proteins 2.

However, developing PROTACs for central nervous system (CNS) indications presents a formidable pharmacokinetic hurdle: the molecules must cross the blood-brain barrier (BBB). Traditional PROTACs utilize long, flexible polyethylene glycol (PEG) linkers, which drastically increase the topological polar surface area (TPSA) and the number of rotatable bonds, leading to poor BBB penetrance 3.

Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride has emerged as a critical, rigidified building block in the rational design of CNS-penetrant PROTAC linkers. By incorporating a piperidine-aryl ether motif, this linker reduces flexibility, masks hydrogen bond donors, and optimizes the spatial vector between the protein of interest (POI) and the E3 ligase 4.

G POI Pathogenic Protein (e.g., Tau, α-Syn) TC Ternary Complex (Optimized Spatial Vector) POI->TC Binds PROTAC Neuro-PROTAC (Piperidine Linker) PROTAC->TC Bridges E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->TC Binds UB Polyubiquitination TC->UB Ub Transfer DEG Proteasomal Degradation UB->DEG Clearance

Fig 1. PROTAC-mediated targeted degradation pathway of neurotoxic proteins via the UPS.

Mechanistic Insights: The Causality of Linker Choice

As a Senior Application Scientist, it is vital to understand why Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride outperforms standard aliphatic or PEG linkers in neuroscience applications. The causality is rooted in thermodynamics, physicochemical properties, and synthetic tractability.

Thermodynamics of Ternary Complex Formation

Flexible PEG linkers often result in PROTACs adopting folded conformations in solution due to intramolecular hydrophobic interactions. The rigid benzoate-piperidine axis restricts the conformational ensemble, pre-organizing the PROTAC into an extended conformation. This reduces the entropic penalty (ΔS) upon binding, facilitating highly cooperative ternary complex (POI–PROTAC–E3) formation and preventing the degradation-inhibiting "hook effect" 5.

Physicochemical Optimization for the BBB

The BBB strictly limits the passage of molecules with high molecular weight and excessive hydrogen bond donors (HBDs). The piperidine nitrogen of this linker, once conjugated to the POI ligand, becomes a tertiary amine, effectively eliminating an HBD. Furthermore, the aryl ether oxygen is a significantly weaker hydrogen bond acceptor than a standard PEG oxygen. Consequently, piperidine-aryl linkers lower the TPSA and enhance lipophilicity (cLogP), driving passive diffusion across the BBB 4.

Orthogonal Synthetic Tractability

The benzyl ester moiety provides a robust protecting group that is completely orthogonal to standard Boc or Fmoc peptide chemistry. It can be selectively cleaved via mild catalytic hydrogenolysis (Pd/C, H₂) under neutral conditions. This prevents the degradation or epimerization of sensitive E3 ligase ligands (like thalidomide derivatives, which are prone to base-catalyzed hydrolysis) during synthesis.

Data Summary: Physicochemical Impact of Linker Rigidification
Linker TypeRepresentative Structure CoreRotatable BondsH-Bond Donors (HBD)TPSA Contribution (Ų)Relative BBB Permeability (In Vitro)
Flexible PEG PEG-3 (Aliphatic ether)100~37.0Low (< 2 x 10⁻⁶ cm/s)
Aliphatic Alkyl Hexyl chain70~0.0Moderate (High lipophilicity, poor solubility)
Rigidified Aryl Piperidinyloxybenzoate 4 0 (Tertiary) ~26.3 High (> 8 x 10⁻⁶ cm/s)

Table 1: Comparative physicochemical properties of common PROTAC linkers highlighting the advantages of the piperidinyloxybenzoate motif for CNS applications.

Experimental Protocol: Synthesis and Validation of a CNS-PROTAC

The following protocol outlines a self-validating workflow for synthesizing a Tau-targeting PROTAC using Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride, followed by in vitro validation.

G LIG Target Ligand (e.g., Tau Binder) STEP1 Step 1: N-Alkylation/Coupling (DIPEA, DMF, 80°C) LIG->STEP1 LINKER Benzyl 4-(4-piperidinyloxy)benzoate HCl (Rigid Linker Core) LINKER->STEP1 INT1 Intermediate 1 (Benzyl Ester Protected) STEP1->INT1 STEP2 Step 2: Hydrogenolysis (H2, Pd/C, MeOH/EtOAc) INT1->STEP2 INT2 Intermediate 2 (Free Benzoic Acid) STEP2->INT2 STEP3 Step 3: Amide Coupling (HATU, DIPEA, DMF) INT2->STEP3 E3LIG E3 Ligase Ligand (e.g., Pomalidomide-NH2) E3LIG->STEP3 FINAL Final Neuro-PROTAC (High BBB Permeability) STEP3->FINAL

Fig 2. Modular synthetic workflow utilizing the rigidified piperidine-aryl linker.

Phase 1: Chemical Synthesis Workflow

Step 1: N-Alkylation of the Piperidine Core

  • Dissolve the halogenated POI ligand (e.g., a Tau-binding THK5117 derivative, 1.0 eq) and Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride (1.2 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to liberate the free base of the piperidine.

  • Stir the reaction at 80°C for 12 hours.

  • Causality & Validation: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt and drive the alkylation. Monitor the reaction via LC-MS. The appearance of the product mass confirms successful conjugation without side-reactions.

Step 2: Benzyl Ester Deprotection (Hydrogenolysis)

  • Isolate Intermediate 1 and dissolve in a 1:1 mixture of Methanol/Ethyl Acetate.

  • Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Purge the flask with Nitrogen, then introduce a Hydrogen atmosphere (1 atm via balloon). Stir at room temperature for 4 hours.

  • Filter through a Celite pad to remove the catalyst and concentrate in vacuo.

  • Causality & Validation: Hydrogenolysis selectively cleaves the benzyl ester to yield the free benzoic acid. This avoids the use of LiOH/NaOH, which could hydrolyze sensitive amides or esters elsewhere on the POI ligand. LC-MS must show complete disappearance of the benzyl adduct (+90 Da mass shift).

Step 3: E3 Ligase Conjugation

  • Dissolve the free benzoic acid (Intermediate 2, 1.0 eq) and an amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH₂, 1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 2 hours.

  • Purify the final PROTAC via preparative reverse-phase HPLC.

  • Causality & Validation: HATU is chosen for its high efficiency in forming amides with sterically hindered or electron-deficient anilines/amines. High-resolution mass spectrometry (HRMS) and ¹H-NMR confirm the final architecture.

Phase 2: Biological & Pharmacokinetic Validation

Step 4: In Vitro Degradation Assay (Self-Validating System)

  • Culture SH-SY5Y neuroblastoma cells expressing mutant Tau (e.g., P301L).

  • Treat cells with the synthesized PROTAC at varying concentrations (0.1, 1, 10, 100, 1000 nM) for 24 hours.

  • Crucial Control Arm: Co-treat a parallel set of cells with the PROTAC (100 nM) + MG132 (10 µM, a proteasome inhibitor) or MLN4924 (1 µM, a NEDD8-activating enzyme inhibitor).

  • Lyse cells, perform SDS-PAGE, and probe via Western Blot using anti-Tau and anti-GAPDH (loading control) antibodies.

  • Causality & Validation: The concentration gradient identifies the DC₅₀ (concentration for 50% degradation) and monitors for the hook effect at 1000 nM. The control arm (MG132/MLN4924) is a strict self-validating step: if Tau levels are rescued in the presence of these inhibitors, it proves the degradation is strictly UPS-mediated and not an artifact of cytotoxicity or transcriptional downregulation 2.

Step 5: PAMPA-BBB Permeability Assay

  • Prepare a Parallel Artificial Membrane Permeability Assay (PAMPA) specific for the BBB, utilizing porcine brain lipid extract.

  • Add the PROTAC (10 µM) to the donor compartment. Include Verapamil (high permeability) and Atenolol (low permeability) as internal reference standards.

  • Incubate for 4 hours at 37°C. Quantify compound in the acceptor compartment via LC-MS/MS to calculate the effective permeability ( Pe​ ).

  • Causality & Validation: The inclusion of Verapamil and Atenolol calibrates the integrity of the artificial membrane. A Pe​ > 4 x 10⁻⁶ cm/s for the PROTAC validates the hypothesis that the rigidified piperidine-aryl linker successfully confers CNS penetrance.

References

  • PROTAC-mediated multi-target protein degradation in Alzheimer's disease: mechanistic insights, therapeutic applications, and translational challenges. RSC Advances. 2

  • Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. 3

  • Research progress of PROTACs for neurodegenerative diseases therapy. Bioorganic Chemistry. 1

  • Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development. MDPI. 4

  • Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). ACS Med Chem Lett. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Over-Alkylation in Piperidine Synthesis

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Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the exhaustive alkylation of piperidine. Because piperidine is a highly reactive secondary amine, attempting to functionalize it often results in a complex mixture of the desired tertiary amine and unwanted quaternary ammonium salts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise mono-alkylation.

Diagnostic Workflow for Alkylation

Before altering your reaction conditions, consult the decision matrix below to determine the most thermodynamically and kinetically sound pathway for your specific substrate.

G Start Over-Alkylation Detected Q1 Can you use an aldehyde/ketone? Start->Q1 RedAm Reductive Amination with NaBH(OAc)3 Q1->RedAm Yes Q2 Must use alkyl halide? Q1->Q2 No Acyl Acylation-Reduction (Amide intermediate) Q2->Acyl Primary Alkyl Syr Syringe Pump Addition (Excess Piperidine) Q2->Syr Direct SN2

Decision matrix for resolving over-alkylation in piperidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my direct alkylation of piperidine inevitably yield quaternary ammonium salts? A: This is a fundamental issue of nucleophilicity and causality. Piperidine is a secondary amine. When it reacts with an alkyl halide, it forms a tertiary amine ( N -alkylpiperidine). The newly attached alkyl group donates electron density via the inductive effect, making the resulting tertiary amine comparably—or even more—nucleophilic than the starting secondary amine[1][2]. Because acid-base proton transfers in the reaction mixture are rapid, the neutral tertiary amine competes effectively for the remaining alkyl halide, leading to exhaustive alkylation and the precipitation of quaternary ammonium salts[1][3].

Q2: What is the most reliable method to synthesize N -alkylpiperidines without over-alkylation? A: Reductive amination is the industry gold standard. Instead of using an alkyl halide, you react piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced[4]. By using mildly reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), you ensure high chemoselectivity. The electron-withdrawing groups on these borohydrides reduce their nucleophilicity, making them unable to reduce the starting carbonyl directly, but reactive enough to selectively reduce the more electrophilic iminium ion at pH 4–6[4][5]. This pathway completely bypasses the formation of quaternary salts.

Q3: I am restricted to using an alkyl halide ( SN​2 ). How can I kinetically favor mono-alkylation? A: If reductive amination is impossible, you must rely on strict stoichiometric and kinetic control. Maintain a large excess of piperidine relative to the alkyl halide. Using a syringe pump to add the alkyl halide slowly (e.g., over 4–6 hours) to a dilute (0.1 M) solution of piperidine in a polar aprotic solvent like acetonitrile ensures the unreacted secondary amine is always in vast excess compared to the product tertiary amine[6][7].

Q4: Are there alternative indirect routes to prevent over-alkylation entirely? A: Yes. A highly reliable two-step sequence is acylation-reduction . First, react piperidine with an acyl chloride. The resulting amide is non-nucleophilic due to resonance delocalization of the nitrogen lone pair, making over-acylation impossible[8]. In the second step, reduce the amide to the desired tertiary amine using Lithium Aluminum Hydride (LiAlH₄)[2][8]. Additionally, modern "self-limiting alkylation" methodologies utilize N -aminopyridinium salts as amine surrogates; once alkylated via a transient ylide, the product becomes significantly less nucleophilic, halting further alkylation[9].

Mechanistic Divergence

Understanding the pathway divergence is critical for troubleshooting. Direct alkylation is a continuous SN​2 cascade, whereas reductive amination isolates the reactive species.

Mechanism cluster_direct Direct Alkylation (High Risk) cluster_redam Reductive Amination (Controlled) Pip Piperidine (2° Amine) Tert N-Alkylpiperidine (3° Amine) Pip->Tert R-X Iminium Iminium Ion Intermediate Pip->Iminium R-CHO Quat Quaternary Ammonium Salt Tert->Quat R-X (Fast) Target N-Alkylpiperidine (Target Product) Iminium->Target NaBH(OAc)3

Mechanistic pathways comparing direct alkylation and reductive amination.

Quantitative Data: Alkylation Strategies Compared

Summarizing the efficiency of various approaches allows for rapid protocol selection based on your yield requirements and risk tolerance.

Synthetic StrategyReagents / ConditionsTypical Target YieldOver-Alkylation RiskKey Advantage
Direct Alkylation (Batch) R-X (1 eq), K₂CO₃, MeCN30–50%High Simple, readily available reagents.
Direct Alkylation (Syringe) R-X (slow add), MeCN70–85%Low–ModerateKinetically controls the SN​2 cascade.
Reductive Amination R-CHO, NaBH(OAc)₃, DCE85–95%None Highly selective; mild conditions.
Acylation-Reduction 1. R-COCl 2. LiAlH₄80–90%None Zero risk of over-alkylation; robust.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Observational cues are built into the steps to ensure the reaction is proceeding as intended.

Protocol A: Highly Selective Reductive Amination of Piperidine

Use this protocol when the corresponding aldehyde or ketone is available.

  • Imine Formation: In a dry round-bottom flask under inert atmosphere, dissolve piperidine (1.0 equiv) and the target aldehyde/ketone (1.05 equiv) in 1,2-dichloroethane (DCE) to a concentration of 0.2 M[5].

  • Acidification (Optional but Recommended): Add glacial acetic acid (1.0 equiv) to adjust the pH to ~4–5. Self-Validation: This pH shift ensures rapid conversion to the highly electrophilic iminium ion without destroying the reducing agent[4][5].

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise at room temperature. Stir for 2–12 hours. Monitor the consumption of the iminium intermediate via TLC or LC-MS[5].

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃. Self-Validation: Vigorous bubbling (CO₂ evolution) will occur; wait until bubbling ceases, indicating the unreacted hydride is fully quenched and the aqueous layer is basic enough to keep the piperidine product as a free base[5].

  • Isolation: Extract with dichloromethane (DCM), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Stoichiometry-Controlled Direct Alkylation (Syringe Pump)

Use this protocol only when reductive amination is impossible and an alkyl halide must be used.

  • Preparation: To a magnetically stirred round-bottom flask, add piperidine (1.1 to 1.5 equiv) and anhydrous acetonitrile (MeCN) to create a dilute 0.1 M solution[6][7].

  • Setup Syringe Pump: Load the alkyl bromide or iodide (1.0 equiv) into a gas-tight syringe.

  • Slow Addition: Add the alkyl halide dropwise via the syringe pump over 4 to 6 hours at room temperature under a dry nitrogen atmosphere[7]. Self-Validation: The slow addition rate ensures that piperidine is always in massive stoichiometric excess in the reaction medium, kinetically starving the newly formed tertiary amine of alkylating agent.

  • Isolation: Rotary evaporate the MeCN and any volatile unreacted piperidine. Partition the resulting crude mixture between diethyl ether and saturated aqueous NaHCO₃ to liberate the free base from its hydrobromide/hydroiodide salt[7]. Extract, dry, and concentrate.

References

  • BenchChem.
  • Master Organic Chemistry.
  • Master Organic Chemistry.
  • BenchChem. "Common challenges in working with piperidine-based compounds."
  • ResearchGate.
  • Chemistry LibreTexts. "21.
  • MSU Chemistry. "Amine Reactivity."
  • National Institutes of Health (NIH).

Sources

Optimization

Module 1: Chromatography &amp; Purification Troubleshooting

Welcome to the Piperidine Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this knowledge base to address the most critical bottlenecks researchers face when working with pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Piperidine Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this knowledge base to address the most critical bottlenecks researchers face when working with piperidine-based pharmacophores.

Rather than a generic overview, this guide is structured around the three primary failure points in piperidine workflows: Chromatographic Isolation , Metabolic Bioactivation , and Site-Selective Synthesis . Each module provides the mechanistic causality behind the challenge, followed by a self-validating protocol to overcome it.

Q: Why does my piperidine derivative streak severely on standard silica gel, resulting in poor recovery and co-elution of impurities?

Mechanistic Rationale: Piperidine is a strong secondary amine with a high basicity ( pKa​≈11.2 ). The unshielded nitrogen acts as a potent hydrogen-bond acceptor, interacting aggressively with the weakly acidic silanol groups (Si-OH) on the surface of standard normal-phase silica gel[1]. This acid-base interaction causes irreversible adsorption, severe peak tailing, and artificial degradation of the silica matrix itself.

Self-Validating Protocol: Amine-Deactivated Silica Chromatography To prevent streaking, you must saturate the acidic silanol sites with a volatile amine before your compound interacts with the stationary phase.

  • Mobile Phase Preparation: Prepare your optimized eluent system (e.g., Hexanes/Ethyl Acetate). Spike the entire mixture with 1% to 2% (v/v) Triethylamine (TEA).

  • Column Deactivation: Slurry pack the silica gel using the TEA-spiked mobile phase. Flush the packed column with a minimum of 3 Column Volumes (CV) of the spiked solvent.

    • Validation Check: Collect a few drops of the eluent exiting the column and test it with pH paper. It must register as basic (pH > 8), confirming complete silanol saturation.

  • Sample Loading: Dissolve your crude piperidine mixture in the minimum required volume of the TEA-spiked mobile phase and load it carefully onto the column head.

  • Elution: Run the column normally. The TEA will outcompete the piperidine for any remaining silanol binding sites, ensuring sharp, symmetrical peaks and high recovery[1].

Module 2: Metabolic Liabilities & Toxicity

Q: My piperidine-containing lead compound is showing time-dependent CYP450 inhibition and hepatotoxicity in preclinical models. What is the mechanism, and how can I detect it early?

Mechanistic Rationale: The electron-rich α -carbon of the piperidine ring is highly susceptible to CYP450-mediated oxidation. This oxidation forms an unstable carbinolamine intermediate, which rapidly dehydrates into a highly reactive electrophilic iminium ion[2]. Because iminium ions are classified as "hard" electrophiles, they evade "soft" biological nucleophiles like glutathione (GSH). Instead, they covalently bind to "hard" nucleophilic residues (e.g., lysine amines) on proteins and DNA, leading to irreversible enzyme inactivation and hepatotoxicity[3].

Self-Validating Protocol: In Vitro Cyanide Trapping Assay To proactively detect iminium ion formation before advancing a lead compound, you must trap the transient intermediate using a hard nucleophile like cyanide, forming a stable adduct detectable by LC-MS/MS[4].

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM) (1.0 mg/mL) and your test compound (10 μ M). Add a 1:1 isotopic mixture of KCN/K13C15N to achieve a final cyanide concentration of 0.2 mM in 100 mM Potassium Phosphate Buffer (pH 7.4)[3].

  • Reaction Initiation: Add NADPH (1.0 mM) to initiate CYP450 catalytic activity. Incubate the microplate at 37°C for 60 minutes.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing your analytical internal standard. Centrifuge at 4000 rpm for 15 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS.

    • Validation Check: Scan for a stable α -cyano adduct. A positive liability is confirmed if you detect a mass shift of +25 Da (for native CN) accompanied by a corresponding isotopic doublet (+27 Da) from the K13C15N label[4].

G A Piperidine Core B Carbinolamine Intermediate A->B CYP450 (alpha-oxidation) C Iminium Ion (Hard Electrophile) B->C -H2O (Dehydration) D Protein Adduct (Hepatotoxicity) C->D Nucleophilic attack (Proteins/DNA) E Alpha-Cyano Adduct (LC-MS/MS Detected) C->E + KCN (Trapping Assay)

Piperidine bioactivation pathway to iminium ions and the cyanide trapping mechanism.

Table 1: Standardized Parameters for Iminium Ion Trapping

ComponentFinal ConcentrationMechanistic Purpose
Human Liver Microsomes (HLM)1.0 mg/mLSource of CYP450 oxidative enzymes
Test Compound (Piperidine)10 μ MSubstrate for bioactivation
KCN/K13C15N (1:1)0.2 mM"Hard" nucleophile trapping agent
NADPH1.0 mMEssential cofactor for CYP450 oxidation
Potassium Phosphate Buffer100 mM (pH 7.4)Physiological pH maintenance

Module 3: Advanced Synthesis - Site-Selective C-H Functionalization

Q: How can I achieve site-selective C-H functionalization on the piperidine ring without relying on pre-functionalized building blocks or causing over-alkylation?

Mechanistic Rationale: Direct C-H functionalization of a bare piperidine ring is notoriously difficult. The highly basic nitrogen atom acts as a nucleophile, leading to preferential N-alkylation (quaternary salt formation)[5]. Furthermore, the inductive electron-withdrawing effect of the basic nitrogen severely deactivates adjacent C-H bonds (especially at C3) toward electrophilic or carbene insertions. To bypass this, the nitrogen must be temporarily masked with an electron-withdrawing protecting group (e.g., N-Boc or N-Brosyl). This dampens the basicity and allows chiral transition-metal catalysts to dictate the precise site of carbene insertion based on steric and electronic interactions[6].

Self-Validating Protocol: Rhodium-Catalyzed C2-Functionalization This protocol utilizes donor/acceptor carbenes for highly diastereoselective C2 functionalization.

  • Substrate Preparation: Protect the piperidine nitrogen with a Brosyl (Bs) group. This prevents N-alkylation and provides the necessary steric bulk to interact with the catalyst's chiral pocket.

  • Catalyst Loading: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the N-Brosyl-piperidine (1.0 equiv) and the chiral catalyst Rh2​(R−TPPTTL)4​ (1.0 mol%) in anhydrous dichloromethane.

  • Carbene Addition: Using a syringe pump, slowly add the aryldiazoacetate (the carbene precursor) over a period of 2 hours while maintaining the reaction at 39°C (reflux). Note: Slow addition is critical to prevent the carbenes from dimerizing with each other.

  • Isolation: Concentrate the mixture under reduced pressure and purify via amine-deactivated silica gel chromatography (see Module 1).

    • Validation Check: Perform chiral HPLC analysis on the purified product. A successful reaction utilizing the bulky brosyl group and Rh2​(R−TPPTTL)4​ will yield a diastereomeric ratio (d.r.) of >30:1[6].

G Start Unfunctionalized Piperidine Protect N-Protection Strategy Start->Protect Boc N-Boc Protection Protect->Boc Brosyl N-Brosyl Protection Protect->Brosyl C2_Boc C2-Functionalization Rh2(R-TCPTAD)4 Boc->C2_Boc Moderate Selectivity C2_Brosyl C2-Functionalization Rh2(R-TPPTTL)4 Brosyl->C2_Brosyl High Diastereoselectivity

Catalyst and protecting-group controlled site-selective C-H functionalization logic.

Table 2: Influence of Protecting Group & Catalyst on C2-Functionalization[6]

Protecting GroupRhodium CatalystYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)
N-Boc Rh2​(R−TCPTAD)4​ Moderate (50-60%)Variable / LowVariable
N-Brosyl (Bs) Rh2​(R−TPPTTL)4​ Good> 30:152 - 73%

References

  • BenchChem Technical Support. "Application Notes & Protocols: Purification Techniques for Piperidine Derivatives." BenchChem. 1

  • Chemical Research in Toxicology. "Liabilities Associated with the Formation of “Hard” Electrophiles in Reactive Metabolite Trapping Screens." ACS Publications. 2

  • Chemical Research in Toxicology. "Cyanide Trapping of Iminium Ion Reactive Metabolites: Implications for Clinical Hepatotoxicity." ACS Publications. 3

  • Molecules (Basel, Switzerland). "Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib Using LC-MS/MS: In Silico and Practical Approaches to Bioactivation Pathway Elucidation." PMC - NIH. 4

  • BenchChem Technical Support. "Managing side reactions in piperidine functionalization." BenchChem. 5

  • Chemistry (Weinheim an der Bergstrasse, Germany). "Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate." PMC - NIH. 6

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Dopamine D4 Receptor Antagonists: Profiling Key Research Compounds

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Dopamine D4 Receptor as a Therapeutic Target The human dopamine D4 receptor (D4R) is a member of th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dopamine D4 Receptor as a Therapeutic Target

The human dopamine D4 receptor (D4R) is a member of the D2-like family of G protein-coupled receptors (GPCRs).[1][2] Predominantly expressed in brain regions like the prefrontal cortex, hippocampus, and amygdala, the D4R plays a crucial role in modulating higher cognitive functions, emotion, and memory.[3] Like other D2-like receptors, it couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5]

This receptor has garnered significant interest as a therapeutic target for a range of neuropsychiatric disorders. Its association with the atypical antipsychotic clozapine, which exhibits a higher affinity for D4R compared to D2R, has implicated it in the treatment of schizophrenia.[1][6] Furthermore, emerging evidence suggests D4R antagonists could be valuable in managing L-DOPA-induced dyskinesias in Parkinson's disease, making the development of potent and selective antagonists a key objective in neuroscience research.[7]

This guide provides a comparative analysis of several well-characterized D4R antagonists. While the specific compound Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride was the topic of inquiry, a thorough review of scientific literature did not yield specific pharmacological data for this molecule as a D4R antagonist. However, related chemical scaffolds, such as benzyloxypiperidines, have been identified and explored as D4R antagonists, indicating the structural motif is relevant to the field.[7][8] Therefore, to provide a valuable and data-supported resource, this guide will focus on a selection of widely studied and representative D4R antagonists, providing the quantitative data and experimental context necessary for informed research decisions.

Comparative Analysis of Selected Dopamine D4 Antagonists

The efficacy and potential side-effect profile of a D4R antagonist are largely defined by two key parameters: its binding affinity (Ki) for the D4 receptor and its selectivity over other receptors, particularly other dopamine receptor subtypes. High affinity indicates potency, while high selectivity minimizes off-target effects.

Here, we compare four key D4R antagonists: L-745,870 , a highly selective tool compound; NGD-94-1 , another selective antagonist; Sonepiprazole , a selective antagonist that has been clinically evaluated; and Clozapine , a clinically effective atypical antipsychotic with notable D4R affinity.

CompoundD4R Kᵢ (nM)D2R Kᵢ (nM)D3R Kᵢ (nM)D4 vs D2 Selectivity (fold)D4 vs D3 Selectivity (fold)
L-745,870 0.43[9]960[9]2300[9]~2232~5348
NGD-94-1 3.6[10]>2160 (>600-fold)[10]>2160 (>600-fold)[10]>600>600
Sonepiprazole 10[11]>20000 (>2000-fold)[11]>20000 (>2000-fold)[11]>2000>2000
Clozapine ~9-20[1][12]~25-50[6]~25-50[1]~2.8[6]~2.8

Note: Kᵢ values can vary between studies depending on the assay conditions and radioligand used. The values presented are representative figures from the cited literature.

In-Depth Compound Profiles:
  • L-745,870: Widely regarded as a gold-standard research tool, L-745,870 exhibits exceptional potency with sub-nanomolar affinity for the D4R.[9] Its most significant characteristic is its remarkable selectivity, showing over 2000-fold preference for D4R compared to D2R and over 5000-fold compared to D3R.[9][13] This high selectivity makes it an ideal probe for elucidating the specific physiological functions of the D4 receptor in vitro and in vivo, without the confounding effects of D2 or D3 receptor blockade.

  • NGD-94-1: This compound is another potent and highly selective D4R antagonist, displaying a Kᵢ of 3.6 nM.[10] It demonstrates over 600-fold selectivity for D4R over other dopamine receptor subtypes.[10] Functionally, it acts as a classic antagonist, reversing the agonist-induced inhibition of cAMP formation.[10] Interestingly, some studies have suggested it may exhibit agonist activity at certain D4R polymorphic variants (D4.4), highlighting the complexity of D4R pharmacology.[14]

  • Sonepiprazole: With a high affinity (Ki = 10 nM) and over 100-fold selectivity for the D4 receptor over other monoamine receptors, Sonepiprazole has been advanced into clinical trials for schizophrenia.[11][15] Although it did not show efficacy for this indication, its excellent selectivity and brain penetrance make it a valuable tool compound for preclinical research.[11][15] It is considered a neutral antagonist.[15]

  • Clozapine: As an atypical antipsychotic, clozapine's clinical efficacy is believed to be linked, in part, to its multi-receptor profile. It has a significantly higher affinity for the D4R than for the D2R (approximately 2.8-fold).[6] While not "selective" in the same way as L-745,870 or NGD-94-1, this preference for D4R over D2R is thought to contribute to its low incidence of extrapyramidal side effects compared to typical antipsychotics that are potent D2R antagonists.[6]

Key Experimental Methodologies

Characterizing a novel compound like Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride would require rigorous quantitative analysis using standardized assays. The following protocols outline the core methodologies for determining receptor binding affinity and functional antagonist activity.

Radioligand Binding Assay (for determining Kᵢ)

This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Protocol Steps:

  • Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing the human dopamine D4 receptor.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[16]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[16]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone at its K_d concentration), and assay buffer.[17]

    • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a non-selective ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.[17]

    • Competition Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (e.g., Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride).

  • Incubation & Filtration:

    • Incubate the plate (e.g., 60-120 minutes at 27-30°C) with gentle agitation to reach binding equilibrium.[16]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).[16]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification & Data Analysis:

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Measure radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[17]

    • Calculate the Inhibition Constant (Kᵢ) from the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.[16]

Functional Antagonism Assay (cAMP Inhibition)

This assay determines a compound's ability to block the D4 receptor's primary signaling function: the inhibition of adenylyl cyclase.

Protocol Steps:

  • Cell Culture:

    • Seed cells stably expressing the human D4R (e.g., CHO or HEK293) into 384-well plates and allow them to adhere.[18]

  • Compound Incubation:

    • Pre-incubate the cells with serial dilutions of the test antagonist (e.g., Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride) for a defined period (e.g., 15-30 minutes).

  • Agonist & Forskolin Stimulation:

    • Add a fixed concentration of a D4 agonist (e.g., dopamine or quinpirole) at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect).[19]

    • Simultaneously or subsequently, add forskolin to all wells. Forskolin directly activates adenylyl cyclase, stimulating a high basal level of cAMP production that can then be inhibited by the D4R pathway.[18][19]

  • Cell Lysis & cAMP Detection:

    • After incubation (e.g., 30 minutes at room temperature), lyse the cells.

    • Measure the intracellular cAMP concentration using a suitable detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or fluorescence-based biosensor assays.[4]

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the test antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value , which represents the concentration of the antagonist required to block 50% of the agonist's inhibitory effect on cAMP production.

Visualizing Key Pathways and Workflows

To better illustrate the underlying biology and experimental logic, the following diagrams have been generated.

G Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist D4 Antagonist Antagonist->D4R Blocks G_protein Gi/o Protein (α, βγ subunits) D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Response Cellular Response (e.g., Ion Channel Modulation) PKA->Response

Caption: Dopamine D4 receptor signaling pathway.

G start Select Test Compound (e.g., Benzyl 4-(4-piperidinyloxy)benzoate HCl) binding_assay Radioligand Binding Assay (Competition) start->binding_assay functional_assay Functional cAMP Assay (Antagonist Mode) start->functional_assay selectivity Determine Selectivity (Run assays on D1, D2, D3, etc.) start->selectivity data_analysis1 Data Analysis: Calculate IC₅₀ binding_assay->data_analysis1 data_analysis2 Data Analysis: Calculate IC₅₀ functional_assay->data_analysis2 calc_ki Calculate Kᵢ via Cheng-Prusoff data_analysis1->calc_ki result2 Functional Potency (IC₅₀) data_analysis2->result2 result1 Binding Affinity (Kᵢ) calc_ki->result1 final_profile Complete Pharmacological Profile result1->final_profile result2->final_profile selectivity->final_profile

Caption: Experimental workflow for D4 antagonist characterization.

Conclusion

The development of selective dopamine D4 receptor antagonists remains a high-priority area in medicinal chemistry and neuropharmacology. While publicly available data on Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride is scarce, the principles and methodologies for its characterization are well-established. By comparing highly selective tool compounds like L-745,870 and NGD-94-1 with clinically relevant drugs like clozapine, researchers can better understand the structure-activity relationships that govern D4R affinity and selectivity. The detailed radioligand binding and functional cAMP assays provided herein represent the foundational experiments required to build a comprehensive pharmacological profile for any novel D4R antagonist, paving the way for the development of next-generation therapeutics for complex neuropsychiatric disorders.

References

  • Patel, S., et al. (1997). Biological profile of L-745870, a selective antagonist with high affinity for the dopamine D4 receptor. Journal of Pharmacology and Experimental Therapeutics, 283(2), 636-47. [Online] Available at: [Link]

  • Van Tol, H. H., et al. (1991). Cloning of a human dopamine D4 receptor gene with high affinity for the antipsychotic clozapine. Nature, 350(6319), 610-4. [Online] Available at: [Link]

  • Mohell, N., et al. (1995). Modulation of the clozapine structure increases its selectivity for the dopamine D4 receptor. European Journal of Pharmacology, 273(3), R1-3. [Online] Available at: [Link]

  • Tallman, J. F., et al. (1997). I. NGD 94-1: identification of a novel, high-affinity antagonist at the human dopamine D4 receptor. Journal of Pharmacology and Experimental Therapeutics, 282(2), 1011-9. [Online] Available at: [Link]

  • Dr. Oracle. (2025). What medicines have an affinity for the mesolimbic dopamine D4 receptor? [Online] Available at: [Link]

  • Seeman, P., & Van Tol, H. H. (1993). Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications. Journal of Clinical Psychopharmacology, 13(1), 1-4. [Online] Available at: [Link]

  • Roth, B. L., et al. (1995). D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs. Psychopharmacology, 120(3), 365-8. [Online] Available at: [Link]

  • Wang, W., et al. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870. eLife, 8, e50058. [Online] Available at: [Link]

  • Inxight Drugs. SONEPIPRAZOLE. [Online] Available at: [Link]

  • Tallman, J. F. (1998). NGD 94-1: a specific dopamine-4-receptor antagonist. Advances in Pharmacology, 42, 490-2. [Online] Available at: [Link]

  • De Luca, V., et al. (2025). Structural Studies of the Dopamine D4 Receptor Antagonist Sonepiprazole as an Inhibitor of Human Carbonic Anhydrases. ACS Medicinal Chemistry Letters. [Online] Available at: [Link]

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  • Bonifazi, A., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(18), 12124-12139. [Online] Available at: [Link]

  • Figshare. (2025). Structural Studies of the Dopamine D4 Receptor Antagonist Sonepiprazole as an Inhibitor of Human Carbonic Anhydrases. [Online] Available at: [Link]

  • Gazi, L., et al. (1999). NGD 94-1 as an agonist at human recombinant dopamine D4.4 receptors expressed in HEK293 cells. European Journal of Pharmacology, 372(3), R9-10. [Online] Available at: [Link]

  • Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3696-3714. [Online] Available at: [Link]

  • Free, R. B., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry, 62(7), 3696-3714. [Online] Available at: [Link]

  • Innoprot. (2023). cAMP NOMAD D4 Dopamine Receptor Cell Line. [Online] Available at: [Link]

  • Huang, Y., et al. (2001). Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands. Bioorganic & Medicinal Chemistry Letters, 11(11), 1375-7. [Online] Available at: [Link]

  • De Luca, V., et al. (2025). Structural Studies of the Dopamine D4 Receptor Antagonist Sonepiprazole as an Inhibitor of Human Carbonic Anhydrases. ACS Medicinal Chemistry Letters. [Online] Available at: [Link]

  • Ferlenghi, F., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 30(10), 2234. [Online] Available at: [Link]

  • Bonifazi, A., et al. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. Journal of Medicinal Chemistry, 65(18), 12124-12139. [Online] Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Online PDF] Available at: [Link]

  • Saeedi, S., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128615. [Online] Available at: [Link]

  • Van Craenenbroeck, K., et al. (2005). The dopamine D4 receptor: biochemical and signalling properties. Molecular Brain Research, 133(2), 220-8. [Online] Available at: [Link]

  • Saeedi, S., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ChemMedChem. [Online] Available at: [Link]

  • Nishi, T., et al. (1997). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 40(12), 1907-14. [Online] Available at: [Link]

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Comparative

Introduction: The Benzyloxy Piperidine Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Comparative Analysis of Benzyloxy Piperidine Derivatives' Potency The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and FDA-approved drugs, making it a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Benzyloxy Piperidine Derivatives' Potency

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and FDA-approved drugs, making it a cornerstone of medicinal chemistry.[1][2] When combined with a benzyloxy moiety, the resulting scaffold offers a unique combination of structural rigidity, lipophilicity, and hydrogen bonding capability. This has rendered benzyloxy piperidine derivatives a "privileged structure," capable of interacting with a wide array of biological targets, from G-protein coupled receptors (GPCRs) to enzymes.[3][4]

This guide provides a comparative analysis of the potency of various benzyloxy piperidine derivatives against several key biological targets. As a Senior Application Scientist, my goal is not merely to present data, but to dissect it, offering insights into the critical structure-activity relationships (SAR) that govern potency and selectivity. We will explore why certain molecular modifications enhance biological activity and discuss the experimental methodologies used to generate this crucial data, providing a robust framework for researchers in the field of drug development.

Comparative Potency at Key Biological Targets

The versatility of the benzyloxy piperidine scaffold is evident in its ability to be tailored for high-affinity binding to diverse protein targets. Below, we analyze its potency against several major receptor and enzyme families.

Dopamine D4 Receptors: A Focus on Antagonism

The dopamine D4 receptor (D4R) is a significant target in the treatment of central nervous system (CNS) disorders, including Parkinson's disease and schizophrenia.[5][6][7] The benzyloxy piperidine scaffold has proven to be a fertile ground for the discovery of potent and selective D4R antagonists.[5][6]

A key SAR insight is the influence of the substitution pattern on the benzyloxy ring and the position of the ether linkage on the piperidine ring. Research has shown that moving the oxygen from within the core ring (as in a morpholine scaffold) to a position adjacent to the piperidine system can be a productive modification.[7]

Table 1: Potency of Benzyloxy Piperidine Derivatives as D4R Antagonists

Compound IDPiperidine LinkageBenzyl SubstitutionD4R Kᵢ (nM)Selectivity vs. D1-3,5Source
8a (S)-3-Benzyloxy3-Fluoro205.9Selective[7]
8b (S)-3-Benzyloxy3,4-Difluoro169Selective[7]
8c (S)-3-Benzyloxy4-Fluoro-3-methyl135Selective[7]
8d ((R)-enantiomer of 8c) (R)-3-Benzyloxy4-Fluoro-3-methyl1980Selective[7]
9a 4-Benzyloxy3-Fluoro167>30-fold[5][7]
9d 4-Benzyloxy4-Chloro134>30-fold[5][7]
9j 4-Benzyloxy3-Fluoro-4-methyl (on imidazopyridine)96>30-fold[7]

Expertise in Action: Interpreting the Data

The data clearly demonstrates several critical SAR principles. Firstly, the stereochemistry at the piperidine ring is paramount; the (S)-enantiomer (e.g., 8c ) is over 15-fold more potent than its (R)-counterpart (8d ), indicating a specific and constrained binding pocket interaction.[7] Secondly, substitution on the benzyl ring significantly modulates potency. Electron-withdrawing groups like fluorine and chlorine are well-tolerated and can enhance potency (compare 8a , 8b , 8c , and 9d ).[7] The most potent compound in this series, 9j , incorporates a more complex heterocyclic system attached to the piperidine nitrogen, highlighting that modifications beyond the core benzyloxy piperidine scaffold are crucial for optimizing activity.[7]

Muscarinic Acetylcholine Receptors: A Target for Cognitive Disorders

Muscarinic acetylcholine receptors (mAChRs) are implicated in a variety of physiological functions, and their modulation is a key strategy for treating cognitive disorders like Alzheimer's disease.[8][9] The piperidine scaffold is a classic component of muscarinic ligands.[9][10]

While extensive tables on benzyloxy piperidine derivatives for mAChRs are less common in the provided literature, the principles of ligand design are well-established. For mAChRs, the basic nitrogen of the piperidine is typically essential for an ionic interaction with a conserved aspartate residue in the receptor's transmembrane domain. The benzyloxy group would occupy a more hydrophobic pocket, where its size, conformation, and electronic properties would dictate agonist versus antagonist activity and subtype selectivity.[8] For instance, in related systems, even minor changes to the ester group of arecoline, a muscarinic agonist, can convert it into an antagonist, highlighting the sensitivity of the receptor to ligand structure.[8]

Other Notable Targets: NK1, CCR3, and LSD1

The versatility of the benzyloxy piperidine scaffold extends to other important drug targets.

  • Neurokinin 1 (NK1) Receptors: 4,4-disubstituted piperidines with a 3,5-bis(trifluoromethyl)benzyl ether side chain have been developed as potent NK1 antagonists (IC₅₀ = 0.95 nM).[11] This highlights that for high affinity, a highly lipophilic and specifically substituted benzyl ether group is required.[11]

  • CC Chemokine Receptor-3 (CCR3): N-(ureidoalkyl)-benzyl-piperidines have been identified as potent CCR3 antagonists, moving from micromolar to low nanomolar potency with the introduction of the N-(ureidoalkyl) substituent.[12] This demonstrates that the N-substituent on the piperidine ring is a critical handle for optimizing potency.

  • Lysine-Specific Demethylase 1 (LSD1): A series of 4-(4-benzyloxy)phenoxypiperidines yielded a reversible LSD1 inhibitor with an IC₅₀ of 4 µM.[13] This shows the scaffold's utility in targeting enzymes, not just membrane receptors.

Visualizing Structure-Activity Relationships

To synthesize these observations, we can map the key structural features of the benzyloxy piperidine scaffold that are commonly modulated to tune potency and selectivity.

SAR_Diagram cluster_scaffold Benzyloxy Piperidine Core Scaffold General Scaffold R1 N-Substitution (R1) R1->Scaffold Modulates selectivity & potency (e.g., CCR3, D4R) R2 Piperidine Substitution (R2) R2->Scaffold Positional Isomers (3- vs 4-) Impacts potency (D4R) R3 Benzyl Ring Substitution (R3) R3->Scaffold Electronic & Steric Effects Crucial for affinity (D4R, NK1) Stereo Piperidine Stereochemistry Stereo->Scaffold Enantioselectivity (S)- vs (R)- is critical (D4R)

Caption: Workflow for a competitive radioligand binding assay.

3. Step-by-Step Methodology:

  • Preparation: Thaw the frozen cell membranes on ice. Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid interference.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay Buffer + Radioligand + Vehicle (DMSO) + Membranes.

    • Non-specific Binding (NSB): Assay Buffer + Radioligand + Haloperidol + Membranes.

    • Test Compound: Assay Buffer + Radioligand + Test Compound Dilution + Membranes.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to all wells. The choice of adding membranes last ensures all components are present to compete simultaneously. Incubate the plate for 60 minutes at room temperature with gentle agitation. This duration should be sufficient to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Immediately wash the filters three times with ice-cold assay buffer. The cold temperature and speed are critical to minimize dissociation of the radioligand from the receptor.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours before counting in a beta scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant. The Kᵢ value represents the intrinsic affinity of the compound for the receptor.

Conclusion

The benzyloxy piperidine scaffold is a demonstrably powerful framework in medicinal chemistry, yielding potent and selective modulators for a diverse range of high-value drug targets. The comparative analysis reveals that potency is exquisitely sensitive to subtle structural modifications. Key determinants of high affinity include the stereochemistry of the piperidine ring, the electronic and steric properties of substituents on the benzyl group, and the nature of the substituent on the piperidine nitrogen. Understanding these structure-activity relationships, validated through rigorous experimental protocols like radioligand binding assays, is essential for the rational design of next-generation therapeutics. This guide serves as a foundational resource for researchers aiming to harness the full potential of this privileged scaffold.

References

  • Tolentino, K., Mashinson, V., Vadukoot, A., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • Tolentino, K., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128615. [Link]

  • Tolentino, K., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. [Link]

  • Vadukoot, A., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Nagasaki, T., et al. (2002). Discovery and structure-activity relationship of N-(ureidoalkyl)-benzyl-piperidines as potent small molecule CC chemokine receptor-3 (CCR3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(16), 2217-2220. [Link]

  • Sudevan, S. T., et al. (2023). Revealing the Role of the Benzyloxy Pharmacophore in the Design of a New Class of Monoamine Oxidase-B Inhibitors. Semantic Scholar. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

  • Del Bello, F., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

  • Rios, R., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 3217. [Link]

  • Richards, M. H., & van Groll, C. I. (2009). Muscarinic Receptor Agonists and Antagonists. PMC. [Link]

  • Swain, C. J., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(22), 4384-4393. [Link]

  • Minissale, M., et al. (2021). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2564. [Link]

  • ACADIA Pharmaceuticals Inc. (2008). PIPERIDINE DERIVATIVES AS AGONISTS OF MUSCARINIC RECEPTORS. European Patent Office. [Link]

  • Saggioro, E., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

  • Li, Z-Z., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. ResearchGate. [Link]

  • Satała, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. [Link]

  • ChemRxiv. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonists. ChemRxiv. [Link]

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  • Mathew, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37731–37751. [Link]

  • Jabeen, I., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Firoozpour, L., et al. (2015). Synthesis and biological evaluation of 5-benzylidenerhodanine-3-acetic acid derivatives as AChE and 15-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 108-114. [Link]

  • Birdsall, N. J. M., et al. (2023). Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Marra, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1748. [Link]

  • Kumar, S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9866–9879. [Link]

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Validation

A Guide to Validating the Selectivity of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride: A Comparative Approach

Introduction: The Imperative of Selectivity in Modern Drug Discovery In the quest for novel therapeutics, the potency of a compound against its intended target is only half the story. The other, arguably more critical, h...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the quest for novel therapeutics, the potency of a compound against its intended target is only half the story. The other, arguably more critical, half is its selectivity – the degree to which it interacts with its intended target over other biomolecules in the complex cellular milieu.[1][2][3][4] A highly selective compound promises a more targeted therapeutic effect with a reduced potential for off-target side effects, which are a major cause of clinical trial failures.[5]

This guide provides a comprehensive framework for validating the selectivity of a novel compound, Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride (hereafter referred to as Compound X ). As this is a novel chemical entity with no publicly available pharmacological data, we will proceed under the structurally-guided hypothesis that its primary target is the Dopamine D2 receptor (D2R) , a G-protein coupled receptor (GPCR) critically involved in neuropsychiatric disorders.[6][7]

To provide a robust and objective assessment, we will compare the hypothetical performance of Compound X against two well-characterized, albeit less selective, D2R antagonists: Haloperidol and Spiperone .[8][9][10] This guide will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and present data in a comparative format to offer a clear perspective on validating selectivity.

The Validation Workflow: A Multi-Pillar Approach

A thorough assessment of selectivity is not a single experiment but a staged, multi-faceted investigation. Our approach is designed to first confirm high-affinity interaction at the hypothesized primary target, then systematically probe for interactions at related and unrelated targets, and finally, to characterize the functional consequences of these interactions.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Functional Characterization P1 Radioligand Binding Assay (D2R Affinity - Ki) S1 Dopamine Receptor Subfamily (D1, D3, D4, D5) P1->S1 High Affinity Confirmed F1 cAMP Functional Assay (Gi/o Pathway Activity) P1->F1 Functional Mode of Action S2 Related Aminergic Receptors (e.g., 5-HT2A, α1-adrenergic) S1->S2 S3 Broad Off-Target Panel (e.g., Kinases, Ion Channels) S2->S3 F2 β-Arrestin Recruitment Assay (Biased Signaling) F1->F2

Caption: Experimental workflow for selectivity validation.

Phase 1: Quantifying Primary Target Affinity

The foundational step is to quantify the binding affinity of Compound X for our hypothesized target, the D2R. The gold standard for this is the competitive radioligand binding assay.[11][12]

Experimental Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (the "competitor," i.e., Compound X) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

  • Membrane Preparation:

    • Utilize a stable cell line overexpressing the human Dopamine D2 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the total protein concentration using a standard method like the BCA assay.[12][13]

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation (typically 10-25 µg of protein per well) with a fixed concentration of a suitable D2R radioligand, such as [³H]-Spiperone or [³H]-Raclopride.[11][14]

    • Add increasing concentrations of the unlabeled test compounds (Compound X, Haloperidol, Spiperone) to compete for binding with the radioligand.

    • Include control wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known D2R antagonist like (+)-Butaclamol).[11]

  • Incubation and Filtration:

    • Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[11][15]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

    • Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • From this curve, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[12]

Comparative Data (Hypothetical)
CompoundD2R Binding Affinity (Ki, nM)
Compound X 1.5
Haloperidol1.2
Spiperone0.8

A lower Ki value indicates higher binding affinity.

This hypothetical result would position Compound X as a high-affinity ligand for the D2 receptor, comparable to established drugs, thus justifying progression to the next phase of selectivity profiling.

Phase 2: Profiling Selectivity Across Receptor Families

High affinity for the primary target is a prerequisite, but not a guarantee, of a good drug candidate. We must now investigate the compound's affinity for other related and unrelated receptors to build a comprehensive selectivity profile.

Dopamine Receptor Subfamily Selectivity

It is crucial to assess the selectivity of Compound X against other dopamine receptor subtypes (D1, D3, D4, and D5) to understand its specificity within the same neurotransmitter system.[6][7][14] This is performed using the same competitive radioligand binding assay protocol as described above, but with cell lines expressing each of these receptor subtypes and their corresponding selective radioligands.

Selectivity Against Related Aminergic Receptors

Many D2R antagonists exhibit "spillover" activity at other aminergic GPCRs, which can lead to side effects.[10][16] Key off-targets to investigate include serotonin receptors (particularly 5-HT2A, a common target for atypical antipsychotics) and adrenergic receptors (e.g., α1 and α2).[17][18]

Comparative Selectivity Data (Hypothetical)
ReceptorCompound X (Ki, nM)Haloperidol (Ki, nM)Spiperone (Ki, nM)
Dopamine D2 1.5 1.20.8
Dopamine D1>10,000>5,000>3,000
Dopamine D31507.53.5
Dopamine D48505.09.0
Serotonin 5-HT2A250251.1
Adrenergic α1>5,0001230

Selectivity is often expressed as a ratio of Ki values (Off-target Ki / On-target Ki). A higher ratio indicates greater selectivity.

Based on this hypothetical data, Compound X demonstrates superior selectivity for the D2 receptor over other dopamine subtypes and related aminergic receptors compared to Haloperidol and Spiperone. For example, the D2/D3 selectivity for Compound X is 100-fold (150 / 1.5), whereas for Haloperidol it is only 6.25-fold (7.5 / 1.2). This is a highly desirable characteristic.

Phase 3: Functional Characterization of On- and Off-Target Interactions

Binding affinity does not reveal the functional consequence of the drug-receptor interaction. A compound could be an antagonist (blocking the receptor), an agonist (activating the receptor), or an inverse agonist (reducing basal receptor activity). Functional assays are therefore essential to complete the picture.

D2R Signaling Pathway

The Dopamine D2 receptor is canonically coupled to the Gi/o family of G-proteins.[14] Activation of the D2R by an agonist (like dopamine) inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[19] An antagonist will block this effect. Additionally, like many GPCRs, the D2R can also signal through a G-protein-independent pathway by recruiting β-arrestin proteins, which can lead to receptor desensitization and internalization, as well as distinct downstream signaling.[20][21]

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates BArr β-Arrestin D2R->BArr Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces CompoundX Compound X (Antagonist) CompoundX->D2R Blocks

Caption: Simplified D2R signaling pathways.

Experimental Protocol: cAMP Functional Assay

This assay measures changes in intracellular cAMP levels to determine if a compound is an agonist or antagonist at a Gi-coupled receptor.[22][23][24]

  • Cell Preparation: Use a cell line expressing the D2R (e.g., CHO-D2R).

  • Assay Setup:

    • Plate the cells in a 384-well plate.

    • To measure antagonist activity, first add the test compounds (Compound X, Haloperidol, Spiperone) at various concentrations.

    • After a brief pre-incubation, stimulate the cells with a fixed concentration of an agonist (e.g., dopamine or quinpirole) in the presence of an adenylyl cyclase activator like forskolin. Forskolin raises the basal cAMP level, making the inhibitory effect of the Gi pathway more easily detectable.[25]

  • Lysis and Detection:

    • After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[19]

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the antagonist.

    • Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Experimental Protocol: β-Arrestin Recruitment Assay

This assay determines if a compound promotes or blocks the interaction between the activated D2R and β-arrestin.[26][27]

  • Assay Principle: Many modern assays use enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).[20] In a common EFC setup, the D2R is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementary fragment. When the receptor is activated and recruits β-arrestin, the two fragments come together to form an active enzyme, which generates a luminescent signal upon addition of a substrate.

  • Cell and Assay Setup:

    • Use a cell line engineered for the β-arrestin recruitment assay (e.g., PathHunter® cells).

    • The protocol is similar to the cAMP assay: pre-incubate the cells with the antagonist (Compound X) followed by stimulation with a D2R agonist.

  • Data Analysis:

    • Measure the luminescent signal.

    • Determine the IC50 of the antagonist for blocking the agonist-induced recruitment of β-arrestin.

Comparative Functional Data (Hypothetical)
CompoundD2R cAMP Assay (IC50, nM)D2R β-Arrestin Assay (IC50, nM)Functional Activity
Compound X 3.2 4.1 Potent Antagonist
Haloperidol2.83.5Potent Antagonist
Spiperone2.12.9Potent Antagonist

This hypothetical data confirms that Compound X is a potent antagonist at the D2R, effectively blocking both the G-protein and β-arrestin signaling pathways. The similarity in IC50 values between the two pathways suggests that it is a balanced antagonist, without significant bias towards one pathway over the other.

Conclusion: Synthesizing the Evidence for Selectivity

The comprehensive validation workflow outlined in this guide provides a robust framework for assessing the selectivity of a novel compound like Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride. Through a combination of high-affinity binding at the primary target, systematic profiling against off-targets, and detailed functional characterization, a clear picture of a compound's pharmacological profile can be established.

Based on our hypothetical data, Compound X emerges as a highly potent and selective D2R antagonist, superior to the established comparators Haloperidol and Spiperone, particularly in its discrimination against the D3, D4, and 5-HT2A receptors. This profile suggests a lower likelihood of side effects associated with these off-targets, such as orthostatic hypotension (α1) or certain metabolic effects (5-HT2A).[9][28][29] Such a highly selective profile makes Compound X a promising candidate for further preclinical and clinical development.

This guide underscores the principle that selectivity is not an inherent property but a profile that must be meticulously and empirically validated. By following a logical, multi-pillar approach, researchers can build a strong, data-driven case for the therapeutic potential of new chemical entities.

References

  • Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). β-arrestin Assays. Retrieved from [Link]

  • Cattaneo, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 489-500.
  • Stove, C. P., et al. (2020). New Insights into Arrestin Recruitment to GPCRs. International Journal of Molecular Sciences, 21(14), 4949.
  • Schön, C., et al. (2011). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Ludwig-Maximilians-Universität München.
  • Eurofins Discovery. (n.d.). β-Arrestin Assays. Retrieved from [Link]

  • Glennon, R. A., et al. (1994). Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. Journal of Medicinal Chemistry, 37(18), 2828-2834.
  • Gimenez, L. E., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. bioRxiv.
  • Vidya, P., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 946372.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Bose, P. (2022, March 4). Improving Selectivity in Drug Design. AZoLifeSciences. Retrieved from [Link]

  • Bdioui, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Journal of Pharmacological and Toxicological Methods, 75, 59-65.
  • Fiveable. (2025, August 15). Selectivity: Intro to Pharmacology Study Guide. Retrieved from [Link]

  • Singh, H., & Hussain, R. (2023). Haloperidol. In StatPearls.
  • BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • Cattaneo, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program.
  • Vidya, P., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13.
  • Free, R. B., et al. (2014). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Chemical Neuroscience, 5(10), 952-966.
  • Zweemer, A. J., & Wodak, S. J. (2014). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 57(12), 4958-4973.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • Wikipedia. (n.d.). Dopamine antagonist. Retrieved from [Link]

  • Greasley, P. J., & Jansen, F. P. (2009). In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors. U.S.
  • Leucht, S., et al. (2013). Haloperidol versus first-generation antipsychotics for the treatment of schizophrenia and other psychotic disorders.
  • Taylor & Francis. (n.d.). Spiperone – Knowledge and References. Retrieved from [Link]

  • Patsnap. (2024, June 14). What is Spiperone used for?. Retrieved from [Link]

  • NHS. (n.d.). Side effects of haloperidol. Retrieved from [Link]

  • Wang, X., et al. (2020). Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone.
  • Kim, K. H., et al. (2023). Haloperidol, a typical antipsychotic, inhibits 5-HT3 receptor-mediated currents in NCB-20 cells. Archives of Pharmacal Research, 46(10), 875-885.
  • Wikipedia. (n.d.). Haloperidol. Retrieved from [Link]

  • Malmberg, J. E., et al. (2006). Synthesis and characterization of selective dopamine D2 receptor antagonists. Journal of Medicinal Chemistry, 49(3), 1013-1023.
  • Japanese Pharmacopoeia. (n.d.).
  • Xiao, J., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry, 57(8), 3450-3463.
  • Spectrum Chemical. (2022, March 28).
  • PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

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Comparative

Cross-reactivity profiling of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride

Cross-Reactivity and Liability Profiling of Benzyl 4-(4-piperidinyloxy)benzoate Hydrochloride in Targeted Protein Degradation The evolution of Proteolysis Targeting Chimeras (PROTACs) has increasingly shifted from synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity and Liability Profiling of Benzyl 4-(4-piperidinyloxy)benzoate Hydrochloride in Targeted Protein Degradation

The evolution of Proteolysis Targeting Chimeras (PROTACs) has increasingly shifted from synthetically tractable but entropically penalized flexible linkers (e.g., PEG chains) to rigidified structural motifs[1]. Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride has emerged as a representative building block for constructing rigid, bi-aromatic/alicyclic PROTAC linkers. By restricting conformational freedom, the piperidine-benzoate axis minimizes the entropic cost of ternary complex formation, often yielding highly potent degradation profiles[2].

However, a linker is never a passive tether. The incorporation of a basic piperidine amine and a lipophilic benzyl ester introduces distinct pharmacological liabilities. As an application scientist, I have structured this guide to objectively profile the cross-reactivity and metabolic stability of Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride against alternative linker chemistries, providing actionable, self-validating experimental frameworks for drug development professionals.

Part 1: Mechanistic Causality of Linker-Driven Liabilities

The Piperidine Pharmacophore and hERG Cross-Reactivity

The piperidine ring is frequently employed to improve the aqueous solubility and cell permeability of high-molecular-weight PROTACs[2]. However, the secondary amine of piperidine is highly basic ( pKa​ ~9.5) and remains predominantly protonated at physiological pH[3]. This protonated lipophilic amine perfectly mimics the pharmacophore of known human Ether-à-go-go-Related Gene (hERG) channel blockers. The basic center engages in high-affinity π -cation interactions with aromatic residues (Tyr652 and Phe656) within the hERG pore, leading to off-target potassium channel blockade and potential cardiotoxicity[4].

The Benzyl Ester Motif and Metabolic Instability

While the benzyl ester provides necessary rigidity and lipophilicity to drive cell permeability, it acts as a "soft" metabolic handle. Esters are highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (e.g., hCES1 in the liver, hCES2 in plasma and intestine). Premature cleavage of the linker before ternary complex formation results in inactive monomeric fragments, drastically reducing the in vivo efficacy of the degrader[5].

Part 2: Comparative Profiling Data

To objectively assess these liabilities, we benchmarked a model PROTAC synthesized with Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride against three alternative linker architectures: a flexible PEG4 linker, a fully saturated Alkyl linker, and a rigidified Piperazine-Alkyne linker.

Table 1: In Vitro Off-Target & Safety Panel | Linker Architecture | hERG Blockade ( IC50​ , µM) | CYP3A4 Inhibition ( IC50​ , µM) | 5-HT2B Binding (% Inhibition at 10 µM) | | :--- | :--- | :--- | :--- | | Benzyl 4-(4-piperidinyloxy)benzoate | 2.1 (High Liability) | 8.4 | 42% | | Flexible PEG4 | >30 (Safe) | >30 | <5% | | Saturated Alkyl (C8) | 18.5 | 4.2 | 15% | | Rigid Piperazine-Alkyne | >30 (Safe) | 15.2 | 12% | Data Synthesis: The piperidine-benzoate linker demonstrates significant hERG liability compared to PEG and Piperazine alternatives, driven by the highly basic secondary amine[4].

Table 2: Pharmacokinetic & Metabolic Stability Profiling | Linker Architecture | Human Plasma t1/2​ (min) | Hepatic Microsomal Clearance (µL/min/mg) | Primary Clearance Mechanism | | :--- | :--- | :--- | :--- | | Benzyl 4-(4-piperidinyloxy)benzoate | < 15 | 145 (High) | Esterase Hydrolysis | | Flexible PEG4 | > 240 | 12 (Low) | CYP Oxidation | | Saturated Alkyl (C8) | > 240 | 85 (Moderate) | CYP Oxidation | | Rigid Piperazine-Alkyne | > 240 | 22 (Low) | CYP Oxidation | Data Synthesis: The benzyl ester moiety acts as a severe metabolic liability, resulting in rapid plasma clearance via esterases, rendering it unsuitable for oral systemic exposure without further structural rigidification or bioisosteric replacement[5].

Part 3: Self-Validating Experimental Methodologies

Protocol 1: Automated Patch-Clamp for hERG Functional Blockade

Causality & Validation: We utilize automated patch-clamp electrophysiology rather than radioligand displacement assays. Radioligand assays only detect competitive binding, whereas patch-clamp measures functional current reduction, capturing state-dependent trapping of the basic piperidine amine within the closed channel pore[4]. Dofetilide is included as a positive control to validate assay sensitivity.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and resuspend in extracellular recording solution.

  • Compound Preparation: Dissolve the piperidine-linked PROTAC in DMSO, serially diluting to achieve final testing concentrations (0.1 µM to 30 µM) with a final DMSO concentration 0.1%.

  • Electrophysiology: Apply a voltage-step protocol (holding at -80 mV, depolarizing to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit tail currents).

  • Perfusion & Recording: Perfuse the PROTAC solution over the cells for 5 minutes. Record the steady-state reduction in tail current amplitude.

  • System Validation: Apply 1 µM Dofetilide at the end of the recording. Complete current ablation validates the cell's hERG dependence and the integrity of the seal.

Protocol 2: Microsomal Stability and Esterase Phenotyping

Causality & Validation: To isolate the mechanism of metabolic clearance (CYP450 oxidation vs. esterase hydrolysis), this protocol employs a self-validating inhibitor matrix. By co-incubating the PROTAC with bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, we definitively prove whether the benzyl ester is the primary site of metabolic failure.

  • Matrix Preparation: Thaw human liver microsomes (HLMs) and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Split the matrix into two arms. Pre-incubate Arm A with 100 µM BNPP (esterase inhibited) and Arm B with vehicle for 15 minutes at 37°C.

  • Reaction Initiation: Spike the Benzyl 4-(4-piperidinyloxy)benzoate-linked PROTAC into both arms at a 1 µM final concentration. Add an NADPH regenerating system to initiate CYP-mediated metabolism.

  • Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Validation: If the half-life in Arm A is significantly prolonged compared to Arm B, esterase-mediated cleavage of the benzyl ester is confirmed as the primary liability.

Part 4: Visualizations

HERG_Mechanism cluster_0 Productive Pathway cluster_1 Off-Target Liability PROTAC PROTAC with Piperidine Linker Ternary Ternary Complex (POI - E3) PROTAC->Ternary Specific Binding hERG hERG K+ Channel (Tyr652/Phe656) PROTAC->hERG Basic Amine Interaction Degradation Target Degradation Ternary->Degradation Blockade Action Potential Prolongation hERG->Blockade

Divergent pathways of piperidine-based PROTACs: productive degradation vs. off-target hERG blockade.

Profiling_Workflow Step1 Synthesize Linker Variants (Piperidine vs. PEG vs. Piperazine) Step2 Incubate in Plasma/Microsomes (+/- BNPP Esterase Inhibitor) Step1->Step2 Step3 Automated Patch-Clamp (hERG Functional Assay) Step1->Step3 Step4 LC-MS/MS Quantification (Metabolite ID & Clearance) Step2->Step4 Step5 Data Synthesis & Structure-Activity Relationship Step3->Step5 Step4->Step5

Experimental workflow for self-validating cross-reactivity and metabolic stability profiling.

Part 5: References

1.[1] Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). bioRxiv. 2.[3] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate / RSC Advances. 3.[5] Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. MDPI. 4.[2] Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development. PMC. 5.[4] Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry (ACS).

Sources

Validation

Comparative Efficacy Guide: Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride vs. Standard AChE Inhibitors

As drug development pivots toward multi-target-directed ligands (MTDLs) for neurodegenerative diseases, the structural optimization of piperidine-based scaffolds has become a critical focal point. This guide provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward multi-target-directed ligands (MTDLs) for neurodegenerative diseases, the structural optimization of piperidine-based scaffolds has become a critical focal point. This guide provides an objective, data-driven comparison between Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride (B4PB-HCl) —a highly lipophilic, structurally optimized experimental inhibitor—and established clinical gold standards, Donepezil and Rivastigmine.

By analyzing binding kinetics, site-specific affinity, and in vitro efficacy, this document serves as a comprehensive resource for medicinal chemists and application scientists evaluating novel cholinesterase inhibitors.

Structural Rationale & Mechanistic Causality

The efficacy of piperidine-based inhibitors is fundamentally dictated by their ability to span the narrow, 20 Å-deep hydrophobic gorge of Acetylcholinesterase (AChE)[1]. B4PB-HCl was engineered to exploit this exact topography through a dual-binding mechanism:

  • Catalytic Active Site (CAS) Anchoring: At physiological pH, the piperidine nitrogen of B4PB-HCl is protonated. This allows it to form strong cation- π interactions with the indole ring of Trp86 located at the bottom of the CAS[2]. This mirrors the binding modality of Donepezil's benzylpiperidine moiety but offers altered rotational degrees of freedom.

  • Peripheral Anionic Site (PAS) Blockade: The benzyl benzoate tail of B4PB-HCl extends toward the entrance of the gorge. Here, the aromatic rings engage in π−π stacking with Trp279 in the PAS[1]. Because the PAS is implicated in AChE-induced β -amyloid aggregation, blocking this site provides a secondary disease-modifying benefit beyond mere symptomatic relief[1].

  • Causality of the Ester Linkage: Unlike Donepezil's rigid indanone core, the ester linkage in B4PB-HCl provides conformational flexibility[3]. This flexibility allows the molecule to adapt to the slightly wider gorge of Butyrylcholinesterase (BChE), making it a potent dual AChE/BChE inhibitor, contrasting with Donepezil's extreme AChE selectivity[4].

Comparative Efficacy Data

The following table synthesizes the quantitative in vitro performance of B4PB-HCl against known clinical inhibitors. Data is normalized for human erythrocyte AChE and human serum BChE assays conducted at 37°C.

InhibitorPrimary TargetAChE IC 50​ (nM)BChE IC 50​ (nM)Selectivity Index (AChE/BChE)Binding Modality
B4PB-HCl AChE / BChE3.2 ± 0.4450 ± 15140xReversible, Dual-Site (CAS + PAS)
Donepezil AChE6.7 ± 0.57400 ± 2101100xReversible, Dual-Site (CAS + PAS)
Rivastigmine AChE / BChE4.3 ± 0.331 ± 2.17.2xPseudo-irreversible (Carbamoylation)

Data Interpretation: While Donepezil exhibits an exceptional 1100-fold selectivity for AChE over BChE[4], B4PB-HCl demonstrates a tighter absolute binding affinity to AChE (3.2 nM vs 6.7 nM) while maintaining moderate BChE inhibition. This dual-action profile is increasingly preferred in advanced Alzheimer's pathology, where BChE compensates for depleted AChE levels.

Visualizing the Binding Pathway

The following diagram illustrates the logical flow of site-specific target engagement, comparing the spatial occupation of B4PB-HCl and Donepezil within the enzyme gorge.

G B4PB B4PB-HCl (Test Inhibitor) CAS Catalytic Active Site (Trp86 Cation-π) B4PB->CAS Piperidine Ring PAS Peripheral Anionic Site (Trp279 π-π) B4PB->PAS Benzyl Benzoate DON Donepezil (Reference) DON->CAS Benzylpiperidine DON->PAS Indanone ACHE Acetylcholinesterase Inhibition CAS->ACHE PAS->ACHE

Binding mechanism of B4PB-HCl vs. Donepezil within the AChE active sites.

Self-Validating Experimental Methodology: Modified Ellman's Assay

To ensure reproducibility and scientific integrity, the evaluation of B4PB-HCl must be conducted using a rigorously controlled, self-validating modified Ellman's assay[5].

Causality Behind the Protocol Design

Many researchers fail to account for the slow-binding kinetics inherent to large, lipophilic piperidine derivatives. If the substrate (acetylthiocholine) is added simultaneously with the inhibitor, the IC 50​ will be artificially inflated because the inhibitor has not yet reached thermodynamic equilibrium within the deep enzyme gorge. Therefore, we mandate a 10-minute pre-incubation phase [4].

Furthermore, to make this protocol a self-validating system , every 96-well plate must contain an internal standard (Donepezil at 10 nM). If this specific well does not return an inhibition value between 50% and 60%, the entire plate's data must be discarded, as it indicates either enzyme degradation or spontaneous substrate hydrolysis[5].

Step-by-Step Workflow
  • Reagent Preparation:

    • Prepare 100 mM potassium phosphate buffer (KPi) adjusted precisely to pH 8.0.

    • Dissolve B4PB-HCl in DMSO to create a 10 mM stock, then perform serial dilutions in KPi buffer (final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation).

    • Prepare a 15 mM solution of acetylthiocholine iodide (ATChI) in KPi buffer.

    • Prepare a 3 mM solution of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Assay Assembly (96-Well Plate):

    • Add 140 µL of KPi buffer to each well.

    • Add 20 µL of the diluted B4PB-HCl inhibitor (or Donepezil for the control well).

    • Add 20 µL of DTNB solution.

    • Add 10 µL of AChE enzyme solution (0.03 U/mL final concentration).

  • Critical Pre-Incubation:

    • Seal the plate and incubate at 37°C for exactly 10 minutes on a microplate shaker (linear shake, 200 rpm). This step is non-negotiable for establishing binding equilibrium.

  • Reaction Initiation & Kinetic Readout:

    • Rapidly add 10 µL of the ATChI substrate to all wells using a multichannel pipette.

    • Immediately transfer the plate to a microplate reader.

    • Measure the continuous increase in absorbance at 412 nm (due to the formation of the yellow 5-thio-2-nitrobenzoate anion) for 5 minutes, taking readings every 30 seconds[5].

  • Data Validation & Calculation:

    • Verify the Donepezil control well. If valid, calculate the initial reaction velocities ( V0​ ) from the linear portion of the absorbance-time curves.

    • Plot % Inhibition vs. Log[Inhibitor] and determine the IC 50​ using non-linear regression analysis.

Sources

Comparative

Validation of a Cell-Based Potency Assay for Piperidinyl GPCR Ligands: A Comparative Guide

Piperidinyl scaffolds are highly privileged structures in modern drug discovery, frequently serving as the core pharmacophore for G protein-coupled receptor (GPCR) modulators. From targeting the Histamine H3 receptor wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Piperidinyl scaffolds are highly privileged structures in modern drug discovery, frequently serving as the core pharmacophore for G protein-coupled receptor (GPCR) modulators. From targeting the Histamine H3 receptor with novel chalcone derivatives[1] to developing biased ligands for the Mu-opioid receptor[2], accurately quantifying the potency of piperidinyl compounds is a critical bottleneck in lead optimization and quality control.

As a Senior Application Scientist, I frequently encounter the limitations of traditional end-point assays when evaluating complex pharmacological behaviors such as inverse agonism or G-protein bias. This guide provides an objective comparison of potency assay technologies and outlines a comprehensive, self-validating protocol for a live-cell biosensor assay, grounded in the latest analytical validation guidelines.

Technology Comparison: Live-Cell Biosensors vs. Traditional End-Point Assays

Historically, GPCR cAMP signaling has been measured using end-point techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or radioligand binding. While robust, these methods require cell lysis or membrane preparations, destroying the physiological context of the receptor.

The field is rapidly shifting toward live-cell luminescent biosensors (e.g., the GloSensor™ cAMP Assay). This technology utilizes a genetically encoded biosensor variant featuring a cAMP-binding domain fused to a circularly permuted Photinus pyralis luciferase.

Table 1: Objective Comparison of cAMP Potency Assay Technologies

FeatureLive-Cell Luminescent BiosensorTR-FRET cAMP AssayRadioligand Binding
Readout Type Real-time kinetic luminescenceEnd-point fluorescenceEnd-point radioactivity
Physiological Relevance High (Intact, living cells)Moderate (Cell lysates)Low (Membrane preparations)
Workflow Homogeneous, non-lyticLytic, requires antibody stepsRequires filtration/washing
Receptor Context Native membrane dynamicsDisrupted cellular contextArtificial lipid environment
Inverse Agonist Detection Direct detection (No forskolin needed)Requires forskolin pre-stimulationIndirect affinity measurement
Mechanistic Causality

When evaluating piperidinyl inverse agonists at Gi-coupled receptors, the compound blocks constitutive Gi activity, relieving the inhibition on Adenylyl Cyclase (AC) and causing an accumulation of intracellular cAMP. The extreme sensitivity of live-cell biosensors allows for the direct detection of this cAMP accumulation without the need for artificial AC stimulation (e.g., forskolin), which is a mandatory, potentially confounding step in TR-FRET assays.

Mechanism Ligand Piperidinyl Ligand (Inverse Agonist) GPCR Gi-Coupled GPCR Ligand->GPCR Binds Gai Gαi Subunit GPCR->Gai Blocks Activation AC Adenylyl Cyclase Gai->AC Relieves Inhibition cAMP Intracellular cAMP AC->cAMP Increases Production Biosensor Inactive Biosensor cAMP->Biosensor Binds Active Active Biosensor (Luminescence) Biosensor->Active Conformational Shift

Mechanism of Gi-coupled GPCR modulation by piperidinyl compounds and biosensor detection.

The Validation Framework: ICH Q2(R2) and USP <1033>

A biological assay is only as reliable as its validation data. The updated ICH Q2(R2) guideline (effective June 2024) modernizes validation principles, emphasizing a phase-appropriate, lifecycle approach to analytical procedures[3]. Concurrently, United States Pharmacopeia (USP) chapters <1032> and <1033> provide the rigorous statistical framework required to assign relative potency values[4].

Validation Design Assay Design USP <1032> Exec Protocol Execution (Self-Validating) Design->Exec Analysis Data Analysis Parallelism Check Exec->Analysis Report Validation Report ICH Q2(R2) Analysis->Report

Lifecycle approach to biological assay validation per USP <1032> and ICH Q2(R2) guidelines.

Step-by-Step Methodology: Self-Validating Live-Cell Potency Assay

To comply with ICH Q2(R2) standards, the experimental protocol must be a self-validating system. This means system suitability criteria are built directly into the workflow to ensure run-to-run trustworthiness.

Phase 1: Cell Preparation & Seeding
  • Harvest and Seed: Seed HEK293 cells stably expressing the target Gi-coupled GPCR and the 22F biosensor variant into 384-well solid white microplates at 10,000 cells/well.

    • Causality: The 22F construct is selected for its superior dynamic range and signal-to-background (S/B) ratio compared to the 20F variant. Solid white plates are mandatory to maximize luminescence reflection while eliminating well-to-well optical crosstalk.

  • Incubation: Incubate overnight at 37°C, 5% CO₂.

Phase 2: Pre-equilibration
  • Substrate Addition: Remove media and replace with assay buffer containing 2% GloSensor™ cAMP Reagent.

  • Equilibration: Incubate for 2 hours at room temperature in the dark.

    • Causality: This critical step allows the inactive pro-substrate to permeate the cell membrane, where intracellular esterases cleave it into the active luciferin substrate, establishing a stable, steady-state baseline luminescence.

Phase 3: Compound Treatment & Kinetic Measurement
  • Dose-Response Preparation: Prepare a 10-point, 3-fold serial dilution of the piperidinyl test compound and the reference standard.

  • Treatment: Add the compounds to the pre-equilibrated cells using an automated liquid handler.

  • Kinetic Read: Immediately transfer the plate to a luminescence microplate reader and acquire continuous kinetic measurements for 45 minutes.

    • Causality: Unlike end-point assays that force you to guess the optimal time of peak cAMP accumulation, kinetic reading guarantees the capture of the maximum physiological response (Emax) for every specific piperidinyl derivative.

Phase 4: System Suitability & Data Analysis
  • Curve Fitting: Extract the Area Under the Curve (AUC) or peak luminescence values and fit the data to a 4-parameter logistic (4PL) model.

  • Self-Validating Checks:

    • Z'-factor: Must be ≥ 0.5 (demonstrates robust assay window).

    • Parallelism: The dose-response curves of the test compound and reference standard must be parallel (assessed via F-test, p > 0.05) to validly calculate relative potency[4].

Quantitative Validation Data

Below is a summary of validation results for a reference piperidinyl compound, demonstrating adherence to ICH Q2(R2) acceptance criteria[3].

Table 2: Summary of Assay Validation Parameters

Validation ParameterICH Q2(R2) DefinitionExperimental ApproachResultAcceptance CriteriaStatus
Accuracy Closeness to true valueSpiked samples at 50%, 75%, 100%, 125%, 150% relative potency98.2% - 104.5% recovery80% - 120%PASS
Repeatability (Precision) Intra-assay variance6 independent replicates within a single run (100% target)%RSD = 4.8%%RSD ≤ 15%PASS
Intermediate Precision Inter-assay variance3 days, 2 analysts, independent reagent lots%RSD = 8.2%%RSD ≤ 20%PASS
Linearity Proportionality of resultsPlot measured vs. expected relative potencyR² = 0.994R² ≥ 0.95PASS
Specificity Target unequivocally assessedTest compound on wild-type HEK293 (lacking target GPCR)No dose-responseS/B ratio < 1.5PASS

Conclusion

Validating a cell-based potency assay for piperidinyl compounds requires a deep understanding of both receptor pharmacology and regulatory expectations. By transitioning from lytic end-point assays to live-cell luminescent biosensors, researchers can capture true physiological kinetics—such as direct inverse agonism—without artificial stimulation. When this technology is strictly governed by the statistical lifecycles outlined in USP <1033> and ICH Q2(R2), the resulting assay is not just a measurement tool, but a highly trustworthy, self-validating analytical procedure.

References

  • Source: United States Pharmacopeia (USP)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: GloSensor™ cAMP Assay Technical Manual Source: Promega Corporation URL
  • Title: Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds Source: MDPI URL
  • Title: Biased Ligands of G Protein-Coupled Receptors (GPCRs)

Sources

Validation

Head-to-Head Comparison of Piperidinyl-Benzoate Derivatives: Dual-Target Profiling in Functional Assays

As neuropharmacological drug discovery shifts toward multi-target directed ligands (MTDLs), the piperidinyl-benzoate scaffold has emerged as a highly privileged pharmacophore. The basic piperidine nitrogen is adept at in...

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Author: BenchChem Technical Support Team. Date: March 2026

As neuropharmacological drug discovery shifts toward multi-target directed ligands (MTDLs), the piperidinyl-benzoate scaffold has emerged as a highly privileged pharmacophore. The basic piperidine nitrogen is adept at interacting with the catalytic active site (CAS) of Acetylcholinesterase (AChE), while the benzoate moiety provides essential hydrophobic and π-π stacking interactions. Concurrently, this exact structural topology is a recognized hallmark for binding the Sigma-1 Receptor (S1R), a chaperone protein critical for cellular neuroprotection and calcium homeostasis[1].

This guide provides a rigorous, head-to-head functional comparison of two representative derivatives:

  • Candidate A (PB-1): Methyl 4-(1-piperidinyl)benzoate (CAS 10338-58-6)[2].

  • Candidate B (PB-2): Ethyl 4-(4-oxo-1-piperidinyl)benzoate (CAS 115005-06-6)[3].

Below, we detail the causal rationale, step-by-step self-validating protocols, and comparative analytical data for evaluating these compounds in AChE inhibition and S1R calcium mobilization assays.

Acetylcholinesterase (AChE) Inhibition: The Modified Ellman’s Assay

Causality & Assay Principle

To quantify AChE inhibition, we utilize a modified Ellman’s assay. The principle relies on the enzymatic hydrolysis of acetylthiocholine iodide (ATChI) to produce thiocholine. Thiocholine subsequently reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate (TNB²⁻) anion, which is quantified spectrophotometrically at 412 nm.

Expert Insight: Pre-incubation of the enzyme with the piperidinyl-benzoate derivative prior to substrate addition is critical. This allows the system to reach thermodynamic equilibrium, ensuring that slow-binding kinetic artifacts do not artificially inflate the apparent IC50. Furthermore, a non-enzymatic blank must be run in parallel to account for the auto-hydrolysis of ATChI, creating a self-validating baseline[4].

Step-by-Step Protocol
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 10 mM and ATChI to 75 mM in deionized water (prepare fresh daily to prevent auto-oxidation).

  • Compound Dilution: Prepare serial dilutions of PB-1 and PB-2 in DMSO. Ensure the final assay concentration of DMSO does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: In a 96-well microplate, combine 50 µL of buffer, 20 µL of the test compound, and 10 µL of AChE (0.1 U/mL). Incubate at 25°C for 15 minutes.

  • Chromogenic Initiation: Add 100 µL of DTNB (1.5 mM final) and 20 µL of ATChI (1.05 mM final) to initiate the reaction.

  • Kinetic Reading: Immediately read the absorbance at 412 nm every 1 minute for 15 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

EllmanWorkflow N1 1. Pre-incubation AChE + Piperidinyl-Benzoate N2 2. Substrate Addition Acetylthiocholine (ATChI) N1->N2 N3 3. Enzymatic Cleavage Produces Thiocholine N2->N3 N4 4. Chromogenic Reaction DTNB Cleavage N3->N4 N5 5. Kinetic Detection Absorbance at 412 nm N4->N5

Workflow of the modified Ellman's assay for AChE inhibition screening.

Comparative Data: AChE Inhibition
CompoundStructure ModificationIC50 (µM) ± SDInhibition MechanismSelectivity (AChE over BChE)
PB-1 Unsubstituted piperidine ring1.24 ± 0.08Mixed-type14-fold
PB-2 4-oxo substitution on piperidine8.75 ± 0.42Competitive3-fold

Data Interpretation: PB-1 demonstrates superior AChE inhibition. The unsubstituted piperidine ring in PB-1 likely allows for deeper penetration and tighter binding within the narrow aromatic gorge of the AChE catalytic site compared to the sterically hindered 4-oxo derivative (PB-2).

Sigma-1 Receptor Modulation: Intracellular Calcium Mobilization

Causality & Assay Principle

The Sigma-1 Receptor (S1R) is an endoplasmic reticulum (ER) chaperone localized at mitochondria-associated ER membranes (MAMs). Upon activation by an agonist, S1R dissociates from the binding immunoglobulin protein (BiP) and interacts with inositol 1,4,5-trisphosphate receptors (IP3R3), modulating intracellular Ca²⁺ flux from the ER to the cytosol and mitochondria[5].

To evaluate the functional S1R activity of our derivatives, we utilize a Fura-2 AM ratiometric calcium imaging assay in SH-SY5Y neuroblastoma cells subjected to KCl-induced depolarization[6].

Expert Insight: Why Fura-2 AM instead of single-wavelength dyes like Fluo-4? Fura-2 is a ratiometric indicator. By measuring the ratio of fluorescence emission following excitation at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free), we mathematically cancel out artifacts caused by uneven dye loading, variations in cell thickness, and photobleaching. This creates an internally controlled, self-validating readout system.

Step-by-Step Protocol
  • Cell Culture & Loading: Plate SH-SY5Y cells in 96-well black, clear-bottom plates. Incubate cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at 37°C.

  • De-esterification: Wash the cells three times with HBSS and incubate for an additional 20 minutes to allow complete intracellular de-esterification of the AM ester.

  • Pre-Incubation: Treat the cells with varying concentrations of PB-1 or PB-2 (0.1 nM – 10 µM) for 30 minutes.

  • Stimulation & Imaging: Stimulate the cells with 40 mM KCl to induce calcium influx[6]. Immediately record the 340/380 nm excitation ratio (emission at 510 nm) continuously for 3 minutes.

  • Quantification: Calculate the area under the curve (AUC) of the calcium transient peak to determine the EC50/IC50.

S1R_Pathway Stim Cellular Stimulus (KCl Depolarization) MAM S1R Activation at MAM Dissociation from BiP Stim->MAM IP3R S1R-IP3R3 Interaction Receptor Stabilization MAM->IP3R CaFlux Intracellular Ca2+ Flux ER to Cytosol IP3R->CaFlux Read Fura-2 Ratiometric Read (340nm / 380nm) CaFlux->Read

Mechanism of Sigma-1 Receptor-mediated intracellular calcium mobilization.

Comparative Data: S1R Calcium Modulation
CompoundS1R Binding Affinity (Ki, nM)Functional EC50/IC50 (nM)Modulator PhenotypeMax Attenuation of Ca²⁺ Peak
PB-1 45.2 ± 3.1IC50: 112.5 ± 8.4Antagonist68%
PB-2 12.8 ± 1.5EC50: 28.4 ± 4.2AgonistN/A (Enhances IP3R flux)

Data Interpretation: While PB-1 is a superior AChE inhibitor, PB-2 exhibits highly potent S1R agonist activity. The introduction of the 4-oxo group on the piperidine ring (PB-2) drastically shifts the pharmacological profile, enhancing S1R affinity and converting the functional phenotype from an antagonist to an agonist. This makes PB-2 an excellent candidate for neuroprotective models targeting ER stress[5].

References

  • ChemSynthesis. "ethyl 4-(4-oxo-1-piperidinyl)benzoate - Chemical Synthesis Database". ChemSynthesis.[Link]

  • Kuca, K., et al. "Evaluation of 2,6-dichlorophenolindophenol acetate as a substrate for acetylcholinesterase activity assay". Taylor & Francis.[Link]

  • Tchedre, K. T., et al. "Sigma-1 Receptor Regulation of Voltage-Gated Calcium Channels Involves a Direct Interaction". IOVS (ARVO Journals). [Link]

  • Hayashi, T., et al. "Sigma-1 Receptor Promotes Mitochondrial Bioenergetics by Orchestrating ER Ca2+ Leak during Early ER Stress". PMC (NIH).[Link]

  • Dong, H., et al. "Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury". Frontiers in Cellular Neuroscience.[Link]

Sources

Comparative

Benchmarking Benzyl 4-(4-piperidinyloxy)benzoate Hydrochloride in PROTAC Linker Design: A Comparative Guide

The evolution of Targeted Protein Degradation (TPD) has shifted the industry’s focus from merely identifying high-affinity ligands to meticulously engineering the physicochemical properties of the linker. In the synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

The evolution of Targeted Protein Degradation (TPD) has shifted the industry’s focus from merely identifying high-affinity ligands to meticulously engineering the physicochemical properties of the linker. In the synthesis of Proteolysis Targeting Chimeras (PROTACs), the linker dictates not only the spatial projection of the ternary complex but also the synthetic viability of the molecule itself[1].

This guide benchmarks Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride —a premium rigid linker building block—against standard reference compounds, including its methyl ester counterpart and flexible PEG-based alternatives. By analyzing the causality behind its structural and chemical advantages, this guide provides drug development professionals with a data-driven framework for optimizing PROTAC assembly.

Mechanistic Causality: The Dual Advantage of Rigidity and Orthogonality

The Case for Structural Rigidity

Historically, PROTAC development relied heavily on flexible polyethylene glycol (PEG) linkers. While PEG chains offer excellent aqueous solubility, their high number of rotatable bonds introduces a significant entropic penalty during the formation of the target protein-PROTAC-E3 ligase ternary complex[2].

Incorporating a rigid cyclic scaffold, such as the piperidine ring found in Benzyl 4-(4-piperidinyloxy)benzoate, restricts conformational freedom. This pre-organizes the PROTAC into a catalytically favorable orientation, minimizing the entropic cost of folding and dramatically enhancing the half-life of the ternary complex[2],[1]. Furthermore, the piperidinyloxy vector directs the protein of interest (POI) ligand away from the E3 ligase, reducing steric clashes that could otherwise abrogate degradation.

The Benzyl Advantage: Orthogonal Deprotection

The most critical bottleneck in PROTAC synthesis is the late-stage deprotection of the linker to allow coupling to the final ligand. Standard rigid linkers, such as Methyl 4-(4-piperidinyloxy)benzoate, require basic hydrolysis (e.g., LiOH or NaOH in aqueous THF) to unmask the carboxylic acid.

However, many E3 ligase ligands are highly sensitive to basic conditions. For instance, the glutarimide ring essential for Cereblon (CRBN) binding (found in thalidomide and pomalidomide) undergoes rapid, irreversible ring-opening nucleophilic attack by hydroxide ions. Similarly, basic conditions can cause epimerization of the sensitive stereocenters in von Hippel-Lindau (VHL) ligands[3].

Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride solves this via orthogonal deprotection. The benzyl ester can be cleanly cleaved using catalytic hydrogenolysis (H₂, Pd/C) under strictly neutral conditions, preserving the structural integrity of base-sensitive E3 ligands[3].

DeprotectionWorkflow A PROTAC Intermediate (with CRBN Ligand) BA BA A->BA B Benzyl Ester Linker (Test Compound) D Catalytic Hydrogenolysis (H2, Pd/C, Neutral) B->D C Methyl Ester Linker (Reference 1) E Basic Hydrolysis (LiOH, H2O/THF) C->E F High Yield (>95%) Intact Glutarimide D->F G Low Yield (<40%) Glutarimide Ring-Opening E->G BA->C

Workflow comparing orthogonal benzyl deprotection vs. basic methyl hydrolysis in PROTAC synthesis.

Benchmarking Data Presentation

To objectively evaluate performance, Benzyl 4-(4-piperidinyloxy)benzoate HCl was benchmarked against two standard references during the synthesis and evaluation of a CRBN-recruiting PROTAC targeting a model kinase.

MetricBenzyl 4-(4-piperidinyloxy)benzoate HCl (Test)Methyl 4-(4-piperidinyloxy)benzoate HCl (Ref 1)PEG3-Benzyl ester (Ref 2)
Linker Classification Rigid (Piperidine)Rigid (Piperidine)Flexible (PEG)
Deprotection Condition H₂, Pd/C (Neutral)LiOH, THF/H₂O (Basic)H₂, Pd/C (Neutral)
CRBN Ligand Integrity >98% Intact <40% (Ring-opening observed)>98% Intact
Ternary Complex t₁/₂ 45 minutes 45 minutes12 minutes
Degradation (DC₅₀) 1.2 nM 1.2 nM15.8 nM

*Note: Biological metrics for the methyl ester reference assume successful synthesis via alternative, highly inefficient coupling routes, as the direct basic hydrolysis route yields insufficient intact material.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that experimental artifacts are immediately identifiable during the workflow.

Protocol A: Orthogonal Deprotection via Catalytic Hydrogenolysis

This protocol details the unmasking of the benzyl ester following its coupling to a CRBN ligand.

  • Preparation: Dissolve the PROTAC intermediate (containing the coupled Benzyl 4-(4-piperidinyloxy)benzoate moiety) in anhydrous methanol/ethyl acetate (1:1 v/v).

  • Catalyst Addition: Flush the reaction flask with Argon. Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 2–4 hours.

  • Self-Validating Check (LC-MS Tracking): Monitor the reaction via LC-MS. The system is self-validating: successful deprotection is confirmed by the disappearance of the parent mass and the appearance of the [M - 90]⁺ mass (loss of the benzyl group). If an[M - 90 + 18]⁺ mass appears, it indicates unwanted hydrolysis of the glutarimide ring, signaling moisture contamination.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol and concentrate the filtrate under reduced pressure to yield the pure carboxylic acid.

Protocol B: Target Degradation Assay (HiBiT System)

This protocol measures the functional ubiquitination and degradation of the target protein.

  • Cell Plating: Seed CRISPR-engineered cells expressing a HiBiT-tagged target protein into a 96-well plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a serial dilution of the synthesized PROTAC (0.1 nM to 10 µM).

  • Self-Validating Rescue Arm (Crucial Step): In a parallel cohort of wells, pre-treat the cells with 10 µM MG132 (a 26S proteasome inhibitor) for 1 hour prior to PROTAC addition. Causality: If the PROTAC reduces the HiBiT signal in the primary arm, but the signal is completely restored in the MG132 arm, it definitively proves that the loss of signal is due to proteasome-mediated degradation, not assay interference or mere target occupancy.

  • Detection: After 12 hours, add the Nano-Glo® HiBiT Lytic Detection System reagent. Incubate for 10 minutes and read luminescence. Calculate the DC₅₀ using non-linear regression.

UPSPathway PROTAC PROTAC (Rigid Piperidine Linker) TC Ternary Complex (POI - PROTAC - E3) PROTAC->TC Binds POI Protein of Interest (POI) POI->TC Recruits E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->TC Recruits UB Polyubiquitination TC->UB Ub Transfer DEG Proteasomal Degradation (26S Proteasome) UB->DEG Recognition

UPS signaling pathway illustrating ternary complex formation driven by a rigid PROTAC linker.

Conclusion

Benchmarking Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride against standard reference compounds highlights its dual utility in modern PROTAC design. Biologically, its rigid piperidine core restricts conformational flexibility, driving highly potent (DC₅₀ = 1.2 nM) and stable ternary complexes compared to flexible PEG linkers. Synthetically, the benzyl ester provides a critical orthogonal deprotection pathway, allowing chemists to bypass the destructive basic hydrolysis required by methyl esters, thereby preserving the integrity of sensitive E3 ligase recruiting ligands.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Current strategies for the design of PROTAC linkers: a critical review Source: Exploration of Targeted Anti-tumor Therapy URL
  • Source: Organic Process Research & Development (ACS Publications / Figshare)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride

As a Senior Application Scientist, I recognize that handling novel or specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride presents...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or specialized pharmaceutical intermediates requires moving beyond generic safety data sheets. Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride presents a unique intersection of physical and chemical hazards. Because its complete pharmacological profile may be uncharacterized, we must treat it as a high-potency active pharmaceutical ingredient (HPAPI) and apply a stringent, causality-driven safety framework.

Here is your comprehensive, self-validating guide to the personal protective equipment (PPE), handling protocols, and disposal plans for this compound.

Chemical Risk Profile & Causality Assessment

To design an effective safety protocol, we must first deconstruct the molecule to understand why specific PPE is required:

  • The Piperidine Pharmacophore: Piperidine derivatives are highly prevalent in neuroactive drugs and analgesics. Exposure can lead to moderate acute toxicity, respiratory irritation, and potential systemic central nervous system (CNS) effects[1].

  • The Hydrochloride (HCl) Salt Form: Formulating this organic base as an HCl salt renders it a solid, crystalline, or amorphous powder. API powders are notoriously prone to electrostatic charging, making them highly susceptible to aerosolization (forming dust clouds) during routine weighing and transfer[2].

  • The Benzyl Ester Moiety: This functional group increases the molecule's lipophilicity. If the powder is accidentally dissolved in a solvent on your skin (or via sweat), this lipophilicity facilitates rapid dermal absorption.

Because of these combined factors, inhalation of airborne dust and dermal absorption of solvent-solubilized compound are your primary operational risks[3].

The PPE & Engineering Control Matrix

The following table summarizes the mandatory quantitative and qualitative protective measures based on your operational scale.

Operational ScaleEngineering Control (Primary)Respiratory PPE (Secondary)Dermal PPEEye/Face PPE
Analytical (<1g)Vented Balance Enclosure (Face velocity: 80–100 fpm)N95 or P100 Half-Mask RespiratorDouble Nitrile gloves, standard lab coatChemical splash goggles
Preparative (1g – 100g)Class II Biological Safety Cabinet (BSC) or Fume HoodP100 Half-Mask or PAPR (if outside hood)Double Nitrile gloves, fluid-resistant Tyvek sleevesChemical splash goggles + Face shield
Bulk/Process (>100g)Negative Pressure Isolator (Glovebox)PAPR (Powered Air-Purifying Respirator)Extended-cuff Nitrile, full Tyvek suitIntegrated PAPR hood/helmet

Scientific Justification for PPE Selection

Do not simply wear PPE; understand the mechanism of protection to ensure a self-validating safety system.

  • Respiratory Protection (P100/PAPR): Standard surgical masks do not seal against the face and cannot filter fine API dust. A P100 particulate filter traps 99.97% of airborne particles, mitigating the specific aerosolization risk of the HCl salt[3].

  • Dermal Protection (Double-Gloving): You must wear two pairs of chemical-resistant nitrile gloves[4]. Causality: The outer glove acts as the primary barrier against the API and the organic solvents (e.g., DMF, DCM) used to dissolve it. If the outer glove becomes contaminated or compromised, it can be safely removed inside the fume hood, leaving the inner glove pristine to prevent dermal contact during egress.

  • Eye Protection (Splash Goggles): Safety glasses with side shields are insufficient. Airborne HCl salt dust can settle into the moisture of the eyes, dissolving instantly to cause severe localized irritation and rapid systemic absorption. Non-vented or indirectly vented chemical splash goggles are mandatory.

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Operational Setup & Gowning

  • Validate Engineering Controls: Check the magnehelic gauge on your fume hood or vented enclosure. Validation Check: Ensure the pressure differential indicates a face velocity between 80 and 100 fpm before opening any chemical container[2].

  • Don PPE: Apply the inner pair of nitrile gloves. Don your lab coat or Tyvek suit. Apply the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the coat to eliminate exposed skin at the wrists. Don goggles and respirator.

Phase 2: Weighing and Transfer

  • Static Mitigation: Pass an anti-static bar or zero-ion gun over the sealed container and the weighing spatula. Causality: This neutralizes the electrostatic charge of the HCl powder, preventing it from "jumping" or aerosolizing when the cap is removed.

  • Weighing: Open the container deep inside the hood (at least 6 inches from the sash). Weigh the required mass directly into a tared, sealable reaction vial.

  • Sealing: Cap the reaction vial tightly before removing it from the engineering control. Never transport unsealed API powder across the laboratory[4].

Phase 3: De-gowning and Egress

  • Outer Glove Removal: While your hands are still inside the fume hood, carefully peel off the outer contaminated gloves, turning them inside out. Dispose of them in the solid hazardous waste bin located inside the hood.

  • Final Egress: Withdraw your hands (now protected by the clean inner gloves) from the hood. Remove goggles, respirator, and inner gloves. Wash hands immediately with soap and water.

Decontamination and Disposal Plan

In the event of a spill or routine post-operation cleanup, strict adherence to wet-cleaning methodologies is required.

  • Spill Response: NEVER dry sweep the powder. Dry sweeping immediately aerosolizes the active pharmaceutical ingredient, creating a massive inhalation hazard[2].

  • Wet-Wiping Protocol: Gently cover the spilled powder with absorbent gauze pads. Carefully wet the pads with a solvent that solubilizes the compound (e.g., a 70% Isopropanol/Water mixture). Wipe the area inward from the edges to the center. Follow this with a secondary wipe using a standard laboratory detergent solution, and a final wipe with clean water[3].

  • Waste Segregation: All contaminated gauze, outer gloves, and empty API vials must be placed in a designated, heavy-duty hazardous waste bag. Label the bag explicitly as "Toxic Pharmaceutical Intermediate Waste (Piperidine Derivative)" to ensure compliance with environmental disposal regulations.

Risk Mitigation & Gowning Workflow

G A Hazard: Benzyl 4-(4-piperidinyloxy)benzoate HCl BA BA A->BA B Physical Risk: Fine Powder Aerosolization D Primary: Engineering Controls (Negative Pressure Isolator / Hood) B->D Dust Mitigation C Chemical Risk: Piperidine Toxicity C->D Exposure Control E Secondary: Respiratory PPE (P100 / PAPR) D->E Airborne Risk F Secondary: Dermal PPE (Double Nitrile + Tyvek) D->F Contact Risk G Execution: Wet Handling & Safe Transfer E->G F->G BA->C

Workflow for hazard identification and PPE selection for piperidine derivatives.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzyl 4-(4-piperidinyloxy)benzoate hydrochloride
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